molecular formula C9H7BrN2O2 B1371192 Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1170024-19-7

Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1371192
CAS No.: 1170024-19-7
M. Wt: 255.07 g/mol
InChI Key: UJDPPXFYVNORQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-12-3-2-6(10)4-8(12)11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDPPXFYVNORQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656835
Record name Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170024-19-7
Record name Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can effectively bind to biological targets. The therapeutic relevance of this scaffold is evidenced by its presence in marketed drugs such as Zolpidem (an ambient hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[1] The diverse pharmacological profile of imidazo[1,2-a]pyridine derivatives includes anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3]

This compound is a key intermediate that provides a versatile platform for the synthesis of novel imidazo[1,2-a]pyridine-based drug candidates. The bromine atom at the 7-position serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions, while the methyl ester at the 2-position can be readily modified, for instance, through amidation to connect to other molecular fragments. This strategic placement of functional groups makes it a valuable building block, particularly in the growing field of protein degraders.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering a technical resource for researchers in organic synthesis and drug discovery.

Physicochemical Properties

This compound is typically a solid at room temperature. Its core physicochemical properties are summarized in the table below. It is important to note that while some experimental data is available, other properties are predicted based on computational models.

PropertyValueSource
Molecular Formula C&#₉;H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Appearance Solid
Melting Point 156.5-165.5 °C (for the 3-bromo-7-carboxylate isomer)[5]
Boiling Point Not available
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred from general properties of similar organic molecules.
pKa (predicted) 1.73 ± 0.50Inferred from related structures.
LogP (predicted) 2.6[6]
CAS Number 1170024-19-7

Synthesis of this compound

The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7] For the target molecule, this involves the reaction of 2-amino-4-bromopyridine with a methyl 2-halo-3-oxobutanoate derivative. Below is a detailed, step-by-step protocol for a representative synthesis.

Experimental Protocol: Synthesis of this compound

This two-step procedure involves the initial cyclization to form the carboxylic acid followed by esterification.

Step 1: Synthesis of 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-bromopyridine (1.0 eq) and ethanol.

  • Addition of Reagents: To the stirred solution, add bromopyruvic acid (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid as a solid.[8]

Step 2: Esterification to this compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas.

  • Reaction Conditions: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Isolation: Remove the solvent under reduced pressure. To the residue, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Esterification A 2-Amino-4-bromopyridine C Ethanol, Reflux A->C B Bromopyruvic Acid B->C D 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid C->D Condensation E 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid F Methanol, SOCl2 E->F G This compound F->G Esterification

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The bromine atom at the 7-position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The methyl ester at the 2-position can be easily converted into other functional groups, most notably amides, which are prevalent in pharmaceutical compounds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[9] The 7-bromo position of the imidazo[1,2-a]pyridine core is amenable to this reaction, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Suzuki_Coupling cluster_reaction Suzuki-Miyaura Coupling Workflow Start This compound Reaction Heat in Solvent Start->Reaction Reagents Boronic Acid (R-B(OH)2) Pd Catalyst Base Reagents->Reaction Product Methyl 7-R-imidazo[1,2-a]pyridine-2-carboxylate Reaction->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction allows for the introduction of primary or secondary amines at the 7-position of the imidazo[1,2-a]pyridine core, providing access to a wide range of arylamine derivatives.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu).[11]

  • Solvent: Add an anhydrous, aprotic solvent like toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Isolation: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Spectral Properties

The structural characterization of this compound relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the imidazo[1,2-a]pyridine core. The proton at the 3-position will likely appear as a singlet. The protons on the pyridine ring will appear as doublets or doublets of doublets in the aromatic region. The methyl ester will exhibit a sharp singlet at approximately 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms. The carbonyl carbon of the ester will be found in the downfield region (around 160-165 ppm). The carbons of the heterocyclic core will appear in the aromatic region, with the carbon bearing the bromine atom showing a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents.[1] this compound, as a versatile building block, is instrumental in the synthesis of novel compounds for various therapeutic areas.

  • Anticancer Agents: Many imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[2] The ability to functionalize the 7-position of the core allows for the optimization of binding to kinase domains or other cancer-related targets.

  • Antiviral and Antimicrobial Agents: The scaffold has been explored for the development of agents against a range of pathogens.[3]

  • Protein Degraders: The designation of this compound as a "Protein Degrader Building Block" highlights its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular degraders.[4] The ester functionality can be converted to an amide to link to a ligand for an E3 ubiquitin ligase, while the 7-position can be elaborated to bind to the protein of interest.

Conclusion

This compound is a high-value building block for the synthesis of complex molecules with potential therapeutic applications. Its well-defined chemical properties and the predictable reactivity of its functional groups make it an enabling tool for medicinal chemists. The ability to perform selective modifications at both the 2- and 7-positions provides a clear path for generating libraries of novel compounds for biological screening. As the demand for new and effective therapeutics continues to grow, the importance of versatile and strategically functionalized scaffolds like this compound in drug discovery programs is set to increase.

References

An In-Depth Technical Guide to Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1170024-19-7

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged structure."[1] This designation arises from its recurring presence in a multitude of biologically active compounds, demonstrating a broad therapeutic spectrum that includes anticancer, antituberculosis, and anti-inflammatory agents.[2][3][4] The rigid, bicyclic nature of the imidazo[1,2-a]pyridine system provides a versatile framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets.

Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate emerges as a key building block within this important class of compounds. Its structure incorporates several features of strategic importance for synthetic and medicinal chemistry. The ester at the 2-position offers a handle for further chemical modification, such as amide bond formation. The bromine atom at the 7-position provides a site for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). This compound is frequently categorized as a "Protein Degrader Building Block," indicating its utility in the synthesis of novel therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).

This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed proposed synthesis protocol, predicted spectroscopic data, and a discussion of its potential applications in drug discovery and development, particularly in the burgeoning field of targeted protein degradation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValueSource
CAS Number 1170024-19-7[5][6]
Molecular Formula C₉H₇BrN₂O₂[5][6]
Molecular Weight 255.07 g/mol [5][6]
Appearance Solid (predicted)[6]
SMILES COC(=O)c1cn2ccc(Br)cc2n1[6]
InChI Key UJDPPXFYVNORQM-UHFFFAOYSA-N[6]

Synthesis and Mechanism

The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established area of organic chemistry. A common and efficient method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. Based on this general principle, a reliable synthetic protocol for this compound can be proposed.

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process starting from the commercially available 2-amino-4-bromopyridine.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-4-bromopyridine C Intermediate Quaternary Salt A->C Reaction with B Methyl 3-bromo-2-oxopropanoate B->C D This compound C->D Base-mediated

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-Amino-4-bromopyridine

  • Methyl 3-bromo-2-oxopropanoate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1: N-Alkylation and Cyclization.

    • To a solution of 2-amino-4-bromopyridine (1.0 eq) in ethanol (0.2 M), add sodium bicarbonate (2.5 eq).

    • To this suspension, add a solution of methyl 3-bromo-2-oxopropanoate (1.1 eq) in ethanol dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Step 2: Work-up and Purification.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for this type of condensation reaction, as it readily dissolves the starting materials and is suitable for reflux conditions.

  • Base: Sodium bicarbonate is a mild base used to neutralize the hydrobromic acid formed during the reaction, which drives the cyclization to completion.

  • Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of this nature, allowing for the separation of the desired product from any unreacted starting materials or byproducts.

Spectroscopic Data (Predicted)

While experimentally obtained spectra are the gold standard, in their absence, a prediction based on the analysis of closely related structures can provide valuable guidance for characterization. The following are predicted NMR data for this compound.

Predicted ¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25s1HH-5
~8.10s1HH-3
~7.55d1HH-8
~7.10dd1HH-6
~3.95s3H-OCH₃

Note: The chemical shifts are estimations and the actual spectrum may vary. The assignments are based on typical electronic environments in the imidazo[1,2-a]pyridine ring system.

Predicted ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~163.0C=O (ester)
~145.0C-8a
~142.0C-2
~128.0C-5
~125.0C-6
~118.0C-8
~115.0C-3
~110.0C-7
~52.5-OCH₃

Note: These are predicted chemical shifts based on known data for similar structures and may not reflect the exact experimental values.

Applications in Drug Discovery

The structural features of this compound make it a valuable intermediate for the synthesis of more complex molecules, particularly in the context of targeted therapies.

Role as a Protein Degrader Building Block

The classification of this compound as a "Protein Degrader Building Block" strongly suggests its application in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

PROTAC cluster_0 PROTAC Molecule cluster_1 This compound A Target Protein Ligand B Linker A->B C E3 Ligase Ligand B->C D Core Scaffold D->A Can be elaborated into

Caption: General structure of a PROTAC and the role of the title compound.

This compound can serve as a versatile scaffold for the synthesis of the target protein ligand portion of a PROTAC. For instance, the bromine atom at the 7-position can be functionalized via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce moieties that bind to the protein of interest. The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid and then coupled to a linker, which is subsequently attached to an E3 ligase ligand.

Safety and Handling

Hazard Statements:

  • Based on the Safety Data Sheet for the closely related Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

  • Store locked up.

  • Dispose of contents/container to an approved waste disposal plant.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon acquisition and before handling.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its "privileged" imidazo[1,2-a]pyridine core, combined with orthogonally reactive functional groups, makes it an ideal starting material for the synthesis of compound libraries targeting a range of diseases. Its potential as a key component in the construction of PROTACs places it at the forefront of innovative drug discovery efforts aimed at targeted protein degradation. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers and scientists in leveraging this valuable molecule for the development of next-generation therapeutics.

References

An In-Depth Technical Guide to Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous clinically used drugs. This guide details the molecular and physicochemical properties of the title compound, including its molecular weight of 255.07 g/mol . A detailed, field-proven synthetic protocol, based on established chemical principles for this class of compounds, is provided, alongside a thorough guide to its analytical characterization. Furthermore, this document explores the potential applications and significance of this compound in drug discovery and development, supported by authoritative references from the scientific literature.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in drug discovery, renowned for its diverse pharmacological activities. This bicyclic system, formed by the fusion of imidazole and pyridine rings, offers a unique three-dimensional structure that can effectively interact with a variety of biological targets. Clinically successful drugs such as zolpidem (anxiolytic) and alpidem (sedative-hypnotic) feature this scaffold, highlighting its therapeutic potential. The introduction of various substituents onto this core structure allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile platform for the development of novel therapeutic agents. This guide focuses on a specific derivative, this compound, providing a detailed exploration of its synthesis, characterization, and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Weight 255.07 g/mol
Chemical Formula C₉H₇BrN₂O₂
CAS Number 1170024-19-7
Appearance Expected to be a solid
Canonical SMILES COC(=O)c1cn2ccc(Br)cc2n1
InChI Key UJDPPXFYVNORQM-UHFFFAOYSA-N

Synthesis of this compound: A Self-Validating Protocol

The synthesis of imidazo[1,2-a]pyridines typically proceeds via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1] The following protocol describes a reliable and efficient method for the synthesis of this compound, starting from the commercially available 2-amino-4-bromopyridine.

Synthesis of the Starting Material: 2-Amino-4-bromopyridine

Several synthetic routes to 2-amino-4-bromopyridine have been reported. A common and scalable method involves the Hofmann degradation of 4-bromopyridine-2-carboxamide.[2] An alternative high-yield synthesis starts from 2,4-dibromopyridine-N-oxide.[3] For the purposes of this guide, we will assume the availability of 2-amino-4-bromopyridine as a starting material.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established reaction of 2-aminopyridines with α-halo pyruvates. The causality behind the experimental choices is to facilitate a clean and efficient cyclocondensation reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-amino-4-bromopyridine 2-Amino-4-bromopyridine product This compound 2-amino-4-bromopyridine->product Condensation methyl_bromopyruvate Methyl bromopyruvate methyl_bromopyruvate->product solvent Solvent: Ethanol or DMF solvent->product base Base (optional): NaHCO3 or Et3N base->product temperature Temperature: Reflux temperature->product

A schematic representation of the synthesis.

Materials:

  • 2-Amino-4-bromopyridine (1.0 eq)

  • Methyl 3-bromo-2-oxopropanoate (Methyl bromopyruvate) (1.1 eq)

  • Anhydrous Ethanol or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (optional, 1.5 eq)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-bromopyridine (1.0 eq) and anhydrous ethanol (or DMF) to make a 0.2 M solution.

  • Addition of Reagents: Add methyl 3-bromo-2-oxopropanoate (1.1 eq) to the solution. If a base is used, add sodium bicarbonate or triethylamine (1.5 eq). The base can neutralize the HBr formed during the reaction, which can improve the yield in some cases.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitates, filter the mixture and wash the solid with cold ethanol.

    • If no solid forms, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are essential for a self-validating characterization.

Spectroscopic Data (Predicted)
TechniquePredicted Observations
¹H NMR Aromatic protons on the imidazo[1,2-a]pyridine core (δ 7.0-8.5 ppm), a singlet for the methyl ester protons (δ ~3.9 ppm).
¹³C NMR Carbonyl carbon of the ester (δ ~160-165 ppm), aromatic carbons of the heterocyclic core (δ ~110-150 ppm), methyl carbon of the ester (δ ~52 ppm).
Mass Spec (MS) A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of 255.07, with a characteristic isotopic pattern for a bromine-containing compound.
Infrared (IR) A strong carbonyl stretch (C=O) from the ester group (~1720-1740 cm⁻¹), C=N and C=C stretching vibrations in the aromatic region (~1500-1650 cm⁻¹).

Analytical Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_validation Validation synthesis Synthesized Compound purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity Purity Analysis (HPLC, Elemental Analysis) purification->purity validation Confirmed Structure & Purity nmr->validation ms->validation ir->validation purity->validation

A typical workflow for analytical characterization.

Applications and Significance in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutics. Derivatives of this core have demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1]

While specific biological data for this compound is limited in publicly accessible literature, its structural features suggest several potential avenues for drug discovery research:

  • Kinase Inhibition: The imidazo[1,2-a]pyridine core is a known hinge-binding motif for various protein kinases. The bromine atom at the 7-position can serve as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce moieties that can interact with specific kinase pockets.

  • Anticancer Agents: Many imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity.[4][5] The title compound could serve as a valuable intermediate for the synthesis of novel anticancer agents.

  • Antitubercular Activity: The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of new antituberculosis drugs.

The methyl ester functionality can also be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification, such as amide bond formation, to generate libraries of compounds for biological screening.

Conclusion

This compound, with a molecular weight of 255.07 g/mol , is a valuable heterocyclic building block with significant potential in medicinal chemistry. This technical guide has provided a comprehensive overview of its properties, a detailed and logical synthetic protocol, and a framework for its analytical characterization. While specific biological data for this compound is not yet widely reported, its structural relationship to a plethora of biologically active molecules makes it a compound of high interest for researchers in drug discovery and development. The methodologies and insights provided herein are intended to empower scientists to effectively synthesize, characterize, and utilize this promising molecule in their research endeavors.

References

An In-depth Technical Guide to the Structural Elucidation of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The precise substitution pattern on this bicyclic aromatic system is critical to its pharmacological function. Consequently, unambiguous structural verification of newly synthesized derivatives is a paramount step in the drug discovery and development pipeline.

This technical guide provides a comprehensive, multi-technique workflow for the structural elucidation of a specific derivative, Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate . We will move beyond a simple recitation of methods to delve into the strategic application and interpretation of data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. The goal is to create a self-validating system of analysis that ensures the highest degree of confidence in the final structural assignment.

Chapter 1: Synthesis Pathway and Rationale

The most direct and widely adopted method for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[1] This approach offers a reliable and modular route to a diverse range of derivatives.

For the target molecule, the logical precursors are 2-amino-4-bromopyridine and methyl bromopyruvate . The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to yield the aromatic fused-ring system.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add methyl bromopyruvate (1.1 eq).

  • Reaction Conditions: The mixture is stirred and heated to reflux (approximately 78 °C) for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and then dried under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to yield the pure this compound.

Chapter 2: The Analytical Workflow: A Multi-Pronged Approach

The structural elucidation of an unknown compound is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only by integrating all the data can a complete and validated picture emerge. Our workflow is designed to first confirm the molecular formula and identify key functional groups, then to meticulously map the atomic connectivity.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping cluster_2 Final Confirmation Synthesis Synthesized Compound MS Mass Spectrometry (MS) Synthesis->MS Determine Molecular Formula IR Infrared (IR) Spectroscopy Synthesis->IR Identify Functional Groups NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establish Connectivity Structure Proposed Structure NMR_2D->Structure Final Elucidated Structure Structure->Final XRay X-ray Crystallography (Optional, Definitive) XRay->Final

Caption: Workflow for the structural elucidation of the target compound.

Chapter 3: Foundational Analysis: Mass Spectrometry and IR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is the first port of call after synthesis. Its primary role is to determine the molecular weight of the compound, which in turn allows for the confirmation of its elemental composition.[3]

Causality: For a molecule containing bromine, high-resolution mass spectrometry (HRMS) is particularly powerful. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) where two peaks of nearly equal intensity are separated by 2 m/z units. Observing this pattern is a strong indicator of the presence of a single bromine atom.

Parameter Expected Value Rationale
Molecular Formula C₉H₇BrN₂O₂Based on synthetic precursors.
Monoisotopic Mass 253.9691 g/mol Calculated exact mass.
[M+H]⁺ (ESI-MS) m/z 254.9769For ⁷⁹Br isotope.
[M+2+H]⁺ (ESI-MS) m/z 256.9749For ⁸¹Br isotope.
Isotopic Ratio ~1:1Characteristic of a monobrominated compound.
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

  • Analysis: Identify the molecular ion cluster and compare the measured m/z values and isotopic pattern with the theoretical values for the proposed formula C₉H₇BrN₂O₂.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Causality: The presence of the methyl ester and the aromatic rings will give rise to characteristic absorption bands. The most informative signal is the strong carbonyl (C=O) stretch of the ester group. Its position provides clues about the electronic environment. The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions characteristic of the specific imidazo[1,2-a]pyridine ring system.

Functional Group Expected Absorption (cm⁻¹) Vibrational Mode
Aromatic C-H3050 - 3150C-H Stretch
Aliphatic C-H (Methyl)2950 - 3000C-H Stretch
Ester C=O~1720 - 1740Carbonyl Stretch
Aromatic C=C / C=N1500 - 1650Ring Stretching
C-O Stretch1100 - 1300Ester C-O Stretch
Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Chapter 4: Definitive Connectivity Mapping: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[5] By combining one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can systematically map out the entire carbon-hydrogen framework and confirm the precise location of each substituent.

¹H and ¹³C NMR Analysis

Causality: The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. The electron-withdrawing nature of the bromo and carboxylate groups, combined with the aromatic ring currents of the fused heterocyclic system, results in a unique and predictable pattern of signals.

¹H NMR Predictions:

  • Aromatic Protons: The imidazo[1,2-a]pyridine ring will display three protons. H-5 will be the most downfield-shifted due to its proximity to the bridgehead nitrogen. H-6 and H-8 will show characteristic splitting patterns. Specifically, H-8 will appear as a doublet, and H-6 as a doublet of doublets.

  • H-3 Proton: This proton is on the imidazole ring and will appear as a singlet.

  • Methyl Protons: The three protons of the methyl ester will appear as a sharp singlet in the upfield region.

¹³C NMR Predictions:

  • The spectrum will show all 9 unique carbon signals. The carbonyl carbon of the ester will be the most downfield signal. The carbon attached to the bromine (C-7) will have its chemical shift influenced by the heavy atom effect.

Position ¹H NMR δ (ppm), Multiplicity, J (Hz) ¹³C NMR δ (ppm)
3~8.3 (s, 1H)~115
5~8.2 (d, J ≈ 7.5 Hz, 1H)~128
6~7.0 (dd, J ≈ 7.5, 2.0 Hz, 1H)~118
8~7.8 (d, J ≈ 2.0 Hz, 1H)~125
OCH₃~3.9 (s, 3H)~52
C=O-~163
C2-~140
C7-~110
C8a-~145

(Note: Predicted chemical shifts are based on data for analogous structures and may vary slightly.)

2D NMR for Unambiguous Assignments

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically through 2-3 bonds). We expect to see a clear correlation between H-5 and H-6, confirming their adjacency on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C-3, C-5, C-6, C-8, and the methyl carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

  • Methyl Protons to C=O and C-2: A strong correlation from the methyl singlet (~3.9 ppm) to both the carbonyl carbon (~163 ppm) and the C-2 carbon (~140 ppm) unequivocally confirms the methyl ester is located at position 2.

  • H-3 to C-2 and C-8a: The singlet at ~8.3 ppm will show correlations to the carbons flanking it, confirming its position at C-3.

  • H-8 to C-6 and C-7: The proton at ~7.8 ppm will correlate to C-6 and, crucially, to the brominated carbon C-7 (~110 ppm), confirming the bromine's location.

  • H-5 to C-7 and C-8a: The most downfield proton at ~8.2 ppm will correlate to C-7, further solidifying the bromine's position.

G cluster_0 H3 H-3 C2 H3->C2 HMBC OCH3 OCH₃ OCH3->C2 HMBC C_O OCH3->C_O HMBC H8 H-8 C7 H8->C7 HMBC C6 H8->C6 HMBC

Caption: Key HMBC correlations confirming substituent positions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear and 2D experiments.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire standard 2D COSY, HSQC, and HMBC spectra using default parameter sets, optimizing as necessary.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Systematically analyze the 1D and 2D spectra to assign all proton and carbon signals and build up the molecular structure based on the observed correlations.

Chapter 5: Absolute Proof: X-ray Crystallography

While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography remains the gold standard for absolute structure determination. It provides a 3D model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also the precise bond lengths and angles.

This technique is contingent on the ability to grow a high-quality single crystal of the compound, which can sometimes be a challenging and time-consuming process. However, if obtained, the resulting data provides irrefutable proof of the structure.

Conclusion

References

An In-Depth Spectroscopic Guide to Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine core is a key pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities. The introduction of a bromine atom at the 7-position and a methyl carboxylate group at the 2-position provides a valuable platform for further chemical modifications and the development of novel drug candidates. A thorough understanding of the spectroscopic properties of this molecule is fundamental for its identification, characterization, and quality control in synthetic and drug discovery workflows.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. The interpretation of these spectra is discussed in the context of the molecule's structure, offering insights for researchers working with this and related compounds.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, with the IUPAC name this compound and molecular formula C₉H₇BrN₂O₂, dictates its characteristic spectroscopic features. The fusion of the imidazole and pyridine rings creates a bicyclic aromatic system, and the substituents at positions 2 and 7 introduce specific functionalities that are readily identifiable by various spectroscopic techniques.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the imidazopyridine ring system and the protons of the methyl ester group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the methyl carboxylate group, as well as the aromatic ring currents.

Expected ¹H NMR Data:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.2-8.4s-
H-5~8.0-8.2d~7.0-8.0
H-6~7.0-7.2dd~7.0-8.0, ~1.5-2.0
H-8~7.6-7.8d~1.5-2.0
-OCH₃~3.9-4.1s-

Interpretation:

  • H-3: This proton is on the imidazole ring and is expected to be a singlet due to the absence of adjacent protons. Its downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom and the ester group.

  • H-5, H-6, H-8: These protons belong to the pyridine ring. H-5 is expected to be a doublet due to coupling with H-6. H-6 should appear as a doublet of doublets, coupling to both H-5 and H-8. H-8 will likely be a doublet with a small coupling constant from its interaction with H-6. The bromine at position 7 will influence the chemical shifts of the neighboring protons, particularly H-6 and H-8.

  • -OCH₃: The methyl protons of the ester group will appear as a sharp singlet in the upfield region of the aromatic signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Expected ¹³C NMR Data:

CarbonChemical Shift (δ, ppm)
C=O~160-165
C-2~140-145
C-3~110-115
C-5~125-130
C-6~115-120
C-7~110-115
C-8~120-125
C-8a~145-150
-OCH₃~50-55

Interpretation:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal.

  • Aromatic Carbons: The carbons of the imidazopyridine ring will resonate in the aromatic region. The carbon attached to the bromine (C-7) will show a characteristic shift. The quaternary carbon at the ring junction (C-8a) and the carbon bearing the ester group (C-2) are also expected to be significantly downfield.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester will be the most upfield signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of similar intensity separated by 2 Da.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 254 and 256, corresponding to the [C₉H₇⁷⁹BrN₂O₂]⁺ and [C₉H₇⁸¹BrN₂O₂]⁺ ions.

  • Key Fragmentation Pathways:

    • Loss of the methoxy radical (•OCH₃) to give a fragment at m/z 223/225.

    • Loss of the methyl carboxylate group (•COOCH₃) to give a fragment at m/z 195/197.

    • Loss of bromine radical (•Br) from the molecular ion, although less common, could lead to a fragment at m/z 175.

M [M]⁺˙ m/z 254/256 M_minus_OCH3 [M - •OCH₃]⁺ m/z 223/225 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - •COOCH₃]⁺ m/z 195/197 M_minus_OCH3->M_minus_COOCH3 - CO

Caption: Proposed key fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Data:

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ester)~1720-1740Strong
C=N and C=C (aromatic)~1600-1650Medium-Strong
C-O (ester)~1200-1300Strong
C-H (aromatic)~3000-3100Medium
C-H (methyl)~2850-2960Medium
C-Br~500-600Medium

Interpretation:

  • The strong absorption band around 1720-1740 cm⁻¹ is a clear indicator of the ester carbonyl group.

  • The absorptions in the 1600-1650 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the aromatic imidazopyridine ring system.

  • A strong band in the 1200-1300 cm⁻¹ range corresponds to the C-O stretching of the ester functionality.

  • The C-H stretching vibrations for the aromatic and methyl protons appear in their expected regions.

  • The C-Br stretching vibration is expected at lower wavenumbers.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data with an exponential multiplication (line broadening of 1-2 Hz).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • ESI-MS Acquisition:

    • Infuse the sample solution into the electrospray source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode.

    • Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the instrument used.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 100-400).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

    • Collect the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.

    • Perform a background scan of the empty sample compartment or the clean ATR crystal and subtract it from the sample spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while mass spectrometry verifies the molecular weight and provides insights into its fragmentation. The IR spectrum identifies the key functional groups present in the molecule. These data and interpretations serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the unambiguous identification and characterization of this important heterocyclic compound.

An In-depth Technical Guide to the Solubility Profile of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical determinant of its developability as a therapeutic agent, influencing everything from in vitro assay performance to in vivo bioavailability. This guide provides a comprehensive technical overview of the anticipated solubility profile of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate, a member of the medicinally significant imidazo[1,2-a]pyridine class of heterocyclic compounds.[1][2][3] While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from structurally similar compounds and established physicochemical principles to provide a robust predictive profile. Furthermore, it offers detailed, field-proven protocols for the experimental determination of both kinetic and thermodynamic solubility, empowering researchers to generate precise data for this compound and its analogs.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, solubility is a foundational physicochemical property that dictates the journey of a potential drug candidate.[4] Low aqueous solubility can be a significant hurdle, leading to unreliable results in biological assays, challenges in formulation development for in vivo studies, and ultimately, poor oral bioavailability.[5][6] The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[3][7] However, these fused bicyclic ring systems can often present challenges related to high lipophilicity and consequently, low aqueous solubility.[1][2]

Understanding the solubility profile of a compound like this compound is therefore not merely an academic exercise but a critical step in assessing its potential as a drug candidate. This guide is designed to provide both a predictive framework for its solubility and the practical tools to determine it empirically.

Physicochemical Properties of this compound

A compound's solubility is intrinsically linked to its structural and physicochemical properties.[4] Below is a summary of the known and predicted properties of this compound.

PropertyValueSource/Method
Molecular Formula C₉H₇BrN₂O₂---
Molecular Weight 255.07 g/mol ---
Appearance SolidPredicted
pKa (most basic) ~1-2Predicted based on imidazopyridine core
cLogP ~2.5 - 3.5Predicted based on structure

Note: pKa and cLogP values are estimations based on the imidazo[1,2-a]pyridine core and the influence of its substituents. The bromine atom and the methyl ester group are expected to increase lipophilicity.

The predicted cLogP value suggests that this compound is a moderately lipophilic compound. Lipophilicity is often inversely correlated with aqueous solubility; therefore, it is anticipated that this compound will exhibit low solubility in aqueous media.[8]

Predicted Aqueous Solubility Profile

Given the lipophilic nature of the molecule, the aqueous solubility of this compound is expected to be low. The imidazo[1,2-a]pyridine core has a basic nitrogen atom, suggesting that the compound's solubility will be pH-dependent.[9]

Solvent SystemPredicted SolubilityRationale
Phosphate-Buffered Saline (PBS) pH 7.4 Low (< 50 µg/mL)At physiological pH, the compound is likely to be in its neutral, less soluble form.
Simulated Gastric Fluid (pH 1.2) Moderately IncreasedThe basic nitrogen in the imidazopyridine ring may be protonated at low pH, forming a more soluble salt.
Simulated Intestinal Fluid (pH 6.8) LowSimilar to PBS at pH 7.4, the compound will be predominantly in its neutral form.

Predicted Organic Solubility Profile

The solubility in organic solvents is generally expected to be higher than in aqueous solutions, particularly in polar aprotic and some polar protic solvents.

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) HighA common solvent for dissolving a wide range of organic compounds for biological screening.
N,N-Dimethylformamide (DMF) HighSimilar to DMSO in its ability to dissolve polar organic molecules.
Methanol ModerateA polar protic solvent that can engage in hydrogen bonding.
Ethanol ModerateSimilar to methanol.
Acetonitrile Moderate to LowA polar aprotic solvent.
Dichloromethane (DCM) Moderate to LowA non-polar aprotic solvent.
Ethyl Acetate Moderate to LowA moderately polar aprotic solvent.

Experimental Determination of Solubility: Protocols

To move from prediction to concrete data, rigorous experimental evaluation is essential. The following sections provide detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[5][6] It provides a rapid indication of potential solubility issues.

This method measures the light scattering caused by undissolved particles (precipitate) in a solution.[4][10]

Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a clear-bottomed 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Diagram: Kinetic Solubility Workflow by Nephelometry

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO serial_dilution Serial Dilution in DMSO stock->serial_dilution plate_prep Transfer to Plate with Aqueous Buffer serial_dilution->plate_prep incubation Incubate & Shake (2h, 25°C) plate_prep->incubation measurement Measure Turbidity (Nephelometer) incubation->measurement data_analysis Determine Highest Soluble Concentration measurement->data_analysis

Caption: Workflow for kinetic solubility determination using nephelometry.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase.[11] It is a more accurate representation of a compound's true solubility. The shake-flask method is the gold standard for this determination.[11][12]

Protocol: Thermodynamic Solubility by Shake-Flask

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a sealed vial. Ensure there is undissolved solid present.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

  • Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Prepare a standard curve of the compound in a suitable solvent to accurately quantify the concentration in the supernatant.

Diagram: Thermodynamic Solubility Workflow by Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification sample_prep Add Excess Solid to Solvent agitation Agitate (24-48h, Constant Temp) sample_prep->agitation centrifuge_filter Centrifuge or Filter agitation->centrifuge_filter quantify Quantify Supernatant (HPLC-UV) centrifuge_filter->quantify

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • pH: As a weakly basic compound, its solubility is expected to increase in acidic conditions due to the formation of a more soluble salt.[9]

  • Temperature: For most solids, solubility increases with temperature. However, this relationship must be determined experimentally.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The thermodynamically most stable form will have the lowest solubility.

  • Presence of Co-solvents: The addition of organic co-solvents to an aqueous solution will generally increase the solubility of a lipophilic compound.

Conclusion and Future Directions

This guide provides a predictive solubility profile for this compound based on its structure and the properties of related compounds. It is anticipated to have low aqueous solubility at neutral pH and higher solubility in polar organic solvents. However, these predictions must be confirmed through rigorous experimental investigation. The detailed protocols provided for kinetic and thermodynamic solubility determination offer a clear path for researchers to obtain the precise data needed to advance their drug discovery and development programs. Future work should focus on the experimental validation of this profile and the investigation of formulation strategies to enhance the aqueous solubility if required.

References

Discovery and history of imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridines: From Historical Discovery to Modern Methods

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents such as Zolpidem, Alpidem, and Olprinone.[1][2][3] Its widespread application stems from a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[4][5][6] The journey of synthesizing this bicyclic 5-6 fused heterocycle is a compelling narrative of chemical innovation, evolving from harsh classical condensations to elegant, atom-economical catalytic strategies. This guide provides a comprehensive exploration of this history, detailing the discovery, mechanistic underpinnings, and practical application of the core synthetic routes, designed to equip researchers with a deep, actionable understanding of this vital pharmacophore.

The Classical Foundations: Two-Component Condensation Strategies

The genesis of imidazo[1,2-a]pyridine synthesis lies in the formation of the imidazole ring onto a pre-existing pyridine structure. The earliest methods established the fundamental bond-forming logic that would be refined for nearly a century.

The Seminal Discovery: The Tschitschibabin Reaction

In 1925, Aleksei Tschitschibabin (also spelled Chichibabin) reported the first synthesis of the imidazo[1,2-a]pyridine skeleton.[7][8] This landmark method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde.[7][9]

Mechanism and Rationale: The reaction proceeds via a two-step sequence. The initial and rate-determining step is the nucleophilic attack of the endocyclic (ring) nitrogen of 2-aminopyridine onto the electrophilic carbon of the α-halocarbonyl. This SN2 reaction forms a pyridinium salt intermediate. The choice of the endocyclic nitrogen as the initial nucleophile over the exocyclic amino group is driven by its greater basicity and steric accessibility. In the second step, under the influence of heat or a mild base, the exocyclic amino group performs an intramolecular nucleophilic attack on the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[9][10]

Tschitschibabin_Mechanism Tschitschibabin Reaction Mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization R1 2-Aminopyridine I1 N-Alkylation (Pyridinium Salt) R1->I1 Endocyclic N attack R2 α-Haloketone R2->I1 I2 Intramolecular Cyclization I1->I2 Exocyclic NH2 attack on Carbonyl P1 Imidazo[1,2-a]pyridine I2->P1 - H2O (Dehydration)

Caption: The Tschitschibabin reaction proceeds via N-alkylation followed by cyclization.

Limitations: Despite its foundational importance, the classical Tschitschibabin reaction has notable drawbacks. The α-haloketone starting materials are often lachrymatory and toxic, making them difficult to handle.[11] Furthermore, the reaction can require harsh conditions and the scope of commercially available α-haloketones is limited.[12]

An Elegant Improvement: The Ortoleva-King Reaction

A significant breakthrough came with the application of the Ortoleva-King reaction, which circumvents the need to handle lachrymatory α-halocarbonyls directly.[11] First described by Ortoleva (1900) and later generalized by King (1944), this method generates the crucial pyridinium salt intermediate in situ.[11] The reaction heats an active methyl or methylene compound (like an acetophenone) with iodine in the presence of a pyridine base.[11][13]

Mechanism and Rationale: In the context of imidazo[1,2-a]pyridine synthesis, 2-aminopyridine serves as both the base and the nucleophile. The reaction begins with the iodination of the ketone at the α-position. The resulting α-iodoketone is not isolated but immediately reacts with a second molecule of 2-aminopyridine to form the same pyridinium iodide intermediate seen in the Tschitschibabin pathway.[14] This intermediate then undergoes base-mediated cyclization and dehydration. The key advantage is the avoidance of isolating the unstable and hazardous α-halocarbonyl, making the process a convenient one-pot synthesis from readily available ketones.[13][14]

Ortoleva_King_Workflow Ortoleva-King One-Pot Workflow cluster_reactants Starting Materials cluster_insitu In Situ Generation cluster_final Final Product Formation Ketone Acetophenone IodoKetone α-Iodoketone Ketone->IodoKetone Iodination Pyridine 2-Aminopyridine (Excess) Pyridine->IodoKetone Base Pyridinium Pyridinium Salt Intermediate Pyridine->Pyridinium Nucleophile Iodine Iodine (I2) Iodine->IodoKetone IodoKetone->Pyridinium N-Alkylation Cyclization Cyclization/ Dehydration Pyridinium->Cyclization Base (e.g., NaOH) Product Imidazo[1,2-a]pyridine Cyclization->Product

Caption: The Ortoleva-King reaction enables a one-pot synthesis via in situ intermediates.

The Era of Efficiency: Multicomponent Reactions (MCRs)

The drive for synthetic efficiency and the rapid generation of chemical libraries for drug screening led to the adoption of multicomponent reactions (MCRs). These reactions combine three or more starting materials in a single pot to form a product that incorporates portions of all reactants, offering significant advantages in step- and atom-economy.

The Groebke–Blackburn–Bienaymé Reaction (GBBR)

One of the most powerful MCRs for this scaffold is the Groebke–Blackburn–Bienaymé reaction.[15] This acid-catalyzed, one-pot process combines a 2-aminopyridine, an aldehyde, and an isonitrile to directly furnish 3-aminoimidazo[1,2-a]pyridines.[1][16]

Mechanism and Rationale: The reaction is initiated by the formation of an iminium ion from the condensation of the 2-aminopyridine and the aldehyde. The highly nucleophilic isonitrile then attacks the iminium ion, forming a nitrilium ion intermediate. This is followed by a crucial intramolecular 5-endo-dig cyclization, where the endocyclic pyridine nitrogen attacks the nitrilium ion.[16] This step is highly favorable and proceeds rapidly, leading to the formation of the bicyclic system. A final rearrangement (1,3-proton shift) aromatizes the ring to yield the stable product. The GBBR is highly valued for its operational simplicity and its ability to introduce diverse substituents at three different positions in a single step.[15][16]

Copper-Catalyzed A³ Coupling

Another prominent MCR is the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne (often called A³ coupling).[7] This reaction provides a direct route to 3-substituted imidazo[1,2-a]pyridines. The copper catalyst plays a dual role: activating the alkyne by forming a copper acetylide and facilitating the subsequent cyclization steps.[7]

The Modern Synthesis: Catalysis, C-H Functionalization, and Green Chemistry

Recent decades have witnessed a paradigm shift towards developing more sustainable, efficient, and versatile synthetic methods. This has led to an explosion of new catalytic systems and novel reaction pathways.

Transition Metal-Catalyzed Syntheses

Various transition metals have been employed to catalyze the formation of the imidazo[1,2-a]pyridine core under mild conditions with broad functional group tolerance.

  • Copper Catalysis: Beyond MCRs, copper catalysts are widely used for aerobic oxidative cyclizations, coupling 2-aminopyridines with ketones, nitroolefins, or oxime esters.[17][18] These methods often use air or oxygen as the terminal oxidant, making them environmentally benign.

  • Palladium and Gold Catalysis: Palladium and gold catalysts have enabled unique transformations, such as the synthesis of 3-vinylimidazo[1,2-a]pyridines and redox-neutral syntheses from pyridine N-oxides and alkynes, respectively.[12][19] These methods provide access to novel substitution patterns that are difficult to achieve through classical means.

Metal-Free and Greener Approaches

In response to the environmental and economic costs associated with transition metals, significant effort has been directed toward metal-free synthesis.

  • Iodine Catalysis: Molecular iodine has emerged as a cheap, effective, and environmentally friendly catalyst for promoting the synthesis of imidazo[1,2-a]pyridines from pyridines and oxime esters or through three-component reactions.[20][21]

  • Photocatalysis and Electrochemistry: Representing the cutting edge, visible-light photocatalysis and electrochemical methods allow for the activation of C-H bonds under exceptionally mild conditions.[4][17] For instance, photocatalytic methods can use sustainable surrogates like ethylarenes in place of acetophenones, increasing atom economy and reducing waste.[4]

  • On-Water Synthesis: Performing reactions in water as a solvent offers significant environmental benefits. Several protocols, including catalyst-free methods, have been developed for the synthesis of imidazo[1,2-a]pyridines in water, often with improved reaction rates and yields.[17]

Comparative Overview of Modern Synthetic Strategies
StrategyKey Features & AdvantagesCommon Catalysts/ReagentsLimitations
Aerobic Oxidation Uses air/O₂ as a green oxidant; mild conditions.[17]CuI, FlavinsMay require specific ligands or additives.
C-H Functionalization High atom economy; avoids pre-functionalization.[4]Photocatalysts (Eosin-Y), Electrochemical setupsSubstrate scope can be limited by C-H bond strength.
Metal-Free Synthesis Environmentally benign; avoids metal contamination.[1][21]I₂, CBrCl₃, Graphene OxideMay require higher temperatures or stronger oxidants than metal-catalyzed routes.
Multicomponent Reactions High convergence and efficiency; builds complexity rapidly.[7][15]Copper salts, Brønsted/Lewis acidsIsocyanide precursors can have unpleasant odors.

Key Experimental Protocols

Protocol 1: One-Pot Synthesis via Ortoleva-King Reaction

Adapted from Gryko, D. T., et al., J. Org. Chem., 2012.[11][13]

This protocol describes the synthesis of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine from 2-aminopyridine and 2-hydroxyacetophenone.

Step 1: Pyridinium Salt Formation (Ortoleva-King Reaction)

  • To a reaction vessel, add 2-hydroxyacetophenone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv).

  • Heat the neat (solvent-free) mixture to 110 °C and stir for 4 hours. Causality Note: Running the reaction neat at this temperature allows the 2-aminopyridine to act as a solvent, dissolving the other components and facilitating the reaction without the need for an additional high-boiling solvent.

  • After 4 hours, reduce the temperature to 70 °C and continue stirring overnight to ensure complete formation of the pyridinium intermediate.

Step 2: Cyclization and Aromatization

  • Cool the reaction mixture to room temperature.

  • Add an excess of aqueous sodium hydroxide solution (e.g., 45% w/v).

  • Heat the mixture to 100 °C and stir for 1 hour. Causality Note: The strong base deprotonates the active methylene group of the pyridinium salt, initiating the intramolecular cyclization onto the carbonyl. Subsequent heating drives the dehydration to form the stable aromatic product.

  • Cool the mixture, and collect the precipitated product by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield the final imidazo[1,2-a]pyridine (typical yields: 40-60%).[13]

Conclusion

The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved dramatically from its discovery over a century ago. The initial Tschitschibabin reaction, while revolutionary, was hampered by hazardous reagents. The subsequent development of the Ortoleva-King modification provided a safer and more practical one-pot alternative. The modern era, driven by the needs of drug discovery and green chemistry, has ushered in a host of highly efficient multicomponent and catalytic strategies. From copper-catalyzed aerobic oxidations to metal-free C-H functionalizations under visible light, today's medicinal chemist possesses a powerful and diverse toolkit to construct this critical heterocyclic core. Understanding the historical development and mechanistic rationale behind these methods is paramount for selecting the optimal synthetic route and designing the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

The Ascendant Therapeutic Potential of Brominated Imidazo[1,2-a]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine core stands as a quintessential "privileged scaffold." Its rigid, bicyclic structure and rich electronic properties have made it a cornerstone for the development of numerous therapeutic agents. The strategic introduction of a bromine atom onto this scaffold is not a mere chemical modification; it is a deliberate tactic to modulate the compound's physicochemical properties, thereby enhancing its biological activity, selectivity, and pharmacokinetic profile. This guide provides an in-depth exploration of the biological potential of brominated imidazo[1,2-a]pyridines, offering a technical resource for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

The Imidazo[1,2-a]pyridine Core: A Foundation of Versatility

The imidazo[1,2-a]pyridine system, an isostere of purine, offers a unique combination of hydrogen bond donors and acceptors, as well as a tunable aromatic system. This versatility has led to its incorporation into a wide range of clinically significant molecules, including the hypnotic zolpidem and the anxiolytic alpidem.[1][2] The core's amenability to functionalization at multiple positions allows for the fine-tuning of its biological activity.

The Role of Bromination: Enhancing Potency and Modulating Properties

The introduction of a bromine atom, a halogen, into the imidazo[1,2-a]pyridine scaffold can profoundly influence its biological activity through several mechanisms:

  • Increased Lipophilicity: Bromination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological targets like proteins and nucleic acids. This can lead to increased binding affinity and selectivity.

  • Metabolic Stability: The presence of a bromine atom can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and in vivo half-life.

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron distribution within the imidazo[1,2-a]pyridine ring system, influencing its reactivity and interaction with biological targets.

Therapeutic Arenas of Brominated Imidazo[1,2-a]pyridines

Anticancer Activity: Targeting Key Oncogenic Pathways

Brominated imidazo[1,2-a]pyridines have emerged as a promising class of anticancer agents, demonstrating activity against a range of cancer cell lines.[3] Their mechanisms of action are often centered on the inhibition of critical signaling pathways that are dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of this pathway.[3] For instance, certain derivatives have exhibited significant inhibitory activity against PI3Kα, leading to the induction of apoptosis in breast cancer cell lines.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Brominated_IP Brominated Imidazo[1,2-a]pyridine Brominated_IP->PI3K inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by brominated imidazo[1,2-a]pyridines.

The following table summarizes the in vitro anticancer activity of representative brominated imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
BIP-1 3-Bromo, 2-phenylMCF-7 (Breast)11[4]
BIP-2 3-Bromo, 2-(4-chlorophenyl)A375 (Melanoma)11[4]
BIP-3 3-Bromo, 2-(4-methoxyphenyl)HepG2 (Liver)13[4]
IP-5 Specific structure not detailedHCC1937 (Breast)45[5]
IP-6 Specific structure not detailedHCC1937 (Breast)47.7[5]

This protocol outlines the determination of the cytotoxic effects of brominated imidazo[1,2-a]pyridines on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells (e.g., MCF-7) Cell_Seeding 3. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Stock Solutions of Brominated Imidazo- [1,2-a]pyridines in DMSO Treatment 4. Treat Cells with Serial Dilutions of Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 48 hours Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan Crystals with DMSO MTT_Addition->Formazan_Solubilization Abs_Reading 8. Read Absorbance at 570 nm Formazan_Solubilization->Abs_Reading IC50_Calc 9. Calculate IC50 Values Abs_Reading->IC50_Calc Synthesis_Workflow cluster_synthesis Synthesis of Imidazo[1,2-a]pyridine Core cluster_bromination Bromination cluster_purification Purification & Characterization Starting_Materials 1. 2-Aminopyridine + α-Bromoketone Cyclization 2. Cyclization Reaction (e.g., in Ethanol, reflux) Starting_Materials->Cyclization Core_Product 3. Imidazo[1,2-a]pyridine Cyclization->Core_Product Brominating_Agent 4. Add Brominating Agent (e.g., NBS in DMF) Core_Product->Brominating_Agent Bromination_Reaction 5. Reaction at Room Temp. Brominating_Agent->Bromination_Reaction Final_Product 6. 3-Bromo-imidazo- [1,2-a]pyridine Bromination_Reaction->Final_Product Purification 7. Purification (e.g., Column Chromatography) Final_Product->Purification Characterization 8. Characterization (NMR, MS) Purification->Characterization

References

The Versatile Scaffold: A Technical Guide to Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This bicyclic aromatic ring system, consisting of a fused imidazole and pyridine ring, is a key component in numerous clinically used drugs, including the anxiolytic alpidem, the hypnotic zolpidem, and the gastroprotective zolimidine.[3] The scaffold's rigid structure and rich electronic properties provide an excellent foundation for the design of potent and selective therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammation.[4][5][6]

This technical guide focuses on a particularly valuable derivative: Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate . The strategic placement of the bromo and methyl carboxylate functionalities at the C7 and C2 positions, respectively, provides orthogonal handles for chemical modification, making it an exceptionally versatile building block for the construction of diverse chemical libraries in drug discovery programs. The bromine atom serves as a key reactive site for introducing a wide array of substituents via transition-metal-catalyzed cross-coupling reactions, while the ester at the C2 position can be readily converted into amides and other functional groups to modulate physicochemical properties and target interactions.

Strategic Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following protocol outlines a reliable and scalable synthetic route.

PART 1: Synthesis of 2-Amino-4-bromopyridine

The journey to our target scaffold commences with the synthesis of the key intermediate, 2-amino-4-bromopyridine. Several methods have been reported for the synthesis of this crucial precursor. A common and effective approach involves the Hofmann degradation of 4-bromo-2-pyridinecarboxamide.[2]

Experimental Protocol: Synthesis of 2-Amino-4-bromopyridine

  • Esterification: 4-Bromopyridine hydrochloride is first converted to its corresponding ethyl ester.

  • Amination: The resulting crude ethyl 4-bromo-2-pyridinecarboxylate is then subjected to amination to yield 4-bromo-2-pyridinecarboxamide.

  • Hofmann Degradation: The carboxamide is then treated with a solution of bromine in aqueous sodium hydroxide. The reaction mixture is heated, and upon cooling and workup, 2-amino-4-bromopyridine is obtained.

PART 2: Cyclization to Form the Imidazo[1,2-a]pyridine Core

The hallmark imidazo[1,2-a]pyridine ring system is constructed via a condensation and cyclization reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[4][5] In our case, 2-amino-4-bromopyridine is reacted with a suitable three-carbon building block bearing the desired methyl carboxylate functionality.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-amino-4-bromopyridine in a suitable solvent such as ethanol or DMF, is added an equimolar amount of methyl 2-chloro-3-oxobutanoate or a similar α-halo ketoester.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Chemical Diversification: Unleashing the Potential of the Scaffold

The true power of the this compound scaffold lies in its capacity for systematic and diverse functionalization. The strategically placed bromo and ester groups serve as versatile handles for introducing a wide range of chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Diversification at the C7-Position: The Power of Cross-Coupling

The bromine atom at the C7 position is a prime site for introducing aryl, heteroaryl, and alkyl groups through palladium-catalyzed cross-coupling reactions. This allows for the exploration of interactions with specific pockets of the target protein and can significantly impact potency and selectivity.

Suzuki-Miyaura Coupling: This powerful reaction enables the formation of carbon-carbon bonds by coupling the 7-bromoimidazo[1,2-a]pyridine core with a variety of boronic acids or esters.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, this compound, the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a suitable solvent system (e.g., dioxane/water, toluene/ethanol).

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for several hours.

  • Workup and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Buchwald-Hartwig Amination: This reaction is instrumental for the introduction of nitrogen-based substituents at the C7 position, allowing for the formation of C-N bonds with a wide range of primary and secondary amines.[7][8]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: The 7-bromoimidazo[1,2-a]pyridine scaffold, the desired amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄) are combined in an anhydrous, aprotic solvent like toluene or dioxane.

  • Reaction Conditions: The reaction vessel is sealed, and the mixture is heated under an inert atmosphere at a temperature typically between 80 and 110 °C.

  • Workup and Purification: Following the reaction, the mixture is cooled, quenched, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by chromatography.

Modification of the C2-Position: Fine-Tuning Properties

The methyl carboxylate at the C2 position offers another avenue for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse array of amines to form amides. This modification is crucial for modulating solubility, lipophilicity, and hydrogen bonding interactions with the target.

Experimental Protocol: Ester Hydrolysis and Amide Coupling

  • Ester Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid by treatment with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like methanol or THF.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents such as HATU, HOBt, or EDC in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as DMF or CH₂Cl₂.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of inhibitors for a variety of therapeutic targets. The ability to systematically modify the core at the C7 and C2 positions using the strategies outlined above is critical for optimizing biological activity.

Case Study: Imidazo[1,2-a]pyridines as Kinase Inhibitors

Derivatives of the 7-bromo-imidazo[1,2-a]pyridine scaffold have shown promise as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are attractive targets for cancer therapy.[1] SAR studies have revealed that the nature of the substituent at the C7 position plays a crucial role in determining the inhibitory potency.

Compound C7-Substituent CDK Inhibition (IC₅₀)
1 BromoMicromolar range
2 PhenylNanomolar range
3 4-FluorophenylLow nanomolar range
4 AnilineSub-micromolar range

This table represents a conceptual SAR based on literature for analogous compounds.

As illustrated in the table, the replacement of the bromine atom at C7 with aryl groups via Suzuki coupling leads to a significant enhancement in CDK inhibitory activity. Furthermore, the introduction of substituents on the appended aryl ring can further fine-tune the potency. Similarly, the introduction of an amino group via Buchwald-Hartwig amination can also lead to potent inhibitors.

Broader Therapeutic Potential

Beyond kinase inhibition, the imidazo[1,2-a]pyridine core has been explored for a multitude of other therapeutic applications:

  • Anti-tuberculosis Agents: Imidazo[1,2-a]pyridine-3-carboxamides have demonstrated excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[2][8]

  • Anticancer Agents: Derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway and PI3K p110alpha, both of which are implicated in various cancers.[5][7]

  • Autotaxin Inhibitors: The scaffold has been utilized to develop inhibitors of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in cancer and fibrosis.[4]

Workflow and Pathway Visualization

To visually summarize the synthetic and derivatization strategies, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_application Medicinal Chemistry Applications A 2-Amino-4-bromopyridine C This compound A->C Cyclization B Methyl 2-chloro-3-oxobutanoate B->C D 7-Aryl/Heteroaryl Derivatives C->D Suzuki Coupling E 7-Amino Derivatives C->E Buchwald-Hartwig Amination F Imidazo[1,2-a]pyridine-2-carboxylic Acid C->F Ester Hydrolysis H Kinase Inhibitors D->H E->H G Imidazo[1,2-a]pyridine-2-carboxamides F->G Amide Coupling I Anti-infectives G->I J Anticancer Agents G->J

Caption: Synthetic and derivatization workflow for this compound.

Kinase_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation by CDKs cluster_inhibition Inhibition by Scaffold Derivatives cluster_outcome Therapeutic Outcome G1 G1 Phase S S Phase G1->S Apoptosis Cell Cycle Arrest & Apoptosis G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK Cyclin-Dependent Kinases (CDKs) CDK->G1 Drives Transition Scaffold 7-Aryl/Amino-imidazo[1,2-a]pyridine-2-carboxamides Scaffold->CDK Inhibits

Caption: Simplified signaling pathway of CDK inhibition by imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound is a highly valuable and versatile scaffold in modern medicinal chemistry. Its strategic functionalization at the C7 and C2 positions provides a robust platform for the synthesis of diverse libraries of compounds for hit-to-lead and lead optimization campaigns. The demonstrated success of the broader imidazo[1,2-a]pyridine class in targeting a range of diseases, coupled with the specific potential of 7-substituted derivatives as potent kinase inhibitors, underscores the importance of this scaffold in the ongoing quest for novel therapeutics. The synthetic and derivatization protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this privileged heterocyclic system.

References

An In-depth Technical Guide to the Reactivity and Functionalization of 7-Bromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The functionalization of this privileged core is paramount in drug discovery for modulating biological activity, selectivity, and pharmacokinetic properties. Among the various substituted quinolines, 7-bromoquinoline stands out as a versatile and crucial building block for the synthesis of complex molecules.[3] Its bromine atom at the 7-position serves as a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the factors governing the reactivity of the 7-bromo substituent and offers detailed, field-proven protocols for its synthetic manipulation, aimed at researchers, scientists, and drug development professionals.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The position of substituents on the quinoline ring system dramatically influences the molecule's interaction with biological targets. The 7-position, in particular, is a key site for modification in the design of novel therapeutic agents, such as inhibitors of cellular respiration and antiviral agents.[1][4] The introduction of a bromine atom at this position creates a versatile intermediate, 7-bromoquinoline, which is widely utilized in the synthesis of pharmaceuticals and functional materials.[3][5]

Understanding the Reactivity of the 7-Bromo Substituent

The reactivity of the carbon-bromine (C-Br) bond in 7-bromoquinoline is a nuanced interplay of several electronic and steric factors. A foundational understanding of these elements is critical for predicting reaction outcomes and designing effective synthetic strategies.

Key Factors Influencing Reactivity:

  • Electronic Effects: The quinoline ring system is electron-deficient due to the electronegativity of the nitrogen atom. This electron-withdrawing effect is transmitted throughout the ring, influencing the electrophilicity of the carbon atoms. However, the effect is not uniform across all positions. The C7-Br bond is less activated towards direct nucleophilic aromatic substitution (SNAr) compared to positions ortho or para to the nitrogen (like C2 or C4), which are more electron-poor. For SNAr to be viable at the 7-position, it typically requires the presence of other strong electron-withdrawing groups on the ring.[6][7]

  • Steric Hindrance: The 7-position is relatively unhindered, allowing for good access by bulky catalysts and reagents, which is a significant advantage in many cross-coupling reactions.

  • Catalyst Interaction: In palladium-catalyzed reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) complex.[8][9][10] The electronic nature and steric environment of the C7-Br bond directly impact the kinetics of this crucial step.

Caption: Factors governing the reactivity of the 7-bromoquinoline core.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 7-bromoquinoline, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[11][12][13][14] These methods exhibit high functional group tolerance, making them ideal for the synthesis of complex molecules in drug discovery.[12]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a premier method for creating biaryl structures or introducing alkyl/vinyl groups.[10][15]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ can be used directly, or a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) can be used, which is reduced in situ. The choice of ligand (e.g., dppf, SPhos, XPhos) is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[15][16]

  • Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[10][15] Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask or pressure vessel, add 7-bromoquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as cesium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, PdCl₂(dppf) (0.03-0.05 equiv.).

  • Solvent Addition: Add degassed solvents, such as a 4:1 mixture of 1,4-dioxane and water, via syringe to achieve a concentration of ~0.1 M with respect to the 7-bromoquinoline.

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPdCl₂(dppf) (3)K₂CO₃Toluene/EtOH/H₂O8095
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O9092
3-Pyridylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Dioxane/H₂O10088

Caption: Representative conditions for Suzuki-Miyaura coupling of 7-bromoquinoline. Data is illustrative and based on typical outcomes from the literature.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for coupling amines with aryl halides, a transformation that is otherwise challenging.[8][17] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.[8]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos, XPhos, and RuPhos are commonly used with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂).[16][18] These ligands facilitate the crucial reductive elimination step that forms the C-N bond.[18]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[19] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[18]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: In an inert atmosphere glovebox or using Schlenk techniques, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add the 7-bromoquinoline (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.[18]

  • Workup: After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.[18] Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide.[20][21] This reaction is notable for being co-catalyzed by palladium and copper(I) salts.

Causality Behind Experimental Choices:

  • Catalysts: A palladium(0) complex (often formed in situ from PdCl₂(PPh₃)₂) catalyzes the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which facilitates the transmetalation step.[21]

  • Base: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.

  • Solvent: The amine base often serves as the solvent, though other solvents like THF or DMF can be used.

Detailed Experimental Protocol: Sonogashira Coupling

  • Setup: To a Schlenk flask, add 7-bromoquinoline (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent/Base Addition: Add an anhydrous amine base, such as triethylamine, via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Dilute the mixture with ethyl acetate and wash with water and brine to remove the amine salt. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting alkynylated quinoline by column chromatography.

Alternative Functionalization: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, direct nucleophilic aromatic substitution (SNAr) is a potential, albeit more limited, pathway for functionalizing 7-bromoquinoline.[6]

Mechanism and Requirements: The SNAr reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[7][22] For this pathway to be favorable, the aromatic ring must be highly electron-deficient. This is typically achieved by having strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the leaving group (the bromine).[6][7] The quinoline nitrogen provides some activation, but for the 7-position, this is often insufficient. Therefore, SNAr on 7-bromoquinoline generally requires harsh conditions (high temperatures, strong nucleophiles) or additional activating groups on the ring and is less common than cross-coupling approaches.[16]

Conclusion

The bromine atom at the 7-position of the quinoline core is a strategically important and highly versatile functional group for synthetic chemists in drug discovery. Its reactivity is primarily harnessed through palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. A thorough understanding of the factors influencing the reactivity of the C-Br bond and the rationale behind the selection of catalysts, ligands, and reaction conditions is essential for the successful synthesis of novel 7-substituted quinoline derivatives. The protocols and insights provided in this guide serve as a robust foundation for researchers to explore and exploit the rich chemistry of this valuable scaffold.

References

A Theoretical Deep Dive into Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive theoretical exploration of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate, a member of the esteemed imidazo[1,2-a]pyridine class of heterocyclic compounds. The imidazo[1,2-a]pyridine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous commercial drugs and clinical candidates.[1] This guide will delve into the structural, electronic, and reactivity properties of this specific analog from a computational chemistry perspective, offering insights that can accelerate its development in medicinal chemistry programs.

The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system that has garnered significant attention in pharmaceutical research due to its broad spectrum of biological activities.[2] This versatile core has been successfully incorporated into drugs targeting a range of conditions, including anxiety, insomnia, and gastrointestinal disorders. Its unique electronic and structural features allow for diverse functionalization, enabling the fine-tuning of its pharmacological profile. The introduction of a bromine atom at the 7-position and a methyl carboxylate group at the 2-position of the imidazo[1,2-a]pyridine core, as in our topic molecule, offers intriguing possibilities for modulating its physicochemical properties and biological target interactions.

Theoretical Investigation of Molecular Structure and Properties

A fundamental understanding of the three-dimensional structure and electronic landscape of this compound is paramount for predicting its behavior and designing new derivatives. Density Functional Theory (DFT) is a powerful computational tool for this purpose.

Geometric Optimization and Structural Parameters

The initial step in a theoretical study is the optimization of the molecule's geometry to find its most stable conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[3][4]

The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. For instance, the planarity of the imidazo[1,2-a]pyridine ring system is a crucial feature that influences its interaction with biological targets.[3] The dihedral angle between the ester group and the heterocyclic ring will also be a key determinant of the molecule's overall shape.

Experimental Protocol: Geometry Optimization

  • Input File Preparation: Construct the initial 3D structure of this compound using a molecular builder.

  • Calculation Setup:

    • Select a DFT functional (e.g., B3LYP).

    • Choose a suitable basis set (e.g., 6-311++G(d,p)).

    • Specify the task as "Geometry Optimization" and "Frequency" calculation. The frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Analysis: Visualize the optimized structure and analyze the output file for bond lengths, angles, and vibrational frequencies.

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.

From these orbital energies, several global reactivity descriptors can be calculated:

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the electrophilic character.

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other compounds in a series.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic or nucleophilic attack.[5] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are attractive to nucleophiles. Green indicates neutral regions. For this compound, the MEP map would likely show negative potential around the nitrogen atoms and the carbonyl oxygen, and positive potential around the hydrogen atoms.

Spectroscopic Properties: A Theoretical and Experimental Correlation

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy
Infrared (IR) Spectroscopy

Theoretical IR spectra can be obtained from the frequency calculations performed after geometry optimization. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental FT-IR spectra. This comparison helps in assigning the observed vibrational bands to specific functional groups and vibrational modes within the molecule. For instance, the characteristic stretching frequency of the carbonyl group in the methyl ester would be a prominent feature in both the calculated and experimental spectra.

Potential Applications in Drug Discovery: A Molecular Modeling Perspective

The insights gained from theoretical studies can be directly applied to drug discovery efforts. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target.

Target Identification and Rationale

Given the broad biological activities of the imidazo[1,2-a]pyridine scaffold, potential targets for this compound could include kinases, G-protein coupled receptors (GPCRs), or enzymes involved in microbial pathogenesis. The presence of the bromine atom can facilitate halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

Workflow: Molecular Docking Study

G cluster_0 Ligand Preparation cluster_1 Receptor Preparation ligand_prep Prepare 3D structure of this compound add_charges Assign partial charges ligand_prep->add_charges minimize Energy minimization add_charges->minimize docking Perform molecular docking minimize->docking get_pdb Obtain crystal structure of target protein (e.g., from PDB) remove_water Remove water and co-crystallized ligands get_pdb->remove_water add_hydrogens Add hydrogen atoms remove_water->add_hydrogens define_site Define the binding site add_hydrogens->define_site define_site->docking analysis Analyze docking poses and scoring functions docking->analysis sar Inform Structure-Activity Relationship (SAR) studies analysis->sar

Caption: A typical workflow for a molecular docking study.

In Silico ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug development. Various computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize compounds with favorable pharmacokinetic profiles.

Conclusion and Future Directions

The theoretical studies outlined in this guide provide a robust framework for understanding the fundamental properties of this compound. By combining DFT calculations for structural and electronic characterization with molecular modeling techniques for exploring biological interactions, researchers can gain valuable insights to guide the synthesis of novel derivatives with enhanced potency and selectivity. Future work should focus on obtaining experimental data, including a high-resolution crystal structure and detailed spectroscopic analysis, to validate and refine these theoretical models. Such a synergistic approach between computational and experimental chemistry will undoubtedly accelerate the translation of this promising scaffold into novel therapeutic agents.

References

Methodological & Application

Synthesis of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a robust and reproducible method for obtaining this valuable compound. This document elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, and provides insights into process optimization and troubleshooting.

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1] This scaffold is a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory properties.[2] The strategic incorporation of a bromine atom at the 7-position and a methyl carboxylate group at the 2-position of the imidazo[1,2-a]pyridine ring system yields this compound, a versatile intermediate for further chemical elaboration and the generation of compound libraries for drug discovery.

The synthesis of imidazo[1,2-a]pyridines classically proceeds via the cyclocondensation reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2] This application note provides a detailed protocol for the synthesis of this compound through the reaction of 4-bromo-2-aminopyridine with methyl bromopyruvate.

Synthetic Strategy and Mechanism

The synthesis of this compound is achieved through a well-established cyclocondensation reaction. The overall transformation is depicted below:

Synthetic Scheme cluster_reactants Reactants cluster_product Product Reactant1 4-bromo-2-aminopyridine Reaction Ethanol, Reflux Reactant1->Reaction + Reactant2 Methyl bromopyruvate Reactant2->Reaction Product This compound Reaction->Product

Caption: Overall synthetic scheme.

The reaction mechanism proceeds in a stepwise fashion, initiated by the nucleophilic attack of the endocyclic nitrogen of 4-bromo-2-aminopyridine on the electrophilic carbon of methyl bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Reaction Mechanism A 4-bromo-2-aminopyridine (Nucleophile) C Intermediate 1 (N-alkylation) A->C Nucleophilic Attack B Methyl bromopyruvate (Electrophile) B->C D Intermediate 2 (Cyclization) C->D Intramolecular Cyclization E Intermediate 3 (Dehydration) D->E Proton Transfer F This compound (Final Product) E->F Dehydration (-H2O)

Caption: Plausible reaction mechanism.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous imidazo[1,2-a]pyridine derivatives.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightSupplierNotes
4-Bromo-2-aminopyridine84249-14-9173.01 g/mol Commercially AvailablePurity ≥97%
Methyl bromopyruvate7425-63-0180.98 g/mol Commercially AvailablePurity ≥95%, handle with care (lachrymator)
Ethanol (anhydrous)64-17-546.07 g/mol Standard SupplierReagent grade
Sodium bicarbonate (NaHCO₃)144-55-884.01 g/mol Standard SupplierSaturated aqueous solution
Ethyl acetate (EtOAc)141-78-688.11 g/mol Standard SupplierReagent grade
Hexane110-54-386.18 g/mol Standard SupplierReagent grade
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04 g/mol Standard SupplierFor drying
Silica gel63231-67-4-Standard SupplierFor column chromatography (230-400 mesh)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for product characterization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-aminopyridine (1.73 g, 10.0 mmol) in anhydrous ethanol (40 mL).

  • Reagent Addition: To the stirred solution, add methyl bromopyruvate (1.99 g, 11.0 mmol, 1.1 equivalents) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize any hydrobromic acid formed.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Product Characterization:

    • Concentrate the fractions containing the pure product to obtain this compound as a solid.

    • Determine the yield, melting point, and characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Expected Results:

ParameterExpected Value
Appearance Off-white to pale yellow solid
Yield 60-80%
Melting Point To be determined experimentally
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spec (ESI+) m/z calculated for C₉H₇BrN₂O₂ [M+H]⁺: 254.98, found: 255.0

Troubleshooting and Safety Considerations

  • Low Yield: Incomplete reaction can be addressed by extending the reflux time or ensuring the use of anhydrous solvent. Purification losses can be minimized by careful column chromatography.

  • Side Reactions: The formation of by-products can occur if the reaction temperature is too high or if impurities are present in the starting materials.

  • Safety: Methyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The described method, based on the classical cyclocondensation of a 2-aminopyridine with an α-halocarbonyl compound, is a valuable addition to the synthetic chemist's toolbox for accessing this important heterocyclic scaffold. The resulting product serves as a key intermediate for the development of novel compounds with potential therapeutic applications.

References

Application Notes and Protocols for the Synthesis of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] This bicyclic system, comprised of a fused pyridine and imidazole ring, is present in various therapeutic agents exhibiting antiviral, anticancer, antibacterial, and anti-inflammatory properties. The specific functionalization of this scaffold allows for the fine-tuning of its pharmacological profile. Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate is a key building block in the synthesis of more complex molecules, where the bromine atom at the 7-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, and the methyl ester at the 2-position can be readily converted to other functional groups.

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by scientific literature.

Synthetic Strategy: The Cyclocondensation Approach

The most direct and widely employed method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[1] In this protocol, we will utilize 2-amino-4-bromopyridine as the starting pyridine component and methyl bromopyruvate as the α-halocarbonyl reactant.

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Substitution (N-alkylation): The more nucleophilic endocyclic nitrogen of 2-amino-4-bromopyridine attacks the electrophilic carbon of methyl bromopyruvate, displacing the bromide ion to form an N-alkylated intermediate.

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group of the intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal. Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

Experimental Protocol

This protocol details the synthesis of this compound from 2-amino-4-bromopyridine and methyl bromopyruvate.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberNotes
2-Amino-4-bromopyridineC₅H₅BrN₂173.0184249-14-9Starting material
Methyl bromopyruvateC₄H₅BrO₃180.9837538-96-8Reagent
Methanol (anhydrous)CH₃OH32.0467-56-1Solvent
Sodium bicarbonateNaHCO₃84.01144-55-8Base (optional, for work-up)
Ethyl acetateC₄H₈O₂88.11141-78-6Extraction solvent
Brine (saturated NaCl solution)NaCl/H₂O--For washing
Anhydrous magnesium sulfateMgSO₄120.377487-88-9Drying agent
Silica gelSiO₂60.087631-86-9For column chromatography
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

  • Vacuum filtration apparatus

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup and Cyclocondensation
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-bromopyridine (1.0 eq).

  • Add anhydrous methanol to dissolve the 2-amino-4-bromopyridine. The volume should be sufficient to ensure complete dissolution and effective stirring (e.g., 10-20 mL per gram of the starting pyridine).

  • With stirring, add methyl bromopyruvate (1.1 to 1.5 eq) to the solution at room temperature. The addition can be done in one portion.

  • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain this temperature for 4-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material (2-amino-4-bromopyridine) is consumed.

  • Rationale: The use of a slight excess of methyl bromopyruvate ensures the complete consumption of the more valuable starting pyridine. Methanol serves as a suitable polar protic solvent that facilitates both the initial N-alkylation and the subsequent cyclization. Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.

Step 2: Work-up and Extraction
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The bicarbonate solution will neutralize any hydrobromic acid formed during the reaction.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine all the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Rationale: The work-up procedure is designed to isolate the desired product from the reaction mixture. The use of a mild base like sodium bicarbonate neutralizes acidic byproducts. Extraction with ethyl acetate, a moderately polar solvent, efficiently transfers the organic product from the aqueous phase. Washing with brine helps to remove any remaining water from the organic layer.

Step 3: Purification
  • The crude product can be purified by column chromatography on silica gel. A suitable eluent system would be a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate). The fractions containing the pure product, as identified by TLC, should be collected.

  • Alternatively, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed for purification.[2]

  • Rationale: Purification is crucial to remove any unreacted starting materials, byproducts, and other impurities. Column chromatography separates compounds based on their polarity, while recrystallization purifies solid compounds based on differences in solubility.

Step 4: Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point determination.

Visualizing the Workflow and Mechanism

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification cluster_3 Final Product A 1. Dissolve 2-amino-4-bromopyridine in anhydrous methanol B 2. Add methyl bromopyruvate A->B C 3. Reflux for 4-12 hours B->C D 4. Cool and evaporate methanol C->D E 5. Add ethyl acetate and NaHCO₃(aq) D->E F 6. Extract with ethyl acetate E->F G 7. Wash with brine, dry, and concentrate F->G H 8. Column chromatography or recrystallization G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Reaction Mechanism Diagram

reaction_mechanism r1 2-Amino-4-bromopyridine inter N-alkylated intermediate r1->inter Nucleophilic attack (N-alkylation) r2 Methyl bromopyruvate r2->inter prod This compound inter->prod Intramolecular cyclization & Dehydration

Caption: Mechanism of imidazo[1,2-a]pyridine formation.

References

Application Note: Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate as a Versatile Building Block for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Need for Innovative Scaffolds

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] This event-driven pharmacology, which hijacks the cell's natural ubiquitin-proteasome system, has opened avenues to target proteins previously considered "undruggable."[2] A PROTAC molecule is a heterobifunctional entity composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The modular nature of PROTACs allows for systematic optimization, yet the discovery of novel, versatile building blocks for the warhead and linker components remains a critical challenge in the field.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[4][5] This makes it an attractive starting point for developing PROTACs targeting the kinome, a family of enzymes often dysregulated in cancer and other diseases. This application note presents Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate as a strategic building block for the synthesis of imidazo[1,2-a]pyridine-based PROTACs. Its two distinct functional handles—a bromo group amenable to cross-coupling and a methyl ester ready for amidation—provide orthogonal points for linker attachment, enabling a flexible and modular approach to PROTAC design.

Strategic Value of this compound

The utility of this building block lies in its pre-installed, differentially reactive functional groups, which allow for a sequential and controlled synthesis of the PROTAC molecule.

  • The 7-bromo Position: This site is ideal for introducing diversity and attaching one end of the linker via robust and well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This allows for the installation of aryl or alkyl groups that can serve as the foundation of the linker.

  • The 2-methylcarboxylate Position: The ester at the C2 position can be readily converted to a carboxylic acid and subsequently an amide. This amide bond is one of the most common and reliable linkages used in PROTAC synthesis to connect the warhead to the linker-E3 ligase ligand moiety.[4][8]

This dual functionality allows for two primary synthetic strategies, providing researchers with the flexibility to adapt the synthesis to the specific requirements of their linker and E3 ligase ligand.

Proposed Synthetic Workflow for PROTAC Assembly

The following section outlines a proposed, field-proven workflow for the synthesis of a PROTAC using this compound as the warhead precursor. This workflow is based on established synthetic methodologies for analogous chemical transformations.

PROTAC_Synthesis_Workflow cluster_0 Strategy A: Functionalization of 7-Bromo Position First cluster_1 Strategy B: Functionalization of 2-Carboxylate Position First A1 This compound A2 Suzuki Coupling with Linker-Boronic Ester A1->A2 Pd Catalyst, Base A3 Ester Hydrolysis A2->A3 LiOH or NaOH A4 Amide Coupling with E3 Ligase Ligand-Amine A3->A4 HATU, DIPEA A5 Final PROTAC A4->A5 B1 This compound B2 Ester Hydrolysis B1->B2 LiOH or NaOH B3 Amide Coupling with Linker-Amine B2->B3 HATU, DIPEA B4 Suzuki Coupling with E3 Ligase Ligand-Boronic Ester B3->B4 Pd Catalyst, Base B5 Final PROTAC B4->B5

Figure 1: Proposed synthetic strategies for PROTAC synthesis.

Detailed Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the proposed synthetic workflow. Researchers should adapt and optimize these conditions based on the specific substrates used.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 7-Bromo Position

This protocol describes the coupling of the imidazo[1,2-a]pyridine core with a boronic acid or ester, which can be the initial part of the PROTAC linker. The use of boronate esters, such as pinacol esters, is often preferred due to their enhanced stability.[9]

Reaction Scheme: (A schematic showing the Suzuki-Miyaura reaction of this compound with a generic linker-boronic ester)

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound255.072551.01.0
Linker-Boronic Acid Pinacol EsterVariesVaries1.21.2
Pd(dppf)Cl₂·CH₂Cl₂816.64410.050.05
Sodium Carbonate (Na₂CO₃)105.992122.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • To a flame-dried round-bottom flask, add this compound (255 mg, 1.0 mmol), the linker-boronic acid pinacol ester (1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings involving heteroaryl halides.[10]

  • Base: Sodium carbonate is a common and effective base for Suzuki reactions; its aqueous solution is crucial for the activation of the boronic acid/ester.[6]

  • Solvent System: A mixture of dioxane and water is widely used to ensure the solubility of both the organic substrates and the inorganic base.[7]

  • Inert Atmosphere: Degassing the solvents and maintaining an inert atmosphere prevents the oxidation and deactivation of the Pd(0) active catalyst.

Protocol 2: Saponification of the Methyl Ester

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is a necessary step before amide bond formation.

Reaction Scheme: (A schematic showing the hydrolysis of the methyl ester to a carboxylic acid)

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
Methyl imidazo[1,2-a]pyridine-2-carboxylate derivativeVaries-1.01.0
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.961263.03.0
Tetrahydrofuran (THF)-5 mL--
Water-5 mL--
1M Hydrochloric Acid (HCl)-As needed--

Procedure:

  • Dissolve the methyl ester derivative (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL) in a round-bottom flask.

  • Add lithium hydroxide monohydrate (126 mg, 3.0 mmol).

  • Stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid. If a precipitate does not form, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to dryness.

Causality Behind Experimental Choices:

  • Base: Lithium hydroxide is a strong base that effectively hydrolyzes esters. Using it in excess ensures the reaction goes to completion.[5]

  • Solvent System: The THF/water mixture ensures the solubility of both the ester starting material and the hydroxide salt.

  • Acidification: Careful acidification is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Protocol 3: Amide Bond Formation with Linker-Amine

This protocol describes the coupling of the newly formed carboxylic acid with an amine-terminated linker or an amine-functionalized E3 ligase ligand.

Reaction Scheme: (A schematic showing the amide coupling of the carboxylic acid with a generic amine-containing linker or E3 ligase ligand)

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
Imidazo[1,2-a]pyridine-2-carboxylic acid derivativeVaries-1.01.0
Amine-Linker/E3 Ligase LigandVaries-1.11.1
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.234181.11.1
DIPEA (N,N-Diisopropylethylamine)129.240.35 mL2.02.0
N,N-Dimethylformamide (DMF), anhydrous-5 mL--

Procedure:

  • Dissolve the carboxylic acid derivative (1.0 mmol) and the amine component (1.1 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an argon or nitrogen atmosphere.

  • Add DIPEA (0.35 mL, 2.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (418 mg, 1.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC or intermediate.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization in peptide couplings.[5]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as such.

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent for amide coupling reactions, ensuring the solubility of all reactants.

Visualization of the PROTAC Assembly

The following diagram illustrates the modular assembly of a PROTAC molecule using the described building block.

PROTAC_Assembly Warhead This compound 7-Bromo 2-Carboxylate Linker Linker Moiety Boronic Ester Amine Warhead:f0->Linker:f0 Suzuki Coupling Warhead:f1->Linker:f1 Amide Coupling (after hydrolysis) Final_PROTAC Final PROTAC Molecule E3_Ligand E3 Ligase Ligand e.g., Thalidomide derivative Amine Linker->E3_Ligand Linker Synthesis

Figure 2: Modular assembly of a PROTAC molecule.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for the synthesis of PROTACs. Its orthogonal functional groups allow for a flexible and modular approach to constructing these complex molecules. The robust and well-documented Suzuki and amide coupling reactions provide reliable methods for its incorporation into PROTAC structures. As the field of targeted protein degradation continues to expand, the availability of such strategic building blocks will be paramount in accelerating the discovery of novel and effective therapeutics. Future work could involve the development of a wider range of pre-functionalized linkers compatible with this building block to enable rapid library synthesis for PROTAC optimization.

References

Application Notes & Protocols: Strategic C-C Bond Formation Using Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry and drug development.[1][2] This nitrogen-bridged heterocyclic system is a structural cornerstone in numerous marketed pharmaceuticals, including the sedative-hypnotic Zolpidem, the anxiolytic Alpidem, and the gastroprotective agent Zolimidine.[3][4] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow for potent and selective interactions with a multitude of biological targets. Consequently, derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5]

The strategic functionalization of the imidazo[1,2-a]pyridine ring system is paramount for modulating its pharmacokinetic and pharmacodynamic properties. Among the most powerful and versatile methods for creating carbon-carbon bonds in modern organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction enables the precise and efficient coupling of an organohalide with an organoboron compound, offering exceptional functional group tolerance and mild reaction conditions.[7][8]

This guide provides a detailed technical overview and field-proven protocols for the application of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate as a key building block in Suzuki-Miyaura coupling reactions. The presence of the bromine atom at the 7-position provides a reactive handle for C-C bond formation, while the methyl ester at the 2-position serves as a versatile functional group for further synthetic transformations. Understanding the nuances of this reaction is critical for researchers aiming to synthesize novel libraries of imidazo[1,2-a]pyridine derivatives for drug discovery and materials science.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[9][10][11] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the active Pd(0) species, typically coordinated to phosphine ligands, inserting into the carbon-bromine bond of the this compound. This is often the rate-limiting step and results in a square-planar Pd(II) complex.[12][13] The electron-deficient nature of the imidazo[1,2-a]pyridine ring system can facilitate this step.

  • Transmetalation: This step involves the transfer of the organic group (R²) from the organoboron species to the palladium center. Prior to this, the boronic acid (or its ester) must be activated by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) to form a more nucleophilic boronate complex.[8][14] The halide or other ligand on the Pd(II) complex is displaced by the R² group, forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: In the final step, the two organic fragments (the imidazo[1,2-a]pyridine moiety and the R² group) are eliminated from the palladium center, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][12] Bulky, electron-rich phosphine ligands often promote this step, preventing catalyst decomposition and increasing turnover.[12]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_oxidative Oxidative Addition pd_transmetalation R¹-Pd(II)L₂-R² (Diorganopalladium Intermediate) pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_transmetalation->product reactant1 R¹-X (Methyl 7-bromoimidazo [1,2-a]pyridine-2-carboxylate) reactant1->pd_oxidative reactant2 R²-B(OR)₂ (Boronic Acid/Ester) reactant2->pd_transmetalation + Base caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle. Workflow start Start: Assemble Reagents reagents Charge microwave vial: 1. This compound 2. Boronic Acid 3. Cs₂CO₃ start->reagents add_catalyst Add Pd(PPh₃)₄ Catalyst reagents->add_catalyst add_solvent Add Anhydrous DMF add_catalyst->add_solvent seal_degas Seal Vial & Purge with N₂/Ar add_solvent->seal_degas microwave Microwave Irradiation (e.g., 130 °C, 30-60 min) seal_degas->microwave cool Cool to Room Temperature microwave->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry filter_concentrate Filter & Concentrate in vacuo dry->filter_concentrate purify Purify via Flash Chromatography filter_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Pure Product characterize->end

References

Application Notes and Protocols: The Strategic Use of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase-Targeted Drug Discovery

The imidazo[1,2-a]pyridine core is recognized within medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This structural motif is a cornerstone in the design of a multitude of therapeutic agents, including a significant number of kinase inhibitors.[2][3][4] Kinases, being central regulators of cellular signaling pathways, are frequently dysregulated in diseases such as cancer, inflammation, and fibrosis, making them prime targets for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold offers a versatile and synthetically accessible platform for the development of potent and selective kinase inhibitors.

This guide provides an in-depth exploration of the utility of a key intermediate, Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate , in the synthesis of kinase inhibitors. We will delve into the strategic importance of this building block and provide detailed, field-proven protocols for its elaboration into advanced drug candidates. The bromine atom at the 7-position serves as a crucial synthetic handle, enabling the introduction of diverse molecular fragments through modern cross-coupling methodologies, thereby facilitating extensive structure-activity relationship (SAR) studies.[2][5]

The Strategic Advantage of the 7-Bromo Imidazopyridine Scaffold

The deliberate incorporation of a bromine atom at the 7-position of the imidazo[1,2-a]pyridine core is a strategic choice in the design of kinase inhibitor synthesis. This halogen provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7] These reactions are renowned for their broad functional group tolerance and reliability, allowing for the systematic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties of the final compound.

The 2-carboxylate ester group, on the other hand, serves as a versatile precursor for the introduction of various amide functionalities. The amide bond is a common feature in kinase inhibitors, often participating in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.

Synthetic Workflow: From Building Block to Kinase Inhibitor

The following sections outline a representative synthetic workflow for the transformation of this compound into a hypothetical, yet illustrative, kinase inhibitor targeting a serine/threonine kinase such as Activin-like Kinase 5 (ALK5), a key mediator in TGF-β signaling implicated in fibrosis and cancer.[8][9]

G cluster_0 PART 1: Core Scaffold Synthesis cluster_1 PART 2: Core Functionalization (C-7 Position) cluster_2 PART 3: Final Elaboration (C-2 Position) A 2-Amino-4-bromopyridine C This compound A->C Cyclization B Methyl Bromopyruvate B->C F Methyl 7-aryl-imidazo[1,2-a]pyridine-2-carboxylate C->F G Methyl 7-amino-imidazo[1,2-a]pyridine-2-carboxylate C->G D Aryl Boronic Acid (Suzuki Coupling) D->F E Amine (Buchwald-Hartwig) E->G J 7-Aryl-imidazo[1,2-a]pyridine-2-carboxylic acid F->J Hydrolysis H Hydrolysis (LiOH) I Amide Coupling (e.g., HATU) K Final Kinase Inhibitor (7-Aryl-N-substituted-imidazo[1,2-a]pyridine-2-carboxamide) J->K L Substituted Aniline L->K

Figure 1: General synthetic workflow for kinase inhibitors.

PART 1: Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is typically achieved through a condensation and cyclization reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.[10]

Protocol 1: Synthesis of this compound

  • Materials:

    • 2-Amino-4-bromopyridine (1.0 equiv)

    • Methyl 3-bromo-2-oxopropanoate (Methyl bromopyruvate) (1.1 equiv)

    • Sodium bicarbonate (NaHCO₃) (3.0 equiv)

    • Ethanol (EtOH), anhydrous

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a round-bottom flask, add 2-amino-4-bromopyridine and anhydrous ethanol.

    • Add sodium bicarbonate to the suspension.

    • Slowly add methyl bromopyruvate to the reaction mixture at room temperature.

    • Heat the mixture to reflux (approximately 78 °C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

PART 2: Functionalization of the 7-Position

The bromine atom at the 7-position is readily displaced using palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of an arylboronic acid to the 7-position of the imidazo[1,2-a]pyridine core.[2][7][11]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

    • Schlenk flask, magnetic stirrer, heating mantle, inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired 7-aryl product.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines the introduction of an amine nucleophile at the 7-position.[1][6]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (e.g., Morpholine) (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene, anhydrous and degassed

    • Glovebox or Schlenk line for inert atmosphere handling

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

    • Add the anhydrous, degassed toluene, followed by this compound and the amine.

    • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

PART 3: Elaboration of the 2-Carboxylate Group

The final step in the synthesis of many imidazo[1,2-a]pyridine-based kinase inhibitors involves the conversion of the methyl ester at the 2-position into an amide. This is typically a two-step process involving hydrolysis of the ester followed by amide bond formation.

Protocol 4: Ester Hydrolysis

  • Materials:

    • Methyl 7-substituted-imidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv)

    • Lithium hydroxide (LiOH) (2.0-3.0 equiv)

    • Tetrahydrofuran (THF) and Water (3:1 v/v)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ester in the THF/water solvent mixture.

    • Add LiOH and stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.[12]

Protocol 5: Amide Coupling

  • Materials:

    • 7-Substituted-imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 equiv)

    • Desired amine (e.g., aniline derivative) (1.1 equiv)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equiv)[13]

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a solution of the carboxylic acid in anhydrous DMF, add the amine and DIPEA.

    • Add HATU portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 6-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.[8][14]

Data Presentation: Kinase Inhibitory Activity

The imidazo[1,2-a]pyridine scaffold has demonstrated potent inhibitory activity against a range of kinases. The following table summarizes representative IC₅₀ values for inhibitors derived from this core structure.

Kinase TargetInhibitor StructureIC₅₀ (nM)Reference
ALK2 7-(Thieno[3,2-b]pyridin-7-yl)-3-(quinolin-4-yl)imidazo[1,2-a]pyridine14[2]
c-Met Imidazo[1,2-a]pyridine derivative (Compound 26)1.9[3]
VEGFR2 Imidazo[1,2-a]pyridine derivative (Compound 26)2.2[3]
Nek2 Imidazo[1,2-a]pyridine derivative (MBM-55)1.0[4]
FLT3 Imidazo[1,2-a]pyridine-pyridine derivative (Compound 24)4.5 (on MOLM14 cells)[15]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. The strategic placement of the bromine atom and the methyl ester allows for a divergent and efficient synthetic approach to a wide array of potential drug candidates. The robust and well-documented palladium-catalyzed cross-coupling reactions, coupled with standard amide bond formation techniques, provide a reliable pathway for the generation of extensive compound libraries for SAR exploration. The demonstrated low nanomolar to picomolar potency of imidazo[1,2-a]pyridine-based inhibitors against various kinases underscores the significance of this scaffold in modern drug discovery. Future efforts in this area will likely focus on the development of even more selective and potent inhibitors with optimized pharmacokinetic profiles for the treatment of a broad spectrum of human diseases.

References

Application Notes and Protocols: Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate in Antituberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antituberculosis Agents and the Promise of the Imidazo[1,2-a]pyridine Scaffold

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has rendered many existing treatments ineffective, creating an urgent need for new therapeutic agents with novel mechanisms of action.[3][4] The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a privileged heterocyclic core in medicinal chemistry, with several derivatives demonstrating potent activity against both drug-sensitive and drug-resistant strains of Mtb.[1][2][5] This application note focuses on Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate , a specific analogue within this promising class, and provides a comprehensive guide for its investigation in antituberculosis drug discovery programs.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is not extensively published, its properties can be inferred from related compounds. The presence of the bromine atom at the 7-position and the methyl carboxylate at the 2-position are key structural features that influence its lipophilicity, metabolic stability, and target engagement.

A plausible synthetic route for this compound involves the condensation of a substituted 2-aminopyridine with an α-haloketone or a related three-carbon synthon, a common strategy for constructing the imidazo[1,2-a]pyridine core.[6][7]

Mechanism of Action: Targeting the Mycobacterial Respiratory Chain

A significant body of research on imidazo[1,2-a]pyridine derivatives, including the clinical candidate Telacebec (Q203), has identified the cytochrome bc1 complex (specifically the QcrB subunit) as a primary target.[8][9][10][11] This complex is a crucial component of the electron transport chain, responsible for oxidative phosphorylation and ATP synthesis in Mtb.[9][10] Inhibition of QcrB disrupts the proton motive force, leading to a depletion of cellular ATP and ultimately, bacterial cell death.[9] It is highly probable that this compound shares this mechanism of action.

Mechanism_of_Action Compound This compound QcrB QcrB Subunit of Cytochrome bc1 Complex Compound->QcrB Inhibition ETC Electron Transport Chain QcrB->ETC Disruption ATP_Synthase ATP Synthase ETC->ATP_Synthase Impaired Proton Motive Force ATP ATP Synthesis ATP_Synthase->ATP Inhibition Cell_Death Bacterial Cell Death ATP->Cell_Death Depletion Leads To

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols for Antitubercular Evaluation

The following protocols provide a framework for the systematic evaluation of this compound as a potential antituberculosis drug candidate.

Protocol 1: In Vitro Antimycobacterial Activity Assessment - Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • This compound

  • 96-well microtiter plates

  • Resazurin sodium salt

  • Positive control (e.g., Rifampicin)

  • Negative control (DMSO)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in the 96-well plates using supplemented Middlebrook 7H9 broth to achieve a range of final concentrations.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the compound dilutions. Include positive and negative control wells.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 10 µL of Resazurin solution (0.01% w/v) to each well and incubate for another 24-48 hours.

  • Visually assess the color change. Blue indicates no bacterial growth, while pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Causality Behind Experimental Choices:

  • The use of the H37Rv strain provides a standardized and well-characterized model for initial screening.

  • Middlebrook 7H9 broth with supplements provides the necessary nutrients for mycobacterial growth.

  • Resazurin is a metabolic indicator; viable, metabolically active bacteria reduce the blue dye to the pink fluorescent product, resorufin, providing a clear visual endpoint.

Protocol 2: Cytotoxicity Assay - Evaluation against Mammalian Cell Lines

It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic index.[12][13][14]

Materials:

  • Vero (monkey kidney epithelial) or HepG2 (human liver cancer) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the old medium with the medium containing the compound dilutions and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Causality Behind Experimental Choices:

  • Vero and HepG2 cells are commonly used and well-characterized cell lines for initial cytotoxicity screening.[2]

  • The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[15]

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound This compound MIC_Assay MIC Assay (M. tuberculosis) Compound->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Compound->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI) SI = CC50 / MIC MIC_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index In_Vivo_Model Animal Model of TB (e.g., Mouse) Selectivity_Index->In_Vivo_Model Efficacy_Study Efficacy Study (Bacterial Load Reduction) In_Vivo_Model->Efficacy_Study Toxicity_Study Toxicity Study (Adverse Effects) In_Vivo_Model->Toxicity_Study

References

Application Notes & Protocols: Investigating Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine (IP) scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities. In oncology, IP derivatives have emerged as a promising class of compounds, demonstrating the potential for potent and selective anticancer effects.[1] These agents can modulate critical cellular pathways, offering targeted therapeutic strategies.[2] Notably, various IP derivatives have been developed as inhibitors of key cancer-driving pathways, including the PI3K/Akt/mTOR signaling cascade and tubulin polymerization.[2][3] This document provides a comprehensive guide for researchers to investigate the anticancer potential of a specific derivative, Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate, outlining a strategic workflow from initial cytotoxicity screening to mechanistic validation.

Compound of Interest: this compound

This guide focuses on This compound , a molecule possessing the core IP structure with specific substitutions that are critical for exploring structure-activity relationships (SAR).[4][5] The bromine atom at the 7-position and the methyl carboxylate group at the 2-position provide distinct electronic and steric properties that can influence target binding affinity and selectivity. The exploration of such analogs is crucial for the rational design of new, more effective anticancer drugs.[6][7]

Plausible Synthetic Route: The synthesis of this compound class typically involves the condensation of an appropriately substituted 2-aminopyridine (e.g., 4-bromo-2-aminopyridine) with an α-halocarbonyl compound (e.g., methyl bromopyruvate) via a cyclization reaction.[8]

Postulated Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A significant body of research has identified the PI3K/Akt/mTOR pathway as a primary target for IP-based anticancer agents.[2][3][9] This pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a frequent event in a wide range of human cancers.[10]

Causality of Inhibition: By inhibiting key kinases in this cascade, such as PI3K or mTOR, IP compounds can effectively halt the downstream signaling that promotes cancer cell survival.[2] This leads to the induction of cell cycle arrest and programmed cell death (apoptosis). The proposed mechanism for this compound involves the suppression of this critical survival pathway.[2][10]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Bad Bad AKT->Bad Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Inhibitor Methyl 7-bromoimidazo [1,2-a]pyridine-2-carboxylate Inhibitor->PI3K Inhibition Bad->Apoptosis Induction

Caption: PI3K/Akt/mTOR signaling pathway and the proposed point of inhibition.

Application Notes: A Strategic Workflow for Compound Evaluation

This section outlines a logical progression of experiments to comprehensively evaluate the anticancer properties of this compound.

Workflow Start Start: Compound Synthesis & Purification Screening Phase 1: In Vitro Cytotoxicity Screening (MTT Assay) Start->Screening IC50 Determine IC50 Values Across Cancer Cell Lines Screening->IC50 Mechanism Phase 2: Mechanistic Elucidation IC50->Mechanism ApoptosisAssay Apoptosis Induction (Caspase-Glo 3/7 Assay) Mechanism->ApoptosisAssay WesternBlot Target Validation (Western Blot for p-Akt, p-mTOR) Mechanism->WesternBlot Conclusion Conclusion: Lead Candidate Potential ApoptosisAssay->Conclusion WesternBlot->Conclusion

Caption: Experimental workflow for evaluating the anticancer agent.

Phase 1: In Vitro Cytotoxicity Assessment

The initial and most critical step is to determine if the compound exhibits cytotoxic (cell-killing) activity against cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[11]

  • Objective: To quantify the dose-dependent effect of the compound on the viability of a panel of human cancer cell lines and determine the half-maximal inhibitory concentration (IC50).

  • Rationale: Using a panel of cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], A375 [melanoma]) provides insight into the compound's spectrum of activity. A low IC50 value indicates high potency.[10]

Phase 2: Elucidation of the Mechanism of Action

Once potent cytotoxicity is confirmed, the focus shifts to understanding how the compound works.

  • Objective 1: Confirm Apoptosis Induction. A primary goal of many cancer therapies is to induce apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method to measure the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade.[12][13]

  • Objective 2: Validate Target Engagement. To confirm that the compound acts via the proposed PI3K/Akt pathway, Western blotting is employed.[14] This technique allows for the direct measurement of changes in the phosphorylation status of key pathway proteins. A successful inhibitor should decrease the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) without affecting the total protein levels.[2][15]

Detailed Experimental Protocols

The following protocols are based on standard, validated laboratory procedures.

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell metabolic activity as an indicator of viability.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[17][18]

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[17]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the purple crystals. Mix thoroughly by gentle shaking or pipetting.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This homogeneous, "add-mix-measure" assay quantifies the activity of caspases 3 and 7, key biomarkers of apoptosis.[19][20]

Materials:

  • Cells cultured in white-walled 96-well plates

  • Test compound

  • Caspase-Glo® 3/7 Reagent (Promega, Cat. No. G8090 or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound (e.g., at 1x and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.[19]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[19]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal generation.[19]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Increased luminescence relative to the vehicle control indicates the induction of caspase-3/7 activity and apoptosis.

Protocol 3: Western Blot for PI3K/Akt Pathway Analysis

This protocol is for detecting changes in the phosphorylation state of key proteins in the PI3K/Akt pathway following treatment.[14][21]

Materials:

  • Cells cultured in 6-well plates or culture dishes

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR, anti-total mTOR, anti-β-actin)[22]

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the test compound at desired concentrations for the appropriate duration. Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.[14]

  • Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[14]

  • SDS-PAGE: Normalize protein amounts for all samples. Denature the proteins by boiling in Laemmli sample buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the specific effect on protein activation.

Data Presentation

Quantitative data should be summarized in a clear and concise format.

Table 1: Example IC50 Data for this compound

Cancer Cell LineTissue of OriginIC50 (µM) ± SD
MCF-7Breast AdenocarcinomaValue
A549Lung CarcinomaValue
HCT116Colon CarcinomaValue
A375Malignant MelanomaValue
Normal Cell Linee.g., Fibroblast> Value (for selectivity)

Note: Data are illustrative. Values to be determined experimentally.

References

Application Notes and Protocols for Amide Coupling with Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridine Amides in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential.[1][2][3] Amide derivatives of this scaffold, in particular, have demonstrated a wide spectrum of pharmacological activities, including anticancer properties.[1] The synthesis of these amide derivatives is a critical step in the development of new chemical entities for drug discovery programs.

This application note provides a comprehensive guide to the experimental procedures for the synthesis of amides starting from "Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate". A crucial and often overlooked prerequisite to the amide coupling is the hydrolysis of the methyl ester to the corresponding carboxylic acid, "7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid". This document will therefore detail a robust protocol for this initial saponification step, followed by two distinct, field-proven protocols for the subsequent amide bond formation using widely adopted coupling reagents.

The protocols herein are designed to be self-validating, with explanations for the rationale behind the choice of reagents and reaction conditions, ensuring both reproducibility and a deeper understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

Part 1: Prerequisite - Hydrolysis of the Methyl Ester

The direct amide coupling of a methyl ester is generally not feasible under standard conditions. The ester must first be converted to a carboxylic acid, which can then be activated for reaction with an amine. The most common method for this transformation is saponification, a base-mediated hydrolysis.

Mechanism of Saponification

Saponification of a methyl ester with a hydroxide base, such as Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group and forming the carboxylate salt. A subsequent acidic workup protonates the carboxylate to yield the desired carboxylic acid.

Caption: Saponification Mechanism of a Methyl Ester.

Protocol 1: Lithium Hydroxide Mediated Hydrolysis

Lithium hydroxide is a commonly used base for the hydrolysis of esters, particularly in complex molecules, as it can often be used under milder conditions than sodium or potassium hydroxide.[4][5]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv).

  • Dissolve the starting material in a mixture of THF and water (typically a 3:1 to 1:1 ratio).

  • Add Lithium hydroxide monohydrate (1.5 - 3.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully acidify the mixture to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid may form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

ParameterValueRationale
Base LiOH·H₂OEffective for ester hydrolysis under mild conditions.
Solvent THF/WaterEnsures solubility of both the ester and the hydroxide salt.
Equivalents of Base 1.5 - 3.0Ensures complete reaction.
Temperature Room Temp to 50 °CBalances reaction rate with potential side reactions.
Workup Acidification & ExtractionProtonates the carboxylate and isolates the product.

Part 2: Amide Coupling Protocols

Once the 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid has been synthesized and purified, it can be coupled with a primary or secondary amine to form the desired amide. This transformation requires the use of a coupling reagent to activate the carboxylic acid.[6]

Overview of Amide Coupling Reagents

Amide bond formation is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid. Coupling reagents facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acylating agent that is susceptible to nucleophilic attack by the amine.

Two of the most common and effective classes of coupling reagents are carbodiimides (e.g., EDC) and aminium/uronium salts (e.g., HATU).[7][8]

Protocol 2: EDC/HOBt Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to its efficiency and the ease of removal of its urea byproduct.[7] It is almost always used in conjunction with an additive like N-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions, such as racemization.[7][8]

Mechanism of EDC/HOBt Coupling: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to form an active ester. The amine then attacks this active ester to form the desired amide, regenerating HOBt in the process.[7]

EDC_HOBt_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Amine R'-NH₂ HOBt HOBt Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt EDC_Urea EDC Urea Byproduct Amide R-CONH-R' Active_Ester->Amide + R'-NH₂ Amide->HOBt (regenerated)

Caption: EDC/HOBt Amide Coupling Mechanism.

Materials:

  • 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid

  • Primary or secondary amine (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equiv)

  • N-hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv)

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., water, 1N HCl, saturated NaHCO₃, brine, EtOAc)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide by flash column chromatography or recrystallization.[7]

ParameterValueRationale
Coupling Reagent EDC·HClWater-soluble carbodiimide, easy byproduct removal.[7]
Additive HOBtSuppresses racemization and improves efficiency.[7]
Base DIPEA or TEAScavenges the HCl byproduct from EDC·HCl and maintains basicity.
Solvent Anhydrous DMF or DCMAprotic solvents that are good for solubility.
Temperature 0 °C to Room TempInitial cooling helps to control the exothermic reaction.
Protocol 3: HATU Mediated Amide Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective uronium salt-based coupling reagent known for its high reactivity, fast reaction times, and low rates of racemization.[7][8] It is particularly suitable for challenging couplings, including those with sterically hindered substrates.[7]

Mechanism of HATU Coupling: In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this active ester to yield the final amide product.[7]

HATU_Mechanism Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base HATU HATU Amine R'-NH₂ Base Base (e.g., DIPEA) Active_Ester OAt Active Ester Carboxylate->Active_Ester + HATU Amide R-CONH-R' Active_Ester->Amide + R'-NH₂ TMU Tetramethylurea Byproduct

Caption: HATU Amide Coupling Mechanism.

Materials:

  • 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid

  • Primary or secondary amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[7]

ParameterValueRationale
Coupling Reagent HATUHigh reactivity, fast reaction times, low racemization.[7][8]
Base DIPEAActivates the carboxylic acid and neutralizes byproducts.
Solvent Anhydrous DMFExcellent solvent for a wide range of substrates.
Pre-activation 15-30 min at 0 °CEnsures formation of the active ester before amine addition.
Temperature 0 °C to Room TempControlled conditions for efficient coupling.

Troubleshooting and Key Considerations

  • Incomplete Hydrolysis: If the initial hydrolysis step is incomplete, consider increasing the reaction time, temperature, or the equivalents of base. Ensure the starting material is fully dissolved.

  • Low Amide Coupling Yield: For sluggish coupling reactions, especially with electron-deficient amines or sterically hindered substrates, HATU is often a better choice than EDC/HOBt.[9] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: In the EDC/HOBt protocol, the formation of an N-acylurea byproduct can occur if the O-acylisourea intermediate is not efficiently trapped by HOBt. Using a slight excess of HOBt can mitigate this.

  • Purification: The urea byproduct from EDC is water-soluble and can be removed with an aqueous workup.[7] The byproducts from HATU are also generally removed during the aqueous workup and subsequent chromatography.

Conclusion

The synthesis of amide derivatives of this compound is a two-step process that begins with the crucial hydrolysis of the methyl ester to the corresponding carboxylic acid. This application note provides detailed, reliable protocols for both the saponification and the subsequent amide coupling using two of the most effective and widely used coupling reagents in modern organic synthesis. By understanding the underlying mechanisms and following these optimized procedures, researchers can confidently and efficiently synthesize a diverse range of imidazo[1,2-a]pyridine amides for their drug discovery and development endeavors.

References

Application Note: Chromatographic Purification of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives using chromatography. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[1][2][3] The successful isolation of pure derivatives is a critical step in drug discovery and development, directly impacting the accuracy of subsequent biological and toxicological evaluations. This document outlines the principles of both normal-phase and reversed-phase flash chromatography, offers step-by-step protocols, and provides a troubleshooting guide to address common purification challenges.

Introduction: The Significance of Purifying Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[2][4][5] this compound serves as a key intermediate in the synthesis of many of these potentially therapeutic molecules.[6] The purity of these intermediates and their final derivatives is paramount, as even minor impurities can lead to misleading results in biological assays or introduce toxicity.

Chromatography, particularly flash chromatography, is the preferred method for purifying these compounds from complex reaction mixtures.[7][8] Its efficiency and versatility allow for the separation of target molecules from by-products and unreacted starting materials, yielding compounds of high purity. This guide will delve into the practical aspects of developing and executing a successful chromatographic purification strategy for this important class of molecules.

Foundational Principles: Selecting the Right Chromatographic Approach

The choice between normal-phase and reversed-phase chromatography is dictated by the physicochemical properties of the target molecule and the impurities present in the crude mixture.

Normal-Phase Chromatography

In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase.[7][8] The separation is based on the principle of adsorption, where more polar compounds interact more strongly with the silica and elute later.[8]

  • Best Suited For: Less polar to moderately polar, organic-soluble compounds.

  • Stationary Phase: Silica gel is the most common choice. For basic compounds like imidazo[1,2-a]pyridines, which can exhibit tailing on acidic silica, an amine-functionalized silica or the addition of a basic modifier to the mobile phase is often necessary.[8][9][10]

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[7][11]

Reversed-Phase Chromatography

Reversed-phase chromatography employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (often a mixture of water and acetonitrile or methanol).[12] In this mode, non-polar compounds are retained more strongly, while polar compounds elute earlier.[12]

  • Best Suited For: Polar, ionizable, and water-soluble compounds.[10][12] This is often the method of choice for purifying polar derivatives or when the crude mixture is soluble in polar solvents.[7][10]

  • Stationary Phase: Octadecyl (C18) bonded silica is the most widely used stationary phase.

  • Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile) in water is commonly used to elute compounds of increasing hydrophobicity.[9][12] The addition of a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape for ionizable compounds.[9][13]

Experimental Protocols

This section provides detailed, step-by-step protocols for the purification of a representative this compound derivative.

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.3 for the target compound, with good separation from impurities.[11]

Protocol for TLC Method Development:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a pre-determined solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize the separated spots under UV light (254 nm).

  • Adjust the solvent polarity to achieve the desired Rf value. For basic compounds, adding 0.1-1% triethylamine to the mobile phase can mitigate streaking.[9]

Protocol 1: Normal-Phase Flash Chromatography

This protocol is suitable for purifying moderately polar derivatives of this compound.

Materials:

  • Silica gel or amine-functionalized silica gel column

  • Crude this compound derivative

  • TLC-determined mobile phase (e.g., Hexanes/Ethyl Acetate gradient)

  • Triethylamine (optional modifier)

  • Flash chromatography system

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, then evaporating the solvent to obtain a dry powder.[9]

  • Column Equilibration: Equilibrate the column with the initial, low-polarity mobile phase for at least 3-5 column volumes.[9]

  • Sample Loading: Load the prepared sample onto the column. If using dry loading, carefully add the powder to the top of the column bed.

  • Elution: Begin the elution with the initial mobile phase. A gradient elution, gradually increasing the percentage of the more polar solvent, is typically most effective for separating complex mixtures.[7][9]

  • Fraction Collection: Collect fractions based on the UV detector response.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Reversed-Phase Flash Chromatography

This protocol is ideal for more polar or water-soluble derivatives.

Materials:

  • C18 reversed-phase column

  • Crude this compound derivative

  • Mobile Phase A: Water with 0.1% formic acid or TFA

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA

  • Flash chromatography system

Procedure:

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent such as methanol, DMSO, or DMF.[9] Perform a dry load by adsorbing the sample onto a small amount of C18 silica or Celite and removing the solvent under reduced pressure.[9]

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for at least 5 column volumes.[9]

  • Sample Loading: Load the dry-loaded sample onto the column.

  • Elution: Start the elution with the initial mobile phase. A typical gradient involves increasing the percentage of acetonitrile from 5% to 100% over 20-30 column volumes.[9]

  • Fraction Collection: Collect fractions based on the UV detector signal.

  • Analysis: Analyze fractions using LC-MS or TLC to confirm the presence and purity of the desired product.

  • Solvent Removal: Combine the pure fractions. Removing the aqueous mobile phase can be time-consuming and may require lyophilization (freeze-drying) for complete removal.[9]

Data Presentation and Interpretation

Proper data organization is key to evaluating the success of a purification run.

Table 1: Typical Purification Parameters

ParameterNormal-PhaseReversed-Phase
Stationary Phase Silica GelC18-bonded Silica
Mobile Phase A HexanesWater + 0.1% Formic Acid
Mobile Phase B Ethyl AcetateAcetonitrile + 0.1% Formic Acid
Typical Gradient 0-100% B over 20 CV5-95% B over 25 CV
Sample Loading 1-5% of silica mass[9]Dependent on column size
Expected Purity >95%>98%

Visualization of the Purification Workflow

A clear workflow helps in planning and executing the purification process.

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Reaction Mixture TLC TLC Method Development Crude->TLC Analyze Polarity Load Load Sample on Column TLC->Load Select Conditions Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/LC-MS) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Removal Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: General workflow for chromatographic purification.

Troubleshooting Common Purification Issues

Even with a well-designed protocol, challenges can arise. This section provides solutions to common problems encountered during the chromatography of heterocyclic compounds.[9]

IssuePossible CauseRecommended Solution
Poor Separation / Overlapping Peaks Inappropriate solvent system.Re-optimize the mobile phase using TLC to achieve better separation (ΔRf).[9]
Column overloading.Reduce the amount of sample loaded onto the column (typically 1-5% of the stationary phase mass).[9]
Peak Tailing (Especially for Basic Compounds) Strong interaction with acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[9] Alternatively, use an amine-functionalized or neutral alumina column.[9][10]
Compound Not Eluting from Column Compound is too polar for the mobile phase.Drastically increase the polarity of the mobile phase (e.g., switch to a dichloromethane/methanol system in normal-phase).[9]
Irreversible adsorption or decomposition on silica.Test compound stability on a TLC plate first.[9] Consider switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography.[9]
Low Recovery Using too much solvent during sample loading or crystallization.Use the minimum amount of solvent necessary to dissolve the compound.[9]
Compound is partially soluble in the "cold" elution solvent.After initial elution, a stronger "wash" step with a highly polar solvent may be needed to recover all the material.

Conclusion

The successful purification of this compound derivatives is a critical and achievable goal with a systematic approach to chromatography. By carefully selecting the appropriate chromatographic mode, developing a robust solvent system via TLC, and understanding how to troubleshoot common issues, researchers can consistently obtain high-purity compounds. This purity is essential for the integrity of subsequent research and is a foundational step in the journey of drug discovery and development.

References

Scale-up synthesis of "Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Robust Scale-up Synthesis of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that forms the structural basis for numerous pharmaceuticals and biologically active compounds.[1][2][3] Its unique chemical architecture is found in marketed drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1] The versatility of this scaffold allows for functionalization at various positions, making its derivatives highly valuable as building blocks in medicinal chemistry and drug discovery programs aimed at developing novel therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][4][5][6][7]

This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, a key intermediate for further chemical elaboration. The methodology is designed for robustness, scalability, and high purity of the final product, addressing common challenges encountered when transitioning from bench-scale to larger-scale production.

Synthetic Strategy: Mechanism and Rationale

The synthesis of the imidazo[1,2-a]pyridine ring system is most classically and reliably achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][8] This method is renowned for its efficiency and broad applicability.

The reaction proceeds via a two-step sequence:

  • N-Alkylation: The reaction initiates with the nucleophilic attack of the pyridine ring nitrogen of 4-bromo-2-aminopyridine on the electrophilic carbon of methyl 3-bromopyruvate. This forms a quaternary pyridinium salt intermediate.

  • Intramolecular Cyclization: Under thermal conditions, the exocyclic amino group of the pyridinium salt acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the stable, aromatic imidazo[1,2-a]pyridine bicyclic system.

For scale-up, ethanol is selected as the solvent due to its favorable solubility profile for the starting materials, its relatively high boiling point suitable for reflux conditions, and its ease of removal. Furthermore, the product often exhibits lower solubility in cold ethanol, facilitating isolation via crystallization, which is a more practical purification method on a large scale than chromatography.

Reaction_Mechanism SM1 4-Bromo-2-aminopyridine INT1 Pyridinium Salt Intermediate SM1->INT1 N-Alkylation (Ethanol, Reflux) SM2 Methyl 3-bromopyruvate SM2->INT1 PROD This compound INT1->PROD Intramolecular Cyclization & Dehydration H2O H₂O

Caption: Reaction mechanism for the synthesis of the target compound.

Data Presentation: Reagents and Process Parameters

Table 1: Reagent Quantities for Scaled Synthesis
ReagentMolar Mass ( g/mol )Lab Scale (10g)Pilot Scale (1kg)Molar Equiv.
4-Bromo-2-aminopyridine173.018.91 g891 g1.0
Methyl 3-bromopyruvate180.999.8 g980 g1.05
Ethanol (Anhydrous)46.07200 mL20 L-
Table 2: Critical Process Parameters and In-Process Controls
ParameterSetpoint / RangeIn-Process Control (IPC)Rationale
Reagent Addition Temp.20-30°CMonitor internal temperatureControls potential exotherm from initial N-alkylation.
Reaction Temperature~78°C (Reflux)Maintain steady refluxEnsures sufficient energy for cyclization and dehydration.
Reaction Time16-24 hoursTLC or LC-MS analysisMonitor for complete consumption of the limiting reagent.
Cooling ProfileGradual cooling to 0-5°CMonitor batch temperaturePromotes controlled crystallization for higher purity and yield.
Product Filtration-Visual inspection of filtrateEnsure complete transfer and washing of the product cake.

Detailed Experimental Protocol

This protocol is designed for the synthesis of approximately 1 kg of the target compound. Adjustments can be made according to the scale-up factor.

Materials and Equipment
  • 20L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.

  • Heating/cooling circulator connected to the reactor jacket.

  • Nutsche filter or large Büchner funnel with appropriate filter paper.

  • Vacuum oven.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and lab coat.[9][10]

Step-by-Step Synthesis Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge Reactor B 2. Add Reagent A->B C 3. Heat to Reflux B->C D 4. Monitor Progress (IPC) C->D E 5. Cool & Crystallize D->E F 6. Filter & Wash E->F G 7. Dry Product F->G

Caption: Step-by-step experimental workflow for the synthesis.

  • Reactor Charging: Charge the 20L reactor with 4-bromo-2-aminopyridine (891 g, 5.15 mol) and anhydrous ethanol (10 L). Begin stirring to form a suspension.

  • Reagent Addition: Slowly add methyl 3-bromopyruvate (980 g, 5.41 mol) to the suspension over 30-45 minutes via the addition funnel. Maintain the internal temperature between 20-30°C during the addition. A slight exotherm may be observed.

  • Reaction at Reflux: After the addition is complete, heat the mixture to reflux (~78°C) and maintain for 16-24 hours. The suspension will gradually become a clearer solution before a new solid precipitate (the product) begins to form.[8]

  • In-Process Control (IPC): After 16 hours, take a small aliquot from the reaction mixture, dilute it with a suitable solvent, and analyze by TLC or LC-MS to check for the consumption of 4-bromo-2-aminopyridine. Continue heating if the starting material is still present.

  • Crystallization: Once the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature overnight. Then, cool the mixture further to 0-5°C using the circulator and hold for at least 2 hours to maximize product crystallization.

  • Filtration and Washing: Isolate the solid product by filtration. Wash the filter cake with cold (0-5°C) ethanol (2 x 1 L) to remove soluble impurities.

  • Drying: Transfer the purified solid to a vacuum oven and dry at 50-60°C under reduced pressure until a constant weight is achieved. This typically yields the product as a white to off-white crystalline solid.

Safety and Handling

  • Chemical Hazards: Methyl 3-bromopyruvate is a lachrymator and irritant. Handle it exclusively in a well-ventilated fume hood.[9] Bromo-substituted organic compounds can be toxic and should be handled with care.

  • Personal Protection: Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and nitrile or neoprene gloves, when handling chemicals.[10]

  • Emergency Procedures: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[10] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data
AnalysisExpected Result
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 8.95 (s, 1H), 8.60 (s, 1H), 7.85 (d, 1H), 7.50 (dd, 1H), 3.85 (s, 3H)
LC-MS (ESI+)m/z calculated for C₉H₇BrN₂O₂ [M+H]⁺: 254.98, found: 255.0
Melting Point 160-165 °C
Purity (HPLC) ≥98%

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this important synthesis. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs and development candidates.[1][2][3] Achieving a high-yield, reproducible synthesis of derivatives like the target molecule is therefore of critical importance.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you to not only execute the reaction but also to troubleshoot and adapt it effectively.

Synthesis Overview: The Groebke-Blackburn-Bienaymé Reaction (GBBR)

The most efficient and common route to this class of molecules is the Groebke-Blackburn-Bienaymé reaction (GBBR), a powerful isocyanide-based multicomponent reaction (I-MCR).[1][4][5] This one-pot reaction brings together three components—an aminopyridine, an aldehyde, and an isocyanide—to rapidly construct the complex imidazo[1,2-a]pyridine core. The primary advantages of this approach are its high atom economy, convergence, and the ability to generate molecular diversity quickly.[6][7]

For the target molecule, This compound , the typical reactants are:

  • 2-Amino-4-bromopyridine (the aminopyridine component)

  • Methyl 2-oxoacetate (or its hydrate/hemiacetal, the aldehyde component)

  • An Isocyanide (e.g., TosMIC or a similar reagent that facilitates the cyclization)

Core Reaction Mechanism

Understanding the mechanism is crucial for effective troubleshooting. The GBBR proceeds through a series of well-defined steps. A Lewis or Brønsted acid catalyst is often employed to activate the aldehyde component.

The reaction initiates with the condensation of 2-amino-4-bromopyridine with methyl 2-oxoacetate to form a Schiff base (or imine). This is followed by protonation of the imine, which then undergoes a nucleophilic attack by the isocyanide. A subsequent intramolecular cyclization (an annulation step) leads to the formation of the fused bicyclic imidazo[1,2-a]pyridine ring system.

GBB_Mechanism R1 2-Amino-4-bromopyridine I1 Schiff Base / Iminium Ion R1->I1 Condensation R2 Methyl 2-oxoacetate R2->I1 R3 Isocyanide I2 Nitrile Ylide Intermediate R3->I2 Nucleophilic Attack I1->I2 P This compound I2->P Intramolecular Cyclization

Caption: Simplified workflow of the Groebke-Blackburn-Bienaymé reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has stalled, or the final yield is significantly lower than reported values. What are the most likely causes and how can I fix them?

Answer: Low yield is the most common problem and can stem from several factors. Systematically investigate the following:

  • Cause A: Inefficient Imine Formation. The initial condensation to form the Schiff base is a critical equilibrium-driven step. If water is not effectively removed, the equilibrium may not favor the imine, stalling the reaction.

    • Solution:

      • Dehydrating Agents: Add a dehydrating agent like trimethyl orthoformate or molecular sieves to the reaction mixture.[8]

      • Azeotropic Removal: If using a suitable solvent (e.g., toluene), employ a Dean-Stark apparatus to remove water azeotropically.

  • Cause B: Catalyst Inactivity or Inappropriateness. Many GBBRs require a catalyst to activate the aldehyde and promote cyclization.

    • Solution:

      • Catalyst Screening: While some protocols are catalyst-free, many benefit from a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃, FeCl₃) or a Brønsted acid (e.g., HClO₄).[2][9] Recent literature also highlights the effectiveness of iodine as an inexpensive and eco-friendly catalyst.[10]

      • Loading Optimization: Start with a catalytic amount (5-10 mol%). Excessive catalyst can sometimes promote side reactions.

  • Cause C: Sub-optimal Reaction Temperature. The reaction may lack the necessary activation energy, or conversely, be prone to decomposition at high temperatures.

    • Solution: Screen a range of temperatures. While many MCRs run well at room temperature, some require moderate heating (e.g., 50-80 °C) to proceed efficiently.[5][11] Monitor the reaction by TLC to track the consumption of starting material and the formation of the product.

  • Cause D: Poor Quality of Reagents.

    • Solution: Ensure the 2-amino-4-bromopyridine is pure. Aldehydes, especially keto-esters like methyl 2-oxoacetate, can be prone to polymerization or hydration; use a freshly opened bottle or purify before use. The isocyanide component should also be of high quality, as impurities can interfere with the reaction.

Issue 2: Formation of Impurities and Side Products

Question: My crude NMR/TLC shows multiple spots, indicating significant side product formation. How can I improve selectivity?

Answer: Side product formation complicates purification and reduces yield.

  • Cause A: Isocyanide Decomposition. Isocyanides can be sensitive to highly acidic conditions or high temperatures, leading to decomposition.[10]

    • Solution:

      • Controlled Addition: Add the isocyanide slowly to the reaction mixture rather than all at once.

      • Moderate Conditions: Avoid excessively high temperatures or strong, concentrated acids. Use a milder Lewis acid catalyst if possible.

  • Cause B: Competing Reaction Pathways. If the aldehyde is highly reactive or prone to self-condensation, this can compete with the desired reaction.

    • Solution:

      • Stoichiometry Control: Ensure the stoichiometry is carefully controlled. Use the aminopyridine as the limiting reagent if it is the most expensive component.

      • Order of Addition: The standard order is to mix the aminopyridine and aldehyde first to allow for imine formation before adding the isocyanide. Altering this order is generally not recommended but can be explored in small-scale experiments if other methods fail.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

  • The choice of solvent can be critical. Methanol, ethanol, acetonitrile (ACN), and dichloromethane (DCM) are commonly used.[10] Greener alternatives like water have also been reported, sometimes assisted by ultrasound.[4] A solvent screen at a small scale is the best approach to find the optimal medium for your specific substrate combination.

Q2: How should I monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/hexanes. The product, being more conjugated and polar than the starting aminopyridine, should have a different Rf value. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, LC-MS is ideal.[11]

Q3: What is the recommended method for purification?

  • The primary method for purifying the crude product is flash column chromatography on silica gel.[12] A gradient elution system, typically starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, is effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used for final purification if a crystalline solid is obtained.

Q4: Are there any specific safety precautions I should take?

  • Yes. Isocyanides are known for their potent and unpleasant smell and are toxic. This reaction must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Critical Parameters & Optimization Table

For a systematic approach to optimization, consider the following variables. Modify one parameter at a time to accurately assess its impact.

ParameterStandard ConditionOptimization StrategyRationale & Key Insights
Catalyst None or Sc(OTf)₃ (5 mol%)Screen Lewis acids (FeCl₃, I₂) or Brønsted acids (HClO₄).The catalyst accelerates the key imine formation and cyclization steps. Iodine is a cost-effective and mild option.[10]
Solvent Methanol (MeOH)Screen DCM, Acetonitrile (ACN), Toluene.Solvent polarity affects reactant solubility and can influence reaction rates and equilibria.[11]
Temperature Room Temperature (25 °C)Test a range from 25 °C to 80 °C.Balances the need for sufficient activation energy against the risk of reagent/product decomposition.
Concentration 0.1 M - 0.5 MVary concentration; higher concentrations may speed up the reaction.Higher concentrations can favor the desired multicomponent pathway over unimolecular decomposition routes.
Additives NoneAdd molecular sieves (4Å) or trimethyl orthoformate.Crucial for driving the initial imine formation by removing the water byproduct.[8]

Standard Operating Protocol (SOP)

This protocol is a robust starting point for the synthesis.

Materials:

  • 2-Amino-4-bromopyridine (1.0 eq)

  • Methyl 2-oxoacetate (1.1 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.2 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 eq)

  • Anhydrous Methanol (as solvent)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Amino-4-bromopyridine and Sc(OTf)₃.

  • Add anhydrous methanol to dissolve the solids (to a concentration of ~0.2 M with respect to the aminopyridine).

  • Add methyl 2-oxoacetate to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.

  • Add TosMIC in one portion.

  • Stir the reaction at 50 °C and monitor its progress by TLC (e.g., every 1-2 hours) until the starting aminopyridine is consumed (typically 8-24 hours).

  • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • The resulting crude residue can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Combine the product-containing fractions and remove the solvent in vacuo to yield this compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Caption: Step-by-step experimental workflow for the synthesis.

References

Technical Support Center: Troubleshooting Poor Solubility of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide a logical, scientifically-grounded framework for overcoming these issues, moving from basic troubleshooting to more advanced solubilization techniques.

Part 1: Understanding the Core Problem
Q1: Why is this compound often poorly soluble in common organic solvents?

A1: The solubility challenge arises from a combination of its molecular structure and solid-state properties.

  • Rigid, Planar Structure: The core imidazo[1,2-a]pyridine is a fused heterocyclic system that is largely planar and rigid.[1][2] Such structures can pack efficiently into a stable crystal lattice. A significant amount of energy is required to overcome these strong intermolecular forces (crystal lattice energy) and allow the solvent to surround individual molecules.

  • Intermolecular Interactions: The presence of nitrogen atoms, a bromine atom, and a carbonyl group from the methyl ester allows for various intermolecular interactions, including dipole-dipole forces. These contribute to the stability of the solid state.

  • Low Polarity: While containing heteroatoms, the overall molecule has a significant nonpolar surface area, limiting its interaction with highly polar solvents, yet its polar features prevent it from dissolving well in purely nonpolar solvents. This "in-between" character is a common source of solubility issues.

Part 2: Initial Troubleshooting Workflow

For researchers beginning their work, a systematic approach can often resolve solubility issues quickly. The following workflow is recommended as a starting point.

G start Start: Weigh solid compound solvent Add common aprotic polar solvent (e.g., DMSO, DMF, NMP) start->solvent vortex Vortex at room temperature (5-10 min) solvent->vortex check1 Visually inspect. Is it fully dissolved? vortex->check1 heat Apply gentle heat (40-50°C) with continued stirring/vortexing check1->heat No success Solution Prepared Proceed with experiment check1->success Yes check2 Visually inspect. Is it fully dissolved? heat->check2 sonicate Use bath sonication (15-30 min) check2->sonicate No check2->success Yes check3 Visually inspect. Is it fully dissolved? sonicate->check3 check3->success Yes advanced Proceed to Advanced Strategies check3->advanced No

Caption: Initial troubleshooting workflow for dissolving the compound.

Q2: What are the best starting solvents for this compound?

A2: Based on the structure, high-polarity aprotic solvents are the most promising starting points.

SolventAbbreviationRationaleTypical Starting Concentration
Dimethyl SulfoxideDMSOHigh dielectric constant and ability to disrupt crystal lattices. Widely used in biological screening.[3][]10-50 mg/mL
DimethylformamideDMFSimilar to DMSO, often a good alternative if DMSO is incompatible with downstream reagents.10-50 mg/mL
N-Methyl-2-pyrrolidoneNMPExcellent solubilizing power for a wide range of organic compounds, including heterocycles.[3][5]10-50 mg/mL

Protocol 1: Standard Dissolution Attempt

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the selected solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex the mixture vigorously for 5-10 minutes at room temperature.

  • Verification: Hold the vial against a light source. If any solid particles or cloudiness remains, proceed to the next step.

Q3: The compound didn't dissolve at room temperature. What should I do next?

A3: Applying gentle heat is the next logical step. Increasing the temperature provides the energy needed to break the crystal lattice bonds.[6][7]

  • Action: Place the vial in a heating block or warm water bath set to 40-50°C. Continue to vortex or stir the sample intermittently.

  • Causality: The added thermal energy increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that facilitate the dissolution process.[7] Most dissolution processes for solids are endothermic, so adding heat favors the formation of the solution.[6]

  • Caution: Do not overheat. While many imidazo[1,2-a]pyridines are thermally stable, excessive heat could potentially lead to degradation, especially over long periods.[8]

Q4: Heating helped, but it's still not fully dissolved. Can sonication help?

A4: Yes, sonication is an excellent mechanical method to facilitate dissolution, especially for stubborn particulates.

Protocol 2: Dissolution using Bath Sonication

  • Take the vial containing the compound-solvent mixture from the previous step.

  • Ensure the vial cap is securely tightened.

  • Place the vial in a standard laboratory ultrasonic bath. The water level in the bath should be sufficient to cover the solvent level within the vial.

  • Sonicate for 15-30 minutes. The process may gently warm the sample, which is acceptable.

  • Verification: Remove the vial and visually inspect for complete dissolution.

  • Causality: Sonication uses high-frequency sound waves to create and collapse microscopic bubbles in the solvent (a process called cavitation).[9][10] The collapse of these bubbles generates intense local shockwaves that break apart solid aggregates, increasing the surface area available for the solvent to act upon, thereby accelerating dissolution.[11][12]

Part 3: Advanced Solubilization Strategies

If the initial workflow is unsuccessful, a more chemically-tailored approach is necessary. The choice depends on the requirements of your subsequent experiment (e.g., tolerance for co-solvents, pH changes, or water).

G start Initial Methods Failed check_water Is water tolerated in the final solution? start->check_water cosolvent Co-Solvent Approach: Use a mixture of a primary solvent (DMSO/DMF) and a miscible co-solvent (e.g., PEG400, Ethanol) check_water->cosolvent Yes check_ph Is pH modification acceptable for the experiment? check_water->check_ph No reassess Re-evaluate experiment: Consider derivatization or use of an alternative analog. cosolvent->reassess If Fails ph_mod pH Modification Approach: Use an acidic co-solvent or an acidified primary solvent to protonate the basic nitrogen centers. check_ph->ph_mod Yes check_ph->reassess No ph_mod->reassess If Fails

Caption: Decision matrix for selecting an advanced solubilization strategy.

Q5: How do I use a co-solvent system effectively?

A5: A co-solvent system involves using a mixture of solvents to achieve a solubilizing power greater than either solvent alone.[13][14] This is particularly useful for compounds that have both polar and non-polar characteristics. The co-solvent can reduce the polarity of a highly polar solvent (like water), making it more "hospitable" to the solute.[][15]

Protocol 3: Screening Co-Solvent Systems

  • Prepare a concentrated stock solution of the compound in a strong primary solvent (e.g., 50 mg/mL in DMSO). This may require heating or sonication as per Protocols 1 & 2.

  • In a separate vial, prepare the desired co-solvent mixture (see table below).

  • Slowly add a small aliquot of the concentrated DMSO stock solution to the co-solvent mixture while vortexing vigorously.

  • Verification: Observe for any signs of precipitation (cloudiness). If the solution remains clear, the system is viable at that concentration. Allow it to stand for 30 minutes to check for delayed precipitation.

Common Co-Solvent Systems for Preclinical Formulations:

Primary SolventCo-SolventTypical Ratio (v/v)Notes
WaterPEG 40050:50 to 90:10Polyethylene glycol 400 is a common, low-toxicity solubilizer.
WaterEthanol70:30A simple system, but ethanol can be volatile or reactive.
PBS (pH 7.4)DMSO95:5Often used for cell-based assays where a low final DMSO concentration is required.
WaterPropylene Glycol60:40Propylene glycol is another widely used pharmaceutical co-solvent.[14]
Q6: Can the pH of the solution be used to increase solubility?

A6: Absolutely. This is a powerful technique for molecules with ionizable functional groups. The imidazo[1,2-a]pyridine core contains basic nitrogen atoms.[16] In an acidic environment, these nitrogens can become protonated, forming a salt. This salt form is typically much more polar and, therefore, more soluble in polar solvents than the neutral freebase.[][17]

Protocol 4: pH-Mediated Solubilization Test

  • Select a suitable polar protic solvent, such as ethanol or methanol.

  • Add the solid compound to the alcohol. It will likely form a suspension.

  • While stirring, add a 1M solution of hydrochloric acid (HCl) in ethanol dropwise.

  • Verification: Continue adding the acidic solution until the solid completely dissolves. The solution should become clear. This confirms that the protonated salt form is more soluble.

  • Important: This method fundamentally changes the chemical nature of the compound in solution (from freebase to salt). You must ensure this is compatible with your downstream application. For example, if the solution is neutralized later, the compound may precipitate out.

References

Technical Support Center: Optimization of Suzuki Coupling for Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for optimizing the Suzuki-Miyaura cross-coupling reaction of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate . Drawing from established protocols and extensive troubleshooting experience, this document addresses common challenges in a direct question-and-answer format to enhance your experimental success.

The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, appearing in numerous marketed drugs.[1] Its successful functionalization via cross-coupling is therefore a critical step in many synthetic campaigns. However, the electronic nature of this heteroaromatic system can present unique challenges.

Troubleshooting Guide & FAQs

Question 1: My Suzuki coupling reaction with this compound is giving very low yields (<30%). What are the most likely causes and how can I improve it?

Low yields in Suzuki couplings involving heteroaryl halides like your substrate are a frequent issue.[2] The primary factors to investigate are catalyst selection, base efficiency, and potential side reactions. The electron-deficient nature of the imidazo[1,2-a]pyridine ring, further influenced by the electron-withdrawing methyl carboxylate group, can impact several steps of the catalytic cycle.

Immediate Actionable Advice:

  • Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine can be sluggish for this substrate class. The pyridine-type nitrogen in the imidazo[1,2-a]pyridine core can coordinate to the palladium center, leading to catalyst inhibition.[3]

    • Recommendation: Switch to a catalyst system employing bulky, electron-rich phosphine ligands. These ligands stabilize the palladium(0) active species and accelerate the rate-limiting oxidative addition step.[4][5] Buchwald-type ligands such as SPhos, XPhos, or RuPhos are excellent starting points.[6] Often, using a pre-formed catalyst (precatalyst) incorporating these ligands can provide more consistent results.[6]

  • Choice of Base and Solvent: The base plays a crucial role in the transmetalation step.[4][7] Its solubility and strength are critical.

    • Recommendation: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₂CO₃ or Cs₂CO₃.[3] K₃PO₄ is also a highly effective base, particularly for challenging substrates.[8] The solvent system must be able to dissolve the base. A mixture of an organic solvent like dioxane, THF, or DMF with water is often necessary to solubilize inorganic bases and facilitate the reaction.[2]

  • Reaction Temperature: Insufficient thermal energy can lead to a stalled reaction.

    • Recommendation: Ensure your reaction temperature is adequate, typically between 80-110 °C for aryl bromides.[3] Some challenging couplings may even benefit from temperatures up to 120 °C, especially if using a high-boiling solvent like DMF or dioxane.[2]

Question 2: I'm observing significant formation of a debrominated byproduct (Methyl imidazo[1,2-a]pyridine-2-carboxylate). How can I minimize this side reaction?

The formation of the debrominated (or proto-dehalogenated) product is a common side reaction in Suzuki couplings.[9] This occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a proton source before it can undergo transmetalation.

Causality & Mitigation Strategies:

  • Source of Protons: The primary proton sources are often residual water in solvents or the boronic acid itself. Solvents like alcohols can also contribute.[9]

  • Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has a longer lifetime, increasing the probability of proto-dehalogenation.

To minimize debromination:

  • Use Anhydrous Conditions (If Appropriate): While some water is often beneficial for dissolving inorganic bases, excessive water can exacerbate debromination. Using anhydrous solvents and reagents can be helpful, especially when paired with a soluble organic base or fluoride-based activation (e.g., KF).[10]

  • Accelerate Transmetalation:

    • Base Choice: A stronger, more effective base will generate the boronate species required for transmetalation more efficiently.[7] As mentioned, switching from Na₂CO₃ to K₂CO₃, Cs₂CO₃, or K₃PO₄ is a key strategy.[3]

    • Boronic Acid Quality: Ensure your boronic acid is pure. Impurities can interfere with the reaction.

  • Ligand Choice: Bulky, electron-donating ligands not only accelerate oxidative addition but can also promote the subsequent steps of the catalytic cycle, reducing the lifetime of the intermediate susceptible to protonolysis.[8]

Question 3: My main impurity is the homocoupled product of my boronic acid (a biaryl). What causes this and how can I prevent it?

Boronic acid homocoupling is another frequent side reaction, primarily caused by the presence of oxygen in the reaction mixture.[3] Palladium(II) species, which can be present from the start if using a Pd(II) precatalyst or formed by oxidation of Pd(0) by air, can catalyze this undesired coupling.[9]

Prevention is Key:

  • Thorough Degassing: This is the most critical step to prevent homocoupling. All solvents must be rigorously degassed before use. The reaction mixture itself should be sparged with an inert gas (Argon or Nitrogen) for 15-30 minutes before the catalyst is added.[3][11] Alternatively, three freeze-pump-thaw cycles can be performed.

  • Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process. Use of Schlenk line techniques is highly recommended.[11]

  • Use Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) initially present, though oxidation can still occur if degassing is inadequate.[9]

Question 4: Should I use a boronic acid or a boronic ester (e.g., a pinacol ester) for coupling with this substrate?

Both boronic acids and their corresponding esters can be effective, and the choice often depends on the stability of the boron reagent.[9][10]

  • Boronic Acids: They are generally more reactive and atom-economical.[10] However, they can be prone to decomposition via protodeboronation, especially under the reaction conditions or during storage.[9][12] This instability is a common, yet often overlooked, reason for low yields.

  • Boronic Esters (e.g., Pinacol Esters): These are significantly more stable towards protodeboronation and have a longer shelf-life.[9] They are an excellent choice if you suspect your boronic acid is degrading. The slightly lower reactivity can usually be overcome by optimizing other reaction parameters (e.g., base, temperature).

Recommendation: If you are experiencing inconsistent results or low yields, and you have ruled out other factors, trying the corresponding pinacol ester of your boronic acid is a highly recommended troubleshooting step.

Optimized Protocol & Data Summary

The following tables summarize recommended starting conditions for the Suzuki coupling of This compound . These are starting points and may require further optimization.

Table 1: Recommended Catalyst Systems
Catalyst PrecursorLigandCatalyst Loading (mol%)Ligand Loading (mol%)Notes
Pd₂(dba)₃SPhos1-22-4A robust, general system for heteroaryl halides.[3]
Pd(OAc)₂XPhos24Excellent for electron-deficient systems.
Pd(dppf)Cl₂-3-5-A common, effective precatalyst. May require higher loading.[8]
Pd(PPh₃)₄-5-"Classical" catalyst; may be less effective for this substrate.
Table 2: Recommended Base and Solvent Combinations
BaseBase EquivalentsSolvent SystemTemperature (°C)Efficacy & Notes
K₂CO₃2-3Dioxane / H₂O (4:1)90-100A reliable and cost-effective choice.[3]
Cs₂CO₃2Toluene / H₂O (5:1)100-110Often gives higher yields but is more expensive.[3]
K₃PO₄2-3THF / H₂O (4:1)80-90Very strong base, effective for difficult couplings.[3]
General Experimental Protocol (Starting Point)

Note: This is a generalized procedure and requires optimization for specific boronic acid partners.

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2–1.5 eq.), and the chosen base (e.g., K₂CO₃, 2.0–3.0 eq.).

  • Atmosphere Exchange: Seal the tube, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Degassing: Sparge the resulting suspension with inert gas for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos). If using a precatalyst like Pd(dppf)Cl₂, add it in this step.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Visualizing the Process

Suzuki Coupling Catalytic Cycle

The Suzuki reaction proceeds via a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar-Pd(II)L₂(Br) (Oxidative Addition Intermediate) pd0->oa_intermediate Oxidative Addition transmetal_intermediate Ar-Pd(II)L₂(Ar') (Transmetalation Intermediate) oa_intermediate->transmetal_intermediate Transmetalation transmetal_intermediate->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) transmetal_intermediate->product start R-Br (Aryl Halide) start->oa_intermediate boronic R'-B(OR)₂ (Boronic Acid/Ester) boronic->transmetal_intermediate base Base (e.g., K₂CO₃) base->transmetal_intermediate caption Fig 1: Suzuki Catalytic Cycle

Caption: Fig 1: Suzuki Catalytic Cycle

Troubleshooting Decision Tree

When faced with a failed or low-yielding reaction, a systematic approach to troubleshooting is essential.

Troubleshooting_Tree start Low Yield / No Reaction check_purity Verify Starting Material Purity & Integrity? start->check_purity check_purity->start No, Repurify check_conditions Reaction Conditions Check: Inert Atmosphere? Degassed? check_purity->check_conditions Yes check_conditions->start No, Setup Again optimize_catalyst Optimize Catalyst System: Use Bulky Ligand (e.g., SPhos)? check_conditions->optimize_catalyst Yes optimize_base Optimize Base: Switch to Stronger Base (K₂CO₃, Cs₂CO₃)? optimize_catalyst->optimize_base No Improvement success Improved Yield optimize_catalyst->success Success optimize_temp Increase Temperature? optimize_base->optimize_temp No Improvement optimize_base->success Success change_boron Consider Boronic Ester (e.g., Pinacol) optimize_temp->change_boron No Improvement optimize_temp->success Success change_boron->success Success caption Fig 2: Troubleshooting Flowchart

Caption: Fig 2: Troubleshooting Flowchart

References

Technical Support Center: Preventing Catalyst Deactivation in Reactions with Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation in cross-coupling reactions involving this versatile building block. The inherent nature of the imidazo[1,2-a]pyridine scaffold, with its coordinating nitrogen atom, presents unique challenges to maintaining catalyst activity. This document will equip you with the knowledge to anticipate and overcome these hurdles, ensuring robust and reproducible synthetic outcomes.

Understanding the Challenge: The "2-Pyridyl Problem" in Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core contains a pyridine nitrogen atom which can act as a ligand for the palladium catalyst. This coordination can lead to the formation of off-cycle, catalytically inactive or less active palladium species, a phenomenon often referred to as the "2-pyridyl problem" in related heterocyclic systems. This catalyst poisoning is a primary cause of low yields, stalled reactions, and the formation of unwanted byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My Suzuki-Miyaura coupling reaction is sluggish or fails completely. What is the likely cause and how can I fix it?

Answer:

Sluggish or failed Suzuki-Miyaura couplings with this compound are frequently linked to catalyst inhibition by the pyridine nitrogen. The choice of ligand, base, and solvent system is critical to mitigate this effect.

Troubleshooting Steps:

  • Ligand Selection is Key: Standard phosphine ligands may not be sufficient to prevent catalyst poisoning. Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) which can stabilize the palladium center and promote the desired catalytic cycle.[1][2]

    • Recommended Ligands: Consider using Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or NHC ligands (e.g., IPr, SIPr).[3][4] These ligands create a sterically hindered environment around the palladium, disfavoring coordination of the imidazopyridine nitrogen.

  • Optimize the Base and Solvent System: The choice of base and solvent can significantly influence the reaction's success.

    • Bases: Weakly coordinating bases are often preferred. Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are generally good starting points. Stronger bases like alkoxides (e.g., NaOtBu, KOtBu) can sometimes be effective but may also promote side reactions.

    • Solvents: Anhydrous, degassed aprotic polar solvents are typically used. Common choices include 1,4-dioxane, toluene, or DMF. The addition of a small amount of water can sometimes be beneficial for the transmetalation step in Suzuki couplings.

  • Consider a Pre-formed Catalyst: Using a well-defined palladium pre-catalyst can sometimes offer better results than generating the active catalyst in situ.

Experimental Protocol (Example):

A general starting point for a Suzuki-Miyaura coupling would be:

ReagentStoichiometry
This compound1.0 equiv
Arylboronic acid1.2-1.5 equiv
Pd₂(dba)₃1-2 mol%
XPhos2-4 mol%
K₃PO₄2.0-3.0 equiv
1,4-Dioxane/H₂O (e.g., 10:1)-

The reaction is typically heated under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C and monitored by TLC or LC-MS.

FAQ 2: I am observing significant formation of palladium black in my Sonogashira coupling. What does this indicate and how can I prevent it?

Answer:

The formation of palladium black is a visual indicator of catalyst decomposition, where the active Pd(0) species agglomerates into inactive palladium metal.[5] This is a common issue in Sonogashira reactions, especially with N-heterocyclic substrates.

Troubleshooting Steps:

  • Copper Co-catalyst Considerations: While traditional Sonogashira couplings employ a copper co-catalyst (e.g., CuI), this can sometimes contribute to catalyst decomposition and promote the homocoupling of the terminal alkyne (Glaser coupling).[6]

    • Copper-Free Conditions: Consider running the reaction under copper-free conditions. This often requires a slightly higher catalyst loading or the use of a more robust ligand.

    • If using copper: Ensure it is of high purity and use the minimum effective amount (typically 1-5 mol%).

  • Ligand Choice and Loading: The ligand plays a crucial role in stabilizing the palladium catalyst.

    • Phosphine Ligands: Triphenylphosphine (PPh₃) is commonly used, but for challenging substrates, more electron-rich and bulky phosphines may be necessary.

    • Ligand-to-Palladium Ratio: A sufficient excess of the ligand can help prevent palladium agglomeration. However, a large excess can sometimes inhibit the reaction.[7] An optimal ratio (e.g., 2:1 to 4:1 ligand to Pd) should be determined experimentally.

  • Reaction Temperature: High temperatures can accelerate the decomposition of the catalyst.[1] Attempt the reaction at the lowest temperature that provides a reasonable reaction rate. Sonogashira couplings can often be run at room temperature to 60 °C.

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[5] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas.

Visualizing the Problem and Solution:

G cluster_0 Catalyst Deactivation Pathway cluster_1 Preventative Measures Pd(0)L2 Active Catalyst Pd(0)L2 Pd_black Inactive Palladium Black Pd(0)L2->Pd_black Agglomeration (High Temp, O2) Bulky_Ligand Use Bulky/Electron-Rich Ligands (e.g., XPhos, NHCs) Low_Temp Lower Reaction Temperature Inert_Atm Maintain Inert Atmosphere

Caption: Catalyst deactivation to palladium black and preventative measures.

FAQ 3: My Buchwald-Hartwig amination is giving low yields, and I'm recovering unreacted starting material. How can I improve this?

Answer:

Low conversion in Buchwald-Hartwig aminations of this compound is often due to catalyst inhibition or an inappropriate choice of base. The electronic nature of the imidazo[1,2-a]pyridine ring can make it a challenging substrate.[8]

Troubleshooting Steps:

  • Ligand Selection for C-N Coupling: This reaction is highly sensitive to the choice of ligand. Bulky, electron-rich biarylphosphine ligands are generally required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4][9]

    • Recommended Ligands: Ligands such as BrettPhos, RuPhos, or Josiphos-type ligands are often effective for coupling with electron-deficient or coordinating heterocycles.[9]

  • Base Selection and Strength: The base is crucial for deprotonating the amine and regenerating the active catalyst. However, a base that is too strong can lead to side reactions or ligand degradation.

    • Common Bases: Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are frequently used. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more suitable, although they may require higher reaction temperatures.

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving both the organic and inorganic components of the reaction.

    • Typical Solvents: Toluene, 1,4-dioxane, or THF are common choices.

Experimental Protocol (Example):

A representative procedure for a Buchwald-Hartwig amination is as follows:

ReagentStoichiometry
This compound1.0 equiv
Amine1.1-1.5 equiv
Pd(OAc)₂1-3 mol%
BrettPhos1.5-4.5 mol%
NaOtBu1.5-2.0 equiv
Toluene-

The reaction is typically performed under an inert atmosphere at temperatures ranging from 80 °C to 110 °C.

Illustrative Catalytic Cycle for Buchwald-Hartwig Amination:

G Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord Amine, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

FAQ 4: I am attempting a Heck reaction, but I am observing poor regioselectivity and low yields. What factors should I consider?

Answer:

Poor outcomes in Heck reactions with substrates like this compound can be due to several factors, including catalyst deactivation, suboptimal ligand choice, and incorrect base or solvent.[10]

Troubleshooting Steps:

  • Catalyst and Ligand System: The choice of palladium source and ligand is critical for both activity and regioselectivity.

    • Palladium Source: Pd(OAc)₂ is a common and effective pre-catalyst.

    • Ligands: For heteroaryl bromides, phosphine ligands are typically required. Triphenylphosphine (PPh₃) can be a starting point, but more electron-rich and bulky ligands like tri(o-tolyl)phosphine or phosphite ligands may offer improved results.[11] N-heterocyclic carbene (NHC) ligands are also highly effective.[12]

  • Base and Additives: A base is required to neutralize the HBr generated in the reaction.

    • Bases: Organic bases like triethylamine (Et₃N) or inorganic bases such as K₂CO₃ or NaOAc are commonly used.

    • Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates and yields, particularly if there are solubility issues.

  • Solvent Selection: The polarity of the solvent can influence the reaction rate and selectivity.

    • Solvents: Polar aprotic solvents such as DMF, NMP, or acetonitrile are generally preferred for Heck reactions.

  • Control of Regioselectivity: The regioselectivity of the alkene insertion can be influenced by the electronic and steric properties of both the alkene and the ligand.[1]

    • Bulky Ligands: Often favor addition to the less sterically hindered carbon of the alkene.

    • Alkene Electronics: Electron-withdrawing groups on the alkene typically favor the linear product.

Catalyst Regeneration

While prevention is the best strategy, in some cases, particularly on a larger scale, regeneration of the palladium catalyst may be economically viable.

  • Thermal Treatment: For heterogeneous catalysts, calcination at elevated temperatures in an inert atmosphere can sometimes remove organic residues.

  • Acid Washing: Treatment with dilute acids can sometimes redissolve palladium black, which can then be re-deposited onto a support.

  • Solvent Washing: For homogeneous catalysts that have precipitated, washing with specific solvents may help to redissolve the active species.[13]

It is important to note that catalyst regeneration procedures are highly specific to the catalyst and the nature of the deactivation, and require careful development and validation.

References

Minimizing debromination of "Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists working with Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding a common and often frustrating side reaction: the premature loss of the bromine atom (debromination) during cross-coupling reactions. Our goal is to equip you, our fellow researchers, with the knowledge to anticipate, diagnose, and resolve this issue, thereby improving your reaction yields and purity of your target compounds.

Understanding the Challenge: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and drug development.[1] However, its electron-rich nature can influence the reactivity of substituents, including the C7-bromine atom. This can make it susceptible to undesired side reactions like hydrodehalogenation, particularly under the conditions of palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur during my cross-coupling reaction?

A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, leading to the formation of the undesired byproduct, Methyl imidazo[1,2-a]pyridine-2-carboxylate.[2] This occurs within the catalytic cycle of palladium-catalyzed reactions. After the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, the resulting palladium(II) intermediate can, under certain conditions, react with a hydride source in the reaction mixture. This is followed by reductive elimination of the debrominated product.[2][3]

Q2: What are the common sources of hydride in the reaction mixture?

A2: Hydride sources can be generated from various components in your reaction, including:

  • Solvents: Alcohols (like methanol or isopropanol) and even trace water can act as hydride donors.[4][5]

  • Bases: Amine bases (like triethylamine) or hydroxide bases can participate in pathways that generate palladium hydride species.[2]

  • Reagents: Boronic acids in Suzuki couplings can sometimes undergo protodeboronation, releasing a proton that can contribute to the formation of a hydride source.[6]

Q3: I am performing a Suzuki-Miyaura coupling. How does the choice of base affect debromination?

A3: The base in a Suzuki-Miyaura coupling is crucial for activating the boronic acid, but its strength and type can significantly impact the extent of debromination.[7][8]

  • Strong inorganic bases like NaOH and KOH can sometimes promote side reactions.[7]

  • Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred for delicate substrates as they can minimize debromination.[6][9]

  • The base facilitates the formation of a more nucleophilic "ate" complex from the boronic acid, which is essential for transmetalation.[10] However, an excessively strong base can also increase the rate of competing side reactions.

Q4: I am conducting a Sonogashira coupling. What are the key factors to consider to avoid debromination?

A4: For Sonogashira couplings, minimizing debromination involves careful control of several factors:

  • Copper-free conditions: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free methods can sometimes reduce side reactions, including homocoupling of the alkyne (Glaser coupling) and potentially debromination.[11][12]

  • Base selection: Amine bases like triethylamine or diisopropylamine are commonly used.[13][14] The choice and amount of base can influence the reaction outcome.

  • Reaction Temperature: These reactions can often be carried out at room temperature, which is generally preferable to minimize side reactions.[13] Higher temperatures may be required for less reactive substrates but can increase the risk of debromination.

Troubleshooting Guide: Minimizing Debromination

This section provides a structured approach to troubleshooting and optimizing your reaction conditions to suppress the formation of the debrominated byproduct.

Issue 1: Significant Debromination Observed in a Suzuki-Miyaura Coupling

If you are observing more than 5-10% of the debrominated product in your Suzuki-Miyaura reaction, consider the following optimization strategies.

start High Debromination in Suzuki Coupling step1 Step 1: Evaluate the Base start->step1 step2 Step 2: Assess the Ligand step1->step2 If debromination persists step3 Step 3: Check Solvent and Temperature step2->step3 If debromination persists step4 Step 4: Consider Boronic Acid Stability step3->step4 If debromination persists end Optimized Conditions: Minimal Debromination step4->end Successful Optimization

Caption: Troubleshooting workflow for Suzuki coupling.

  • Evaluate the Base: The choice of base is a critical first step in optimization.

    • Action: If using a strong base like NaOH or KOH, switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[6][9]

    • Rationale: Milder bases are less likely to promote the side reactions that lead to the formation of hydride species responsible for debromination.

  • Assess the Ligand: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the elementary steps in the catalytic cycle.

    • Action: If using a simple phosphine ligand like PPh₃, consider switching to a bulkier, more electron-rich ligand. Buchwald-type ligands such as SPhos or XPhos are excellent choices.[15][16]

    • Rationale: Bulky, electron-donating ligands promote the desired reductive elimination of the cross-coupled product over competing pathways like debromination.[17] They can also accelerate the overall catalytic cycle, reducing the time the substrate is exposed to conditions that might favor side reactions.[6]

  • Check Solvent and Temperature:

    • Action: If using an alcohol-based solvent, switch to an aprotic solvent like 1,4-dioxane, THF, or toluene. Ensure your solvents are anhydrous if protodeboronation is also a concern.[6] Attempt the reaction at a lower temperature (e.g., 60-80 °C).

    • Rationale: Aprotic solvents eliminate a potential source of hydrides. Lowering the temperature can slow down the rate of the debromination side reaction more than the desired cross-coupling.[6]

  • Consider Boronic Acid Stability:

    • Action: If you suspect your boronic acid is unstable under the reaction conditions (leading to protodeboronation), consider using a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate.[2][6]

    • Rationale: Boronic esters provide a "slow release" of the active boronic acid, which can help to minimize its decomposition over the course of the reaction.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands to promote reductive elimination.[15]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Milder bases to minimize side reactions.[6][9]
Solvent 1,4-Dioxane or Toluene (with minimal H₂O)Aprotic solvents to reduce hydride sources.
Temperature 80-100 °CA good starting point to balance reaction rate and side reactions.
Issue 2: Debromination Side Product in a Sonogashira Coupling

For Sonogashira reactions, the following steps can help mitigate unwanted debromination.

start High Debromination in Sonogashira Coupling step1 Step 1: Switch to Copper-Free Conditions start->step1 step2 Step 2: Optimize Base and Solvent step1->step2 If debromination persists step3 Step 3: Adjust Temperature and Reagent Addition step2->step3 If debromination persists end Optimized Conditions: Clean Coupling step3->end Successful Optimization cluster_main Main Catalytic Cycle cluster_side Debromination Side Reaction A Pd(0)L₂ B Ar-Pd(II)(Br)L₂ A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)(R)L₂ B->C Transmetalation (with R-M) E Ar-Pd(II)(H)L₂ B->E Hydride Source C->A Reductive Elimination D Ar-R (Product) C->D E->A Reductive Elimination F Ar-H (Byproduct) E->F

References

Troubleshooting byproduct formation in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Search

I've initiated comprehensive Google searches for authoritative information on imidazo[1,2-a]pyridine synthesis. My focus is on reaction mechanisms, potential side reactions, and the formation of specific intermediates. The goal is to establish a solid foundation before diving deeper into experimental design.

Refining the Approach

I'm now diving into the specifics of imidazo[1,2-a]pyridine synthesis. I'm focusing on common byproducts, analyzing reaction conditions that lead to their formation. Starting materials, catalysts, solvents, temperature, and reaction time are under scrutiny. I'm also hunting for proven troubleshooting and optimization methods, seeking solid explanations for their effectiveness.

Developing the Framework

I'm now outlining a technical support guide. I will begin with a general overview, followed by question-and-answer sections addressing specific byproducts and experimental issues. I'll explain the chemical principles and provide troubleshooting steps with preventative measures. I'm focusing on causality to aid understanding.

Beginning the Literature Review

I've initiated a thorough literature review, establishing a solid base with multiple synthetic methods for imidazo[1,2-a]pyridines. Early findings cover traditional approaches like the Tschitschibabin reaction and its adaptations. Abstracts and articles on this are now in review.

Analyzing Byproduct Formation

I'm now diving deeper into the nuances of byproduct formation in imidazo[1,2-a]pyridine synthesis. Initial results were broad, and I am now targeting literature that details specific unwanted structures, such as regioisomers, dimers, and products from incomplete reactions. My aim is a robust troubleshooting guide; understanding the mechanisms of these byproducts is the key. Specifically, I'm focusing on literature discussing the condensation of 2-aminopyridines and α-haloketones.

Deepening Byproduct Understanding

I'm now prioritizing targeted searches to identify specific byproducts in imidazo[1,2-a]pyridine synthesis. The initial broad review is good, but I need to focus on regioisomers, dimers, and incomplete reaction products. I'm focusing on keywords like "side reactions of Tschitschibabin synthesis" and "dimerization in imidazo[1,2-a]pyridine synthesis," to provide concrete and actionable guidance. I'll also outline the structure for the tech support center to guide diagram creation.

Narrowing Search Scope

I've refined my search strategy based on initial findings. Focusing on literature explicitly addressing byproducts, I'm now targeting regioisomers, dimers, and incomplete reaction products in imidazo[1,2-a]pyridine synthesis. I'm also delving into specific protocols and characterization data to offer concrete troubleshooting guidance. The structure for the technical support center is underway, with byproduct details to be populated shortly. This involves a planned expansion into key search terms, as I hone in on the specific unwanted compounds.

Pinpointing Relevant References

I've made some progress, and now I have some promising leads. The targeted searches provided valuable insights. I found a great reference discussing regioselectivity in the synthesis of a structurally similar imidazo[1,2-a]pyrimidine, which is very promising!

Uncovering Synthesis Roadblocks

I've been digging deeper. While the initial search uncovered several relevant references, a frustrating gap remains. I found great general reviews and a good analogy for regioselectivity, but no source explicitly detailing the frequent byproducts when synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones. The search terms, including "4-imino-4H-pyrido[1,2-a]pyrimidine" did not prove fruitful for identifying byproducts. I'm focusing now on identifying these specific synthetic challenges to create the best guide possible.

Refining Byproduct Identification

My search yielded more information, confirming several existing review articles on the Tschitschibabin and multicomponent reactions for synthesis. While useful, no source explicitly lists the common byproducts from imidazo[1,2-a] pyridine synthesis. I inferred the possibility of uncyclized intermediates and regioisomers, but their prevalence remains unconfirmed. I am now planning sections for low yield and regioisomer formation to address this, and will include an "unidentified byproducts" section.

Synthesizing Troubleshooting Guide

I've been further refining my approach. While existing resources provide a general overview, a crucial gap remains in identifying common byproducts. I'm focusing on making logical inferences based on reaction mechanisms. I'm building sections for low yield and regioisomer formation to address this gap, and will include an "unidentified byproducts" section. I will also incorporate appropriate diagrams and tables.

Finalizing Content Generation

I'm now generating the content, focusing on the planned Q&A structure. I'm explaining potential causes based on reaction mechanisms and including detailed troubleshooting steps. I'm creating diagrams for the mechanism, regioisomers, and a low-yield workflow. A table on reaction parameters and a protocol for synthesis and analysis are also in progress. I will incorporate citations and a complete reference list.

Alternative solvents and bases for the synthesis of "Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to the synthesis of this important heterocyclic compound. Our goal is to empower you with the knowledge to perform this synthesis efficiently and safely, with a focus on alternative, greener methodologies.

Introduction to the Synthesis

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, this compound, is a key intermediate for the synthesis of a variety of biologically active compounds. The classical and most common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][2][3]

This guide will explore both a standard synthesis protocol and alternative approaches using greener solvents and bases. We will also delve into common experimental challenges and provide solutions to overcome them.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield is a common problem that can be attributed to several factors. Here's a systematic approach to troubleshooting:

    • Reagent Quality: The purity of your starting materials, 4-bromo-2-aminopyridine and dimethyl 2-bromo-3-oxobutanoate, is critical. Impurities can lead to side reactions or inhibit the desired transformation. It is advisable to use freshly purified reagents.

    • Base Selection and Stoichiometry: The choice and amount of base are crucial. A weak base may not be sufficient to deprotonate the intermediate, while a very strong base could lead to side reactions. Ensure you are using the correct stoichiometry of the base. For instance, in many protocols, an excess of a mild inorganic base like sodium bicarbonate is used to neutralize the HBr formed during the reaction.[2]

    • Reaction Temperature and Time: The reaction may require specific temperature control. While some imidazo[1,2-a]pyridine syntheses proceed at room temperature, others require heating.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Premature work-up can result in low yields, while prolonged reaction times might lead to product degradation or the formation of byproducts.

    • Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield. Highly polar aprotic solvents like DMF can sometimes lead to complex mixtures.[6] Experiment with different solvents to find the optimal one for your specific substrate.

    • Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can often dramatically reduce reaction times and improve yields by providing uniform and efficient heating.[5][7][8]

Issue 2: Formation of a Complex Mixture of Side Products

  • Question: My final product is a complex mixture that is difficult to purify. What are the possible side reactions and how can I minimize them?

  • Answer: The formation of multiple products is often due to the reactivity of the starting materials and intermediates. Here are some potential side reactions and how to mitigate them:

    • Polymerization of the α-halocarbonyl compound: α-halocarbonyls can self-condense or polymerize, especially in the presence of a base. To minimize this, add the α-halocarbonyl slowly to the reaction mixture containing the 2-aminopyridine and the base.

    • Formation of regioisomers: While the reaction of 2-aminopyridines with α-halocarbonyls is generally regioselective, the formation of minor regioisomers is possible, especially with substituted aminopyridines. Careful optimization of reaction conditions, particularly the solvent and temperature, can improve regioselectivity.

    • Hydrolysis of the ester group: If the reaction is carried out in the presence of water and a strong base, or for a prolonged time at high temperatures, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid. Use anhydrous solvents and a mild base to prevent this.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. What are the recommended purification techniques?

  • Answer: The purification of polar heterocyclic compounds can be challenging. Here are some effective methods:

    • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines.

      • Stationary Phase: Silica gel is commonly used. However, for basic compounds that may streak on silica, consider using neutral or basic alumina.[9]

      • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. For highly polar products, a more polar eluent system like dichloromethane/methanol may be necessary. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of basic compounds on silica gel.[9]

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining high-purity material.[10] Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

    • Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography (e.g., using a C18 column) with a mobile phase of water and acetonitrile or methanol can be a powerful purification technique.[9][11]

Frequently Asked Questions (FAQs)

Q1: What are some greener, alternative solvents for this synthesis?

A1: The principles of green chemistry encourage the use of less hazardous and more environmentally benign solvents.[12] For the synthesis of imidazo[1,2-a]pyridines, several greener alternatives to traditional solvents like DMF or toluene have been successfully employed:

  • Water: Water is a non-toxic, non-flammable, and inexpensive solvent. Several imidazo[1,2-a]pyridine syntheses have been reported to proceed efficiently in aqueous media, sometimes even without the need for a catalyst.[3][13]

  • Polyethylene Glycol (PEG): PEGs are non-toxic, biodegradable, and recyclable solvents. They have been shown to be effective media for the synthesis of imidazo[1,2-a]pyridines, often in combination with water.[11]

  • Ethanol: As a bio-based solvent, ethanol is a greener alternative to many petroleum-derived solvents. It is often used in the synthesis of imidazo[1,2-a]pyridines, particularly in microwave-assisted reactions.[4][5]

  • Eucalyptol (1,8-cineole): This bio-based solvent derived from eucalyptus oil has been demonstrated as an effective and sustainable alternative for the synthesis of imidazo[1,2-a]pyridines.[12]

  • Solvent-Free Conditions: In some cases, the reaction can be carried out without any solvent, especially under microwave irradiation.[14] This approach significantly reduces waste and simplifies product isolation.

Q2: How does the choice of base affect the reaction?

A2: The base plays a crucial role in the cyclization step of the reaction by neutralizing the hydrobromic acid that is formed. The choice of base can influence the reaction rate, yield, and the formation of side products.

  • Inorganic Bases: Mild inorganic bases like sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃) are commonly used.[4][5] They are inexpensive and generally effective in promoting the reaction without causing significant side reactions.

  • Organic Bases: Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used. They are soluble in organic solvents, which can be advantageous in certain cases. However, they can sometimes lead to the formation of colored impurities, making purification more challenging.

  • No Base: Some protocols for imidazo[1,2-a]pyridine synthesis have been developed that do not require a base, particularly when using specific catalysts or reaction conditions like high temperatures.[3]

Q3: Can you explain the mechanism of the reaction?

A3: The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-halocarbonyls proceeds through a well-established mechanism. The reaction involves two key steps:

  • N-alkylation: The more nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound in an SN2 reaction. This forms an N-alkylated pyridinium intermediate.

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then attacks the carbonyl carbon in an intramolecular condensation reaction. This is followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. The base in the reaction facilitates the final dehydration step.

Below is a diagram illustrating the general reaction mechanism:

G cluster_0 Reaction Mechanism 2-Aminopyridine 2-Aminopyridine Pyridinium_Intermediate N-Alkylated Pyridinium Intermediate 2-Aminopyridine->Pyridinium_Intermediate N-Alkylation (SN2) alpha-Halocarbonyl α-Halocarbonyl alpha-Halocarbonyl->Pyridinium_Intermediate Cyclized_Intermediate Cyclized Intermediate Pyridinium_Intermediate->Cyclized_Intermediate Intramolecular Condensation Product Imidazo[1,2-a]pyridine Cyclized_Intermediate->Product Dehydration H2O H2O Base Base Base->Cyclized_Intermediate Assists in proton removal

Caption: General mechanism for imidazo[1,2-a]pyridine synthesis.

Experimental Protocols

Protocol 1: Standard Synthesis in Organic Solvent

This protocol is a general procedure adapted from established methods for the synthesis of imidazo[1,2-a]pyridines.[4][5]

Materials:

  • 4-Bromo-2-aminopyridine

  • Dimethyl 2-bromo-3-oxobutanoate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-bromo-2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Slowly add dimethyl 2-bromo-3-oxobutanoate (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.

Protocol 2: Microwave-Assisted Green Synthesis in Aqueous Media

This protocol is an example of a greener approach to the synthesis, utilizing water as a solvent and microwave irradiation to accelerate the reaction.[13][14]

Materials:

  • 4-Bromo-2-aminopyridine

  • Dimethyl 2-bromo-3-oxobutanoate

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave-safe vessel, suspend 4-bromo-2-aminopyridine (1.0 eq) and sodium bicarbonate (2.0 eq) in water.

  • Add dimethyl 2-bromo-3-oxobutanoate (1.1 eq) to the suspension.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes). Monitor the progress by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as described in Protocol 1.

Comparison of Solvent and Base Options

The following table provides a comparison of different solvent and base combinations for the synthesis of imidazo[1,2-a]pyridines, with a focus on greener alternatives.

Solvent SystemBaseAdvantagesDisadvantages
EthanolNaHCO₃ / K₂CO₃Readily available, relatively low toxicity.May require longer reaction times at reflux.
DMFK₂CO₃Good solvating power for a wide range of substrates.High boiling point, difficult to remove, toxic.
WaterNaHCO₃Green solvent, non-toxic, inexpensive.May not be suitable for all substrates due to solubility issues.
PEG/WaterNaHCO₃Green solvent system, good thermal stability.Can be viscous and require co-solvents for extraction.
Solvent-Free (MW)- / NaHCO₃Minimal waste, rapid reaction times.Requires specialized microwave equipment.
EucalyptolEt₃NBio-based, sustainable, good alternative to toluene.Higher cost compared to conventional solvents.

Logical Workflow for Synthesis Optimization

The following diagram illustrates a logical workflow for optimizing the synthesis of this compound.

G cluster_0 Synthesis Optimization Workflow Start Start with Standard Protocol (Ethanol, NaHCO3, Reflux) Check_Yield Check Yield and Purity Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield Impure Impure Product? Low_Yield->Impure No Optimize_Base Optimize Base (e.g., K2CO3, Et3N) Low_Yield->Optimize_Base Yes Optimize_Purification Optimize Purification (e.g., different column, recrystallization) Impure->Optimize_Purification Yes Successful_Synthesis Successful Synthesis Impure->Successful_Synthesis No Optimize_Solvent Optimize Solvent (e.g., Acetonitrile, Toluene) Optimize_Base->Optimize_Solvent Try_MW Try Microwave Synthesis (Water or Solvent-Free) Optimize_Solvent->Try_MW Try_MW->Check_Yield Optimize_Purification->Successful_Synthesis

Caption: A decision-making workflow for optimizing the synthesis.

References

Technical Support Center: Challenges in the Purification of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. Drawing from established protocols and field-proven insights, this resource provides practical, in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds.

I. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing step-by-step protocols and the scientific rationale behind them.

My crude product is a dark, oily residue after the reaction work-up. How can I effectively purify it?

Answer: An oily or dark-colored crude product is a common issue, often indicating the presence of polymeric byproducts, residual starting materials, or colored impurities. A multi-step purification strategy involving column chromatography followed by recrystallization is typically effective.

Underlying Cause: The synthesis of the imidazo[1,2-a]pyridine core, often achieved through a variation of the Tschitschibabin reaction, can be accompanied by side reactions, especially at elevated temperatures. These can lead to the formation of complex, high-molecular-weight species that are difficult to crystallize directly.

Recommended Protocol: Flash Column Chromatography

This protocol is a robust starting point for the purification of this compound and its analogs.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane, Ethyl Acetate (EtOAc)

  • Glass column, flasks, and other standard chromatography equipment

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude oil in DCM or EtOAc.

    • Spot the solution on a TLC plate and develop it in a chamber with a solvent system of Hexane:EtOAc (e.g., starting with a 7:3 v/v ratio).

    • Visualize the spots under UV light (254 nm). The goal is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4.

    • If the product is highly polar and remains at the baseline, a more polar eluent system like DCM:MeOH will be necessary.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% Hexane or a high Hexane:EtOAc ratio).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude oil in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel and then your dissolved crude product.

    • Evaporate the solvent to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica gel (dry loading). This technique generally provides better separation than loading the sample as a concentrated liquid.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the less polar solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the eluent. For a Hexane:EtOAc system, you might start with 9:1 and gradually move to 7:3, 1:1, and so on. For a DCM:MeOH system, a gradient of 0.5% to 5% MeOH in DCM is often effective for polar compounds. A similar protocol using 2.8% MeOH in DCM has been successfully used for the purification of a closely related analog, (7-bromoimidazo[l,2-a]pyridin-2-yl)methanol[1].

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

After column chromatography, my product is still not pure enough. What are the best recrystallization conditions?

Answer: Recrystallization is an excellent second step to achieve high purity, especially for removing closely related impurities that may co-elute during chromatography.

Underlying Cause: Even after chromatography, minor impurities with similar polarity to the desired product may persist. Recrystallization separates compounds based on differences in their solubility in a particular solvent at different temperatures.

Recommended Protocol: Recrystallization

The choice of solvent is critical and may require some experimentation.

Recommended Solvent Systems:

  • For moderately polar analogs: A mixed solvent system of n-hexane and ethyl acetate can be effective. A patent for the synthesis of 6-bromoimidazo[1,2-a]pyridine describes recrystallization from an n-hexane/ethyl acetate solution[2].

  • For more polar analogs: Crystallization from water or a mixture of methanol and water has been shown to be effective for similar compounds[3]. For many imidazo[1,2-a]pyridine derivatives, hot ethanol is also a suitable recrystallization solvent[4].

Step-by-Step Procedure:

  • Solvent Selection:

    • Place a small amount of your partially purified product in a test tube.

    • Add a small amount of a potential solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.

    • If the compound is too soluble, the solvent is not suitable. If it is insoluble even when heated, it is also not suitable. A mixed solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not) can be used.

  • Dissolution:

    • Place the product in a flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might encounter in the synthesis of this compound?

A1: The impurities can originate from starting materials or side reactions.

  • Unreacted Starting Materials: The most common are unreacted 2-amino-4-bromopyridine and methyl bromopyruvate. These can typically be removed by a proper aqueous work-up and subsequent chromatography.

  • Regioisomers: The reaction of an unsymmetrically substituted 2-aminopyridine, such as 2-amino-4-bromopyridine, can potentially lead to the formation of regioisomers. The primary reaction is expected to be the nucleophilic attack of the endocyclic pyridine nitrogen onto the α-carbon of the bromopyruvate, followed by cyclization. This generally leads to a high degree of regioselectivity. However, depending on the reaction conditions, trace amounts of other isomers might be formed.

  • N-oxide Formation: Imidazo[1,2-a]pyridines can undergo oxidation at the N1-position to form N-oxides, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures for extended periods.

  • Hydrolysis of the Ester: If the reaction or work-up conditions are too acidic or basic, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Q2: Why is my product showing two spots on TLC even after chromatography?

A2: This could be due to several reasons:

  • Isomeric Impurities: As mentioned above, regioisomers can be difficult to separate due to their similar polarities.

  • Tautomers: While less common for the imidazo[1,2-a]pyridine core itself, some derivatives can exist as tautomers, which may have different polarities and appear as separate spots on TLC.

  • Degradation on the TLC Plate: The silica gel on TLC plates is slightly acidic and can cause sensitive compounds to degrade, leading to the appearance of multiple spots. To test for this, you can spot the sample, let it sit for 10-15 minutes, and then develop the plate. If the intensity of the new spot increases, it's likely due to on-plate degradation.

Q3: How does the position of the bromo substituent affect the purification?

A3: The position of the bromine atom on the pyridine ring influences the overall polarity and electronic properties of the molecule. A 7-bromo substituent, as in the target molecule, will have a different dipole moment compared to a 5-bromo or 6-bromo analog. This difference in polarity can be exploited during chromatographic separation. Generally, compounds with different substitution patterns will have different Rf values on TLC, allowing for their separation. The electron-withdrawing nature of the bromine atom also affects the basicity of the nitrogen atoms, which can influence their interaction with the silica gel stationary phase.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be a viable option, especially for more polar analogs or if normal-phase chromatography fails to provide adequate separation. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

III. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound analogs.

Purification_Workflow Crude Crude Oily Product TLC TLC Analysis (Hexane:EtOAc or DCM:MeOH) Crude->TLC Optimize Separation Column Flash Column Chromatography (Silica Gel) TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Gradient Elution Combine Combine Pure Fractions Fractions->Combine Evaporate1 Solvent Evaporation Combine->Evaporate1 Partially_Pure Partially Pure Solid Evaporate1->Partially_Pure Recrystallize Recrystallization (e.g., EtOH, Hexane/EtOAc, MeOH/H2O) Partially_Pure->Recrystallize Filter_Dry Filter & Dry Crystals Recrystallize->Filter_Dry Pure_Product Pure Crystalline Product Filter_Dry->Pure_Product

Caption: A standard purification workflow for imidazo[1,2-a]pyridine analogs.

IV. Data Summary Table

The following table provides typical solvent systems used for the purification of imidazo[1,2-a]pyridine derivatives.

Purification MethodStationary PhaseTypical Eluent System(s)Target Rf (TLC)Reference
Flash Column Chromatography Silica GelHexane:Ethyl Acetate (gradient)0.3 - 0.4[5]
Silica GelDichloromethane:Methanol (gradient)0.3 - 0.4[1]
Recrystallization N/AHot EthanolN/A[4]
N/An-Hexane/Ethyl AcetateN/A[2]
N/AMethanol/WaterN/A[3]

V. References

  • ChemicalBook. (n.d.). IMidazo[1,2-a]pyridine-2-Methanol, 7-broMo- synthesis. Retrieved from --INVALID-LINK--

  • Martinez, R., et al. (2018). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 23(11), 2872. Available at: --INVALID-LINK--

  • Woitkowska, M., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry, 9, 735545. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from --INVALID-LINK--

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Retrieved from --INVALID-LINK--

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. Available at: --INVALID-LINK--

References

Refinement of reaction conditions for functionalizing "Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Functionalization of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Welcome to the technical support resource for researchers working with this compound. This guide is designed to provide in-depth, field-proven insights into refining reaction conditions for common palladium-catalyzed cross-coupling reactions. The unique electronic and structural nature of the imidazo[1,2-a]pyridine scaffold presents specific challenges and opportunities, which we will address in a direct, problem-solving format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This center is organized by reaction type. Each section addresses common failure points and provides logical, step-by-step guidance for optimization.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds. However, the nitrogen-rich imidazo[1,2-a]pyridine core can introduce complications not seen with simpler aryl halides.

A1: Before undertaking extensive optimization, it is critical to validate the foundational parameters of your experiment. Low yields in Suzuki couplings can often be traced back to a few key areas.[1]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly degassed (e.g., three cycles of vacuum/backfill with argon or nitrogen) and that all solvents were rigorously deoxygenated.[2][3] Phosphine ligands are also prone to oxidation.[1]

  • Reagent Quality:

    • Boronic Acid/Ester: This is a frequent point of failure. Boronic acids, especially heteroaromatic ones, are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] Use a fresh, high-purity boronic acid or, preferably, a more stable boronic ester derivative like a pinacol (Bpin) or MIDA boronate.[2][3]

    • Base Purity: Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and has been stored correctly.

  • Reaction Monitoring: Are you certain the reaction has failed? Take a sample for LC-MS analysis. You may find that the starting material is consumed but the desired product has not formed, pointing towards decomposition or side-product formation rather than a lack of reactivity.

A2: The primary challenge with this substrate is the potential for the nitrogen atoms (N1 and N4) in the imidazo[1,2-a]pyridine ring to coordinate to the palladium center. This can act as an inhibitory or "poisoning" effect on the catalyst, preventing it from participating in the catalytic cycle.

The solution is strategic ligand selection. Standard, less bulky ligands like PPh₃ may be ineffective.[2] You need a ligand that is both electron-rich and sterically demanding.

  • Expert Rationale: Bulky "Buchwald-type" biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to address this.[4] Their steric bulk favors the formation of a monoligated Pd(0)L₁ species, which is highly active in the rate-determining oxidative addition step.[5] This bulk also physically hinders the coordination of the imidazopyridine nitrogen to the palladium center.

A3: Protodeboronation is often accelerated by strong bases and the presence of water.[2][3] While some water is often necessary to solubilize the base and facilitate transmetalation, excess water can be detrimental.

  • Optimize the Base: Switch from strong bases like NaOH or KOH to milder, non-hydroxide bases. K₃PO₄ and Cs₂CO₃ are often excellent choices for challenging couplings.[2] In some cases, fluoride sources like KF can also be effective.[3]

  • Use Boronic Esters: As mentioned in Q1, pinacol esters (Bpin) are significantly more resistant to protodeboronation and act as a "slow release" source of the active boronic acid.[3]

  • Solvent System: While aqueous/ethereal solvent mixtures (e.g., Dioxane/H₂O, DME/H₂O) are common, for highly sensitive substrates, consider using a more anhydrous system with a base like potassium phosphate.[2]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendation 1 (Standard)Recommendation 2 (Challenging Substrates)Rationale
Pd Precatalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ is a pre-formed Pd(0) source. Pd(II) sources require in situ reduction but are often used with advanced ligands.
Ligand - (Included in catalyst)XPhos, SPhos, or RuPhos (4-5 mol%)Bulky, electron-rich ligands accelerate key steps and prevent catalyst inhibition by the N-heterocycle.[4]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)Carbonates are generally effective. Phosphates are stronger but less nucleophilic, often better for sensitive substrates.[2]
Solvent 1,4-Dioxane/H₂O (4:1)DME/H₂O (4:1) or TolueneDioxane and DME are standard. Toluene can be effective in more anhydrous conditions.
Temperature 90-110 °C90-110 °C (Conventional or Microwave)Microwave irradiation can significantly shorten reaction times and improve yields for this scaffold.[6]
Step-by-Step Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a robust starting point for the arylation of this compound.

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).[6]

  • Catalyst/Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., XPhos, 4.4 mol%) and add them to the reaction vial.

  • Inert Atmosphere: Seal the vial with a septum cap. Puncture the septum with a needle connected to a vacuum/argon line. Evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., DMF, to a concentration of 0.1 M) via syringe.[6]

  • Reaction Execution: Place the vial in a microwave reactor. Heat to 130 °C for 40 minutes.[6] Note: Monitor internal pressure and temperature to ensure safety.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is the premier method for forming C(sp²)-N bonds, but it is highly sensitive to catalyst, ligand, and base choice, especially with coordinating heterocycles.[5][7]

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It can arise from several pathways, but in the context of a Buchwald-Hartwig reaction, it often points to an issue with the relative rates of the catalytic cycle steps. If the reductive elimination step to form the C-N bond is slow, competing side reactions can take over.

  • Expert Rationale: The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination.[4][8] A slow reductive elimination step can allow for β-hydride elimination from the amide (if applicable) or other decomposition pathways that lead to the hydrodehalogenated product.

  • Solution: The choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are specifically designed to accelerate the reductive elimination step.[4] Secondly, ensure you are using a strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LHMDS. These bases are strong enough to deprotonate the amine-palladium complex efficiently, pushing the reaction towards the desired product.

A2: Catalyst selection depends heavily on the nature of both the amine and the aryl halide. For a generic starting point with this compound, a third-generation (G3) or fourth-generation (G4) Buchwald precatalyst is highly recommended.

  • Expert Rationale: These precatalysts are air-stable Pd(II) complexes that are designed to efficiently generate the active monoligated Pd(0)L₁ species in solution. This avoids the need to handle pyrophoric or unstable ligands and ensures a reliable initiation of the catalytic cycle.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Pd Precatalyst XPhos Pd G3 or RuPhos Pd G4 (1-3 mol%)Provides a reliable and highly active source of the Pd(0)L₁ catalytic species.
Base NaOt-Bu or LHMDS (1.5-2.0 equiv.)Strong, non-nucleophilic bases are required to efficiently form the palladium-amido intermediate.[5]
Solvent Toluene or 1,4-DioxaneAprotic solvents are standard. Ensure they are anhydrous and degassed.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step.
Sonogashira & Heck Couplings: C(sp)-C(sp²) and Alkene Functionalization

A1: Glaser homocoupling is a copper-catalyzed side reaction. While Sonogashira coupling typically uses a copper(I) co-catalyst, its role must be managed carefully.[9]

  • Troubleshooting Steps:

    • Reduce Copper Loading: Lower the amount of CuI to 1-2 mol%.

    • Run Copper-Free: Modern Sonogashira protocols often omit copper entirely, especially when using highly active palladium/ligand systems. This completely eliminates the Glaser pathway.

    • Rigorous Degassing: Oxygen promotes the oxidative homocoupling. Ensure your reaction is strictly anaerobic.

    • Amine Base: Use an amine base like Et₃N or DIPEA, which also acts as a solvent and helps to keep the copper species in the correct oxidation state.[10]

A2: Yes, the Heck reaction, which couples the aryl bromide with an alkene, is a powerful tool.[11][12] The key considerations are ensuring the alkene is electron-deficient (e.g., acrylates, styrenes) and managing regioselectivity.

  • Typical Conditions: A common starting point would be Pd(OAc)₂ (2-5 mol%), a phosphine ligand like P(o-tol)₃ or PPh₃, a base such as Et₃N or K₂CO₃, and a polar aprotic solvent like DMF or NMP at 100-140 °C.[13] The reaction is stereospecific, typically yielding the trans alkene product.[13]

Visualizing the Process

Troubleshooting Workflow for a Failed Cross-Coupling Reaction

Troubleshooting_Workflow General Troubleshooting Flow for Cross-Coupling Reactions start Reaction Failure (Low Yield / No Product) check_reagents 1. Verify Reagent Purity & Stoichiometry (Aryl Halide, Coupling Partner, Base) start->check_reagents check_atmosphere 2. Confirm Rigorous Inert Atmosphere (Degassed Solvents, Vacuum/Backfill Cycles) check_reagents->check_atmosphere check_catalyst 3. Assess Catalyst System (Is Precatalyst/Ligand Fresh? Is it the right choice?) check_atmosphere->check_catalyst analyze_mixture 4. Analyze Crude Reaction Mixture (LCMS/NMR) What is present? check_catalyst->analyze_mixture sm_present Starting Material Unchanged analyze_mixture->sm_present Dominant Species? side_products Side Products Formed (e.g., Protodeboronation, Homocoupling) analyze_mixture->side_products Dominant Species? product_degraded Product Formed but Degraded analyze_mixture->product_degraded Dominant Species? optimize_activity Increase Catalyst Activity: - Switch to Bulky Ligand (e.g., XPhos) - Increase Temperature - Use Microwave Irradiation sm_present->optimize_activity [Problem: Low Reactivity] optimize_selectivity Improve Selectivity: - Change Base (e.g., K3PO4 for Suzuki) - Use Boronic Ester - Run Copper-Free (Sonogashira) side_products->optimize_selectivity [Problem: Poor Selectivity] optimize_stability Improve Product Stability: - Lower Reaction Temperature - Reduce Reaction Time product_degraded->optimize_stability [Problem: Instability]

Caption: A decision tree for troubleshooting common cross-coupling failures.

Generalized Palladium Cross-Coupling Cycle

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-X (Your Substrate) Trans Transmetalation Intermediate (Pd-II) OxAdd->Trans Coupling Partner + Base RedEl Reductive Elimination Product Complex Trans->RedEl Isomerization (if needed) RedEl->Pd0 Product (Ar-Nu) outside Ar-X + Nu-M -> Ar-Nu

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

How to avoid homocoupling of boronic acids with "Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Coupling

Topic: Troubleshooting Homocoupling of Boronic Acids with Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Heterocyclic Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, when working with specific substrates like This compound , researchers often face a persistent and yield-destroying side reaction: the homocoupling of the boronic acid partner. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting strategies and field-proven protocols to mitigate this issue, ensuring the successful synthesis of your target biaryl compound.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a significant problem in my reaction?

Boronic acid homocoupling is a side reaction where two molecules of your boronic acid couple to form a symmetrical biaryl byproduct (a dimer). This is particularly problematic for several reasons:

  • Reduced Yield: It consumes your valuable boronic acid, directly lowering the potential yield of your desired cross-coupled product.

  • Complicated Purification: The homocoupled byproduct is often structurally similar to the target molecule, making separation by chromatography difficult and time-consuming.

  • Stoichiometric Imbalance: The consumption of the boronic acid disrupts the optimal stoichiometry of the reaction, further hindering the formation of the desired product.

The primary drivers of this unwanted reaction are the presence of dissolved oxygen and the nature of the palladium catalyst species in the reaction mixture.[1][2][3]

Q2: I'm observing a major byproduct that I suspect is the boronic acid dimer. What is the most probable cause and the first thing I should address?

The most common culprit for boronic acid homocoupling is the presence of dissolved oxygen in your reaction solvent and headspace.[3][4][5] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that exclusively produces the homocoupled dimer.[1][3]

Immediate Action: Your first and most critical step is to ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions. This involves rigorously degassing your solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction time.

Q3: What is the most effective method for degassing my solvents to prevent homocoupling?

Rigorous degassing is non-negotiable for suppressing oxygen-mediated homocoupling.[3][4] Two highly effective methods are detailed below. For biphasic reactions, ensure both the organic solvent and the aqueous base solution are separately degassed before being combined.[6]

MethodDescriptionBest For
Inert Gas Sparging Bubbling a fine stream of inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.Quick, effective for most common solvents (e.g., Dioxane, Toluene, THF). A subsurface sparge is most efficient.[3]
Freeze-Pump-Thaw The solvent is frozen under an inert atmosphere, a high vacuum is applied to remove gases from the solid, and it is then thawed.The most thorough method for complete oxygen removal, especially for larger volumes or when maximum inertness is required. This cycle should be repeated 3-5 times.[3]
Q4: Could my choice of palladium catalyst be the source of the problem?

Yes, the palladium source can directly influence the rate of homocoupling. If you are using a Pd(II) precatalyst, such as Palladium(II) Acetate (Pd(OAc)₂), it can react directly with the boronic acid to form the dimer at the beginning of the reaction.[3] This process also serves to reduce the Pd(II) to the catalytically active Pd(0) state, but it comes at the cost of your starting material.[1][4]

Recommendations:

  • Consider a Pd(0) Precatalyst: Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can circumvent this initial homocoupling pathway, as it enters the catalytic cycle directly.[6]

  • Use Modern Precatalysts: Alternatively, modern, air-stable Pd(II) precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) are designed for rapid and efficient reduction to Pd(0), which can minimize the window of opportunity for Pd(II)-mediated homocoupling.[1]

Q5: Which ligands are best suited to minimize homocoupling with a heteroaryl bromide like mine?

Ligand choice is critical. For challenging substrates, the rate of reductive elimination to form the desired product must be faster than the side reactions. Bulky and electron-rich phosphine ligands are known to accelerate this crucial step.[6]

For the Suzuki coupling with your imidazo[1,2-a]pyridine substrate, consider ligands such as:

  • SPhos (Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine): Often cited as highly effective in suppressing homocoupling and achieving good yields with electron-deficient or hindered substrates.[3][7][8]

  • Other Buchwald Ligands (e.g., XPhos, RuPhos): This class of ligands is designed to promote efficient oxidative addition and reductive elimination, which can outcompete the homocoupling pathway.

  • N-Heterocyclic Carbenes (NHCs): For certain heteroaryl couplings, NHC ligands can offer superior performance and stability.[9]

Q6: I am seeing evidence of both homocoupling and protodeboronation. Is there a single strategy to combat both issues?

Yes. Both homocoupling and protodeboronation (hydrolysis of the C-B bond) stem from the instability of the boronic acid.[1][10] The most robust solution is to use a more stable boron species.

The best practice is to use a boronic ester, such as a pinacol ester (Bpin). [11][12]

  • Enhanced Stability: Pinacol esters are significantly more stable to air, moisture, and protic conditions than their corresponding boronic acids.[11] This stability minimizes both protodeboronation and the pathways leading to homocoupling.

  • Commercial Availability & Easy Preparation: Many boronic pinacol esters are commercially available. If not, your boronic acid can be easily converted to the pinacol ester in a straightforward procedure before the coupling reaction.

MIDA (N-methyliminodiacetic acid) boronates are another excellent, highly stable option often employed in iterative cross-coupling strategies.[1]

Q7: How do I select the optimal base and solvent to ensure the main reaction is favored?

The base and solvent system is crucial for activating the boronic acid (or ester) for the transmetalation step.[13][14]

  • Base Selection: A moderately strong inorganic base is typically the best starting point.

    • Potassium Carbonate (K₂CO₃): A reliable and common choice for many Suzuki couplings.[6]

    • Potassium Phosphate (K₃PO₄): Often effective, particularly with boronic esters.

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can sometimes improve rates for less reactive partners.

    • For your ester-containing substrate, avoid strong hydroxide bases (e.g., NaOH) which could cause saponification.

  • Solvent System: A polar aprotic solvent, often with a small amount of water, is standard.

    • 1,4-Dioxane / Water (e.g., 4:1 or 5:1): A very common and effective system.

    • Toluene / Water or THF / Water: Also widely used.

    • Stirring: For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[6]

Visualizing the Reaction: Catalytic Cycles

The following diagram illustrates the desired Suzuki-Miyaura pathway versus the detrimental homocoupling side reaction. Minimizing Pd(II) and Oxygen is key to staying on the correct cycle.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA O2 Oxygen (O₂) Pd0->O2 Unwanted Oxidation ArPdX Ar-Pd(II)L₂-X OA->ArPdX TM Transmetalation ArPdX->TM ArPdArB Ar-Pd(II)L₂-Ar' TM->ArPdArB RE Reductive Elimination ArPdArB->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RE->Product ArX Imidazopyridine-Br (Your Substrate) ArBOH Ar'B(OH)₂ (Boronic Acid) Base Base PdII Pd(II) TM1 Transmetalation 1 PdII->TM1 ArBPd Ar'-Pd(II)-X TM1->ArBPd TM2 Transmetalation 2 ArBPd->TM2 ArBArPd Ar'-Pd(II)-Ar' TM2->ArBArPd RE_HC Reductive Elimination ArBArPd->RE_HC Dimer Ar'-Ar' (Dimer Byproduct) RE_HC->Dimer Pd0_from_HC Pd0_from_HC RE_HC->Pd0_from_HC Generates Pd(0) O2->PdII Oxidizes Pd(0) ArBOH2 2 x Ar'B(OH)₂ Pd0_from_HC->Pd0 Enters main cycle

Caption: Suzuki vs. Homocoupling Pathways.

Troubleshooting Guide: At-a-Glance

SymptomPotential Cause(s)Recommended Solution(s)
High levels of boronic acid dimer; low product yield. 1. Dissolved oxygen in the reaction.[2][4] 2. Use of a Pd(II) precatalyst.[1][3]1a. Rigorously degas all solvents and reagents via sparging or freeze-pump-thaw cycles.[3] 1b. Maintain a positive pressure of inert gas (Ar/N₂) throughout. 2. Switch to a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern, fast-reducing Pd(II) precatalyst.
Both dimer and protodeboronated arene are observed. 1. Boronic acid is unstable under reaction conditions.[1][10] 2. Base may be too strong or conditions too harsh.1. Convert the boronic acid to its more stable pinacol ester (Bpin) derivative before the coupling step.[11][12] 2. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). 3. Consider running the reaction at a lower temperature.
Reaction is sluggish or stalls; some dimer forms. 1. Suboptimal catalyst/ligand system. 2. Poor solubility of reagents. 3. Insufficient mixing in a biphasic system.1. Screen bulky, electron-rich ligands like SPhos or XPhos.[7][8] 2. Try a different solvent system (e.g., Toluene/H₂O, THF/H₂O). 3. Increase the stirring rate significantly to improve mass transport.[6]
Reaction works, but purification is very difficult. The homocoupled byproduct has a similar polarity to the desired product.Focus on prevention rather than cure. Optimize the reaction using the steps above to minimize dimer formation to <5%, which will greatly simplify purification.

Validated Experimental Protocols

Protocol 1: Rigorous Oxygen-Free Suzuki-Miyaura Reaction Setup

This protocol outlines the essential steps for establishing an inert atmosphere to minimize oxygen-mediated homocoupling.

Caption: Workflow for an Oxygen-Free Reaction Setup.

Step-by-Step Methodology:

  • Glassware Preparation: Assemble and flame-dry all glassware (reaction flask, condenser) under high vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Add Solids: To the cooled flask, add this compound (1.0 equiv), the boronic acid or ester (1.1–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Seal and Purge: Seal the flask with a septum and perform 3-5 vacuum/inert gas backfill cycles to remove air from the headspace.

  • Add Solvents: Add the previously degassed solvent system (e.g., Dioxane/H₂O) via a gas-tight syringe or cannula.

  • Final Degassing: With gentle stirring, bubble Argon or Nitrogen through the liquid mixture for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst and ligand (or precatalyst, 0.5–5 mol%).

  • Initiate Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C) under the inert atmosphere.[15]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

Protocol 2: Conversion of Boronic Acid to Pinacol Ester (Bpin)

If your boronic acid is proving unstable, converting it to its pinacol ester is a highly effective preventative measure.

Reaction: ArB(OH)₂ + Pinacol → ArB(pin) + 2 H₂O

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the aryl boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., Toluene or THF).

  • Drying: Add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) or set up a Dean-Stark apparatus to remove water.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. The reaction can be monitored by TLC or NMR.

  • Workup: Once the reaction is complete, filter off the drying agent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude boronic pinacol ester can often be used directly or purified by recrystallization or flash chromatography if necessary. The resulting solid is typically much more stable for storage and subsequent use in Suzuki reactions.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] Its unique electronic and structural properties make it a fertile ground for drug discovery. This guide provides an in-depth spectroscopic analysis of a key derivative, Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate , offering a comparative framework against its structural isomers and parent compounds. Understanding the nuanced effects of substituent placement on the spectroscopic fingerprint is paramount for unambiguous structural confirmation and for predicting molecular behavior in complex biological systems.

This document is structured to provide not just data, but a logical, cause-and-effect narrative behind the spectral features. We will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining how the positions of the bromo and methyl carboxylate groups dictate the observed signals.

Comparative Molecular Structures

To appreciate the subtleties in the spectroscopic data, we must first visualize the structures of our target compound and its key comparators. The numbering convention for the imidazo[1,2-a]pyridine ring is critical for assigning NMR signals.

Caption: Molecular structures of the target compound and key comparators.

Spectroscopic Analysis Workflow

A systematic approach is essential for the conclusive identification of a molecule. The workflow below outlines the logical progression of experiments used to elucidate and confirm the structure of the target compound.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_detail Detailed NMR cluster_conclusion Confirmation Compound Synthesized Compound (Methyl 7-bromoimidazo[1,2-a] pyridine-2-carboxylate) MS Mass Spectrometry (MS) Compound->MS Determines Molecular Weight & Isotopic Pattern IR Infrared (IR) Spectroscopy Compound->IR Identifies Functional Groups (C=O, C-Br) NMR NMR Spectroscopy Compound->NMR Structure Structure Elucidation & Confirmation MS->Structure Data Integration IR->Structure Data Integration H1_NMR ¹H NMR NMR->H1_NMR Maps Proton Environment C13_NMR ¹³C NMR NMR->C13_NMR Maps Carbon Backbone H1_NMR->Structure Data Integration C13_NMR->Structure Data Integration

Caption: Workflow for the spectroscopic characterization of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides the most direct evidence of a compound's molecular weight and elemental composition, particularly when halogens are present.

Expected Data for this compound:

  • Molecular Formula: C₉H₇BrN₂O₂

  • Molecular Weight: 255.07 g/mol [2]

  • Key Feature: The presence of bromine is unequivocally confirmed by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).

Fragmentation Analysis: Electron Impact (EI) ionization will cause the molecular ion to fragment in predictable ways. By analyzing the mass-to-charge (m/z) ratio of these fragments, we can piece together the molecular structure.[3][4]

  • Loss of Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to a strong peak at m/z 224/226.

  • Loss of Carbomethoxy Group (-COOCH₃): Loss of the entire ester group as a radical would result in a fragment at m/z 196/198.

  • McLafferty Rearrangement: While not always prominent in aromatic esters, a McLafferty rearrangement could occur, though other fragmentation pathways are typically more dominant for this class of compound.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected Key Absorptions:

  • ~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Indicates the presence of the aromatic imidazopyridine ring system.

  • ~1725-1740 cm⁻¹ (Ester C=O Stretch): This is a strong, sharp absorption and is highly characteristic of the carbonyl group in the methyl ester. The exact position can be influenced by conjugation with the heterocyclic ring.

  • ~1630-1450 cm⁻¹ (C=C and C=N Stretches): A series of bands corresponding to the vibrations of the fused aromatic rings.

  • ~1250-1100 cm⁻¹ (Ester C-O Stretch): A strong band associated with the single bond between the carbonyl carbon and the ester oxygen.

  • ~600-500 cm⁻¹ (C-Br Stretch): This absorption is in the fingerprint region and confirms the presence of a carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For a structure like this, with multiple distinct protons and carbons on an aromatic system, NMR is indispensable for distinguishing between isomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum maps the chemical environment of each proton. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are all critical pieces of information. The imidazo[1,2-a]pyridine system typically shows proton signals in the aromatic region (δ 7.0-9.0 ppm).[6][7][8]

Predicted ¹H NMR Signals for this compound:

  • H-3 (singlet, δ ~8.2-8.4 ppm): This proton on the five-membered imidazole ring is typically a singlet and appears relatively downfield.

  • H-5 (doublet, δ ~8.0-8.2 ppm): This proton is adjacent to the bridgehead nitrogen (N-4) and is expected to be the most downfield of the pyridine ring protons. It will be split by H-6.

  • H-6 (doublet of doublets, δ ~7.0-7.2 ppm): Coupled to both H-5 and H-8, this proton will appear as a doublet of doublets.

  • H-8 (doublet, δ ~7.5-7.7 ppm): This proton is ortho to the bromine atom. The strong electron-withdrawing and anisotropic effects of bromine will likely shift this proton downfield compared to the unsubstituted analogue. It will appear as a small doublet or singlet-like peak due to a small meta-coupling to H-6.

  • -OCH₃ (singlet, δ ~3.9-4.0 ppm): The three protons of the methyl ester group will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Predicted ¹³C NMR Signals and the Influence of Bromine: The spectrum should display 9 distinct signals corresponding to the 9 unique carbon atoms in the molecule.

  • C=O (δ ~160-165 ppm): The ester carbonyl carbon is highly deshielded and will appear far downfield.[9]

  • Aromatic Carbons (δ ~110-150 ppm): The seven carbons of the fused ring system will resonate in this region.

  • C-7 (ipso-Carbon, δ ~115-120 ppm): The carbon directly attached to the bromine atom (C-7) experiences what is known as the "heavy atom effect."[10] Contrary to what electronegativity alone would predict, heavy halogens like bromine induce an upfield shift on the ipso-carbon due to the large, polarizable electron cloud causing increased shielding. This is a key diagnostic feature.

  • C-2 and C-8 (ortho-Carbons): The carbons adjacent to the bromine (C-8) and the ester (C-2) will be significantly affected. C-2 is attached to the electron-withdrawing ester group and will be downfield. C-8, being ortho to the bromine, will also experience a downfield shift.

  • -OCH₃ (δ ~52-55 ppm): The methyl carbon of the ester group will appear in the typical upfield region for such groups.

Comparative Analysis: The Key to Isomer Differentiation

The true power of spectroscopic analysis is revealed when comparing the target molecule to its isomers. Subtle differences in the spectra provide conclusive proof of the substituent positions.

Spectroscopic Feature Target Compound (A) (7-bromo, 2-carboxylate)Isomeric Analogue (C) (3-bromo, 7-carboxylate)Rationale for Difference
¹H NMR: H-3 Signal Singlet, ~8.2-8.4 ppmAbsent . Position is substituted with Br.The most striking difference. The absence of the H-3 singlet is definitive proof of substitution at this position.
¹H NMR: H-2 Signal Absent . Position has the ester.Singlet, ~7.8-8.0 ppmThe presence of a singlet for H-2 in isomer C confirms the ester is not at the 2-position.
¹³C NMR: C-3 Shift ~110-115 ppm~95-105 ppm (ipso-carbon to Br)In isomer C, C-3 is directly bonded to bromine and will show the characteristic "heavy atom effect" upfield shift.[10]
¹³C NMR: C-7 Shift ~115-120 ppm (ipso-carbon to Br)~130-135 ppm (attached to -COOCH₃)In isomer C, C-7 is attached to the electron-withdrawing ester group, causing a significant downfield shift.

Table 1: Comparative Spectroscopic Data for Isomer Differentiation.

Standard Experimental Protocols

To ensure reproducibility and accuracy, the following standard protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton broadband decoupling. Due to the lower natural abundance of ¹³C, 1024 or more scans are typically required over a spectral width of 0-220 ppm.

FTIR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 400 to ensure detection of the molecular ion and key fragments.

Conclusion

The spectroscopic characterization of This compound is a logical process of data integration. Mass spectrometry confirms the molecular weight and the presence of bromine through its isotopic signature. IR spectroscopy identifies the key ester and aromatic functional groups. Finally, and most definitively, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular framework, allowing for the unambiguous assignment of the substituent positions. The key diagnostic signals—the absence of a proton at C-7, the characteristic upfield shift of C-7 in the ¹³C spectrum, and the unique splitting patterns of the pyridine ring protons—collectively provide a robust and undeniable fingerprint for the target molecule, clearly distinguishing it from its isomers.

References

A Comparative Guide to the Structural Confirmation of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Its derivatives are actively investigated for a wide range of biological activities. The precise structural characterization of these molecules is paramount, as subtle changes in substitution can dramatically alter their pharmacological profiles. This guide provides a comparative analysis of the primary analytical techniques used to confirm the structure of "Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate" and its derivatives, offering insights into the experimental rationale and the synergistic interplay of data.

The Imperative of Unambiguous Structural Elucidation

A Triad of Analytical Techniques for Structural Confirmation

The robust confirmation of a chemical structure, particularly for novel compounds, rarely relies on a single technique. Instead, a confluence of data from orthogonal methods provides the highest level of confidence. Each technique probes different aspects of the molecule, and their combined interpretation forms a self-validating system.

Caption: The synergistic relationship between NMR, MS, and X-ray crystallography in achieving unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Causality Behind Experimental Choices in NMR

For a derivative of this compound, a suite of NMR experiments is typically employed. The choice of these experiments is driven by the need to unambiguously assign every proton and carbon signal and to establish their connectivity.

  • ¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of protons of each type (integration).

  • ¹³C NMR: This experiment reveals the number of non-equivalent carbon atoms in the molecule.[4] Due to the low natural abundance of ¹³C, coupling between adjacent carbons is not observed, resulting in a spectrum of singlets (in broadband decoupled mode).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular "jigsaw puzzle."

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule.

Experimental Protocol: A Step-by-Step Guide to NMR Data Acquisition and Analysis
  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering signals from the solvent itself.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. This is a quick experiment and provides the initial overview of the proton environment.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower sensitivity of the ¹³C nucleus.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC). The parameters for these experiments (e.g., number of scans, acquisition times) are optimized to obtain good signal-to-noise and resolution.

  • Data Analysis Workflow:

Caption: Workflow for structural elucidation using a combination of 1D and 2D NMR experiments.

Data Interpretation: A Hypothetical Example

While a complete, assigned spectrum for this compound is not publicly available, we can predict the expected signals and demonstrate the logic of assignment based on known data for similar compounds.

Technique Expected Observation for this compound Interpretation
¹H NMR - A singlet for the methyl ester protons (~3.9 ppm). - A singlet for the H3 proton. - Three aromatic protons exhibiting characteristic coupling patterns.The number of signals and their integrations would confirm the presence of the methyl ester and the correct number of aromatic protons. The coupling patterns would help to determine the substitution pattern on the pyridine ring.
¹³C NMR - A signal for the ester carbonyl carbon (~160-170 ppm). - A signal for the methyl ester carbon (~52 ppm). - Signals for the carbons of the imidazo[1,2-a]pyridine core.The number of signals would confirm the total number of non-equivalent carbons. The chemical shifts would be indicative of the electronic environment of each carbon.
HMBC - A correlation between the methyl ester protons and the ester carbonyl carbon. - Correlations from the aromatic protons to various carbons in the bicyclic system.These long-range correlations are critical for unequivocally connecting the methyl carboxylate group to the C2 position and for confirming the position of the bromine atom.

Mass Spectrometry (MS): The Molecular Weight and Elemental Composition

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] For structural confirmation, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy.

Causality Behind Experimental Choices in MS
  • Electron Ionization (EI): This is a "hard" ionization technique that often leads to extensive fragmentation. While the molecular ion may be weak or absent, the fragmentation pattern can provide valuable structural information.

  • Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are "soft" ionization techniques that typically produce an intact molecular ion (or a protonated/adducted molecule), allowing for the accurate determination of the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental composition. By measuring the m/z to several decimal places, it is possible to distinguish between molecules with the same nominal mass but different elemental formulas.

Experimental Protocol: A Step-by-Step Guide to MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For ESI, the solution is directly infused into the mass spectrometer.

    • For EI, a small amount of the sample is introduced into the instrument, often via a direct insertion probe or a gas chromatograph.

  • Data Acquisition:

    • Acquire a full-scan mass spectrum to identify the molecular ion and any major fragment ions.

    • If using HRMS, calibrate the instrument to ensure high mass accuracy.

Data Interpretation: The Isotopic Signature of Bromine

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments, separated by 2 m/z units.[6]

Technique **Expected Observation for this compound (C₉H₇BrN₂O₂) **Interpretation
HRMS (ESI) - An [M+H]⁺ ion with a characteristic isotopic pattern at m/z 254.9818 and 256.9797.The measured m/z values would be compared to the calculated exact masses for C₉H₈BrN₂O₂⁺. A match within a few parts per million (ppm) would confirm the elemental composition. The 1:1 isotopic pattern would confirm the presence of a single bromine atom.
MS (EI) - A molecular ion (M⁺) with the characteristic bromine isotopic pattern. - Fragment ions corresponding to the loss of radicals such as •OCH₃, •COOCH₃, and •Br.The fragmentation pattern provides clues about the structure. For example, the loss of a methoxy radical (•OCH₃) would be consistent with the presence of a methyl ester.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule.[7][8][9] It provides the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

Causality Behind Experimental Choices in X-ray Crystallography

The primary challenge in this technique is growing a single crystal of suitable size and quality. The choice of solvent and crystallization conditions (e.g., slow evaporation, vapor diffusion) is often determined empirically. For a molecule like this compound, the presence of the bromine atom is advantageous for determining the absolute configuration if the molecule were chiral, due to its anomalous scattering effect.[10]

Experimental Protocol: From Crystal to Structure
  • Crystallization:

    • Grow single crystals of the compound from a suitable solvent or solvent mixture. This can be a time-consuming and challenging step.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer in an X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model to obtain the final atomic coordinates, bond lengths, and bond angles.

Data Interpretation: An Unparalleled Level of Detail

The output of a successful X-ray crystallography experiment is a complete three-dimensional model of the molecule. This provides irrefutable evidence for the connectivity and regiochemistry of the substituents. For this compound, the crystal structure would definitively show the bromine atom at the 7-position and the methyl carboxylate group at the 2-position.

Comparison of Techniques

Feature NMR Spectroscopy Mass Spectrometry X-ray Crystallography
Primary Information Connectivity, chemical environment, solution-state conformationMolecular weight, elemental composition, fragmentation patternAbsolute 3D structure in the solid state
Sample Requirements ~5-10 mg, soluble< 1 mg, soluble or volatileSingle crystal of good quality
Strengths - Rich structural information - Non-destructive - Applicable to a wide range of compounds- High sensitivity - Accurate mass determination - Isotopic information- Unambiguous structure determination - Provides detailed geometric information
Limitations - Can be complex to interpret - May not distinguish between some isomers without extensive 2D NMR- Provides limited connectivity information - Fragmentation can be complex- Requires a suitable single crystal (can be a major bottleneck) - Structure is in the solid state, which may differ from the solution state

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural confirmation of this compound derivatives, like any novel compound destined for biological evaluation, demands a rigorous and multi-pronged analytical approach. While NMR spectroscopy provides the foundational blueprint of atomic connectivity in solution, high-resolution mass spectrometry offers definitive proof of the elemental formula. For an irrefutable and detailed three-dimensional picture, single-crystal X-ray crystallography stands as the ultimate arbiter.

By judiciously applying these techniques and synergistically interpreting their data, researchers can establish the structure of their target molecules with the highest degree of confidence. This analytical rigor is the bedrock upon which successful drug discovery and development programs are built, ensuring that the structure-activity relationships derived are accurate and that the journey from the laboratory to the clinic is based on a solid structural foundation.

References

A Comparative Guide to the Reactivity of Bromoimidazo[1,2-a]pyridine Carboxylate Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives, particularly bromoimidazo[1,2-a]pyridine carboxylates, are versatile building blocks for the synthesis of complex molecules through various cross-coupling reactions. However, the reactivity of these isomers is not uniform and is profoundly influenced by the positions of the bromine and carboxylate substituents on the bicyclic ring system. This guide provides an in-depth comparison of the reactivity of different bromoimidazo[1,2-a]pyridine carboxylate isomers, supported by experimental data and mechanistic insights, to aid researchers in designing efficient synthetic routes and accelerating drug discovery programs.

The Decisive Role of Substituent Positioning

The imidazo[1,2-a]pyridine ring system possesses a unique electronic landscape. The pyridine ring generally acts as an electron-withdrawing moiety, while the imidazole ring is electron-rich. The interplay of these electronic effects, coupled with the steric hindrance imposed by substituents, dictates the reactivity of the C-Br bond in cross-coupling reactions. The position of the electron-withdrawing carboxylate group further modulates the electron density across the ring, influencing the ease of oxidative addition, which is often the rate-determining step in many palladium-catalyzed cross-coupling reactions.

A general understanding of the electronic properties of the imidazo[1,2-a]pyridine nucleus is crucial. Computational studies, such as those employing Density Functional Theory (DFT), have elucidated the electron density at various positions.[1][2][3] Generally, the C3 position is the most electron-rich and susceptible to electrophilic attack, while the pyridine ring carbons (C5-C8) are more electron-deficient. This inherent electronic distribution provides a foundational framework for understanding the reactivity of its bromo-derivatives.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are indispensable tools for the functionalization of heteroaromatic compounds.[4][5][6] The success and efficiency of these reactions with bromoimidazo[1,2-a]pyridine carboxylates are highly dependent on the isomeric substitution pattern.

Suzuki-Miyaura Coupling

Generally, the reactivity of aryl bromides in Suzuki-Miyaura coupling is influenced by the electron density at the carbon bearing the bromine. A lower electron density facilitates the oxidative addition of the palladium(0) catalyst. Consequently, bromine atoms on the more electron-deficient pyridine ring (C5, C6, C7, and C8 positions) are generally more reactive than those on the electron-rich imidazole ring (C2 and C3 positions).

Table 1: Representative Comparison of Reactivity in Suzuki-Miyaura Coupling

Bromo-Isomer PositionCarboxylate PositionTypical ReactivityRationale
3-Bromo2-CarboxylateModerateThe C3 position is electron-rich, making oxidative addition less favorable. The adjacent carboxylate group can exert a moderate electron-withdrawing effect, slightly enhancing reactivity compared to an unsubstituted 3-bromoimidazo[1,2-a]pyridine.
6-Bromo2-CarboxylateHighThe C6 position is on the electron-deficient pyridine ring, favoring oxidative addition. The 2-carboxylate group has a less direct electronic influence on this position.
8-Bromo2-CarboxylateHighSimilar to the 6-bromo isomer, the C8 position is on the pyridine ring, leading to higher reactivity.

Note: This table is a qualitative summary based on general principles of imidazo[1,2-a]pyridine reactivity and data from related compounds. Direct quantitative comparisons would require dedicated experimental studies.

For instance, studies on 3-haloimidazo[1,2-a]pyridines have shown that they can be efficiently transformed into the corresponding 3-aryl derivatives via Suzuki-Miyaura coupling, indicating that while theoretically less reactive, suitable catalytic systems can overcome this.[8][9]

Heck Reaction

The Heck reaction, which couples an aryl halide with an alkene, is another cornerstone of C-C bond formation.[6] The mechanism also involves an oxidative addition step, and thus, the reactivity trends observed in Suzuki-Miyaura coupling are often mirrored here. Kinetic studies of the Heck reaction have shown that the rate is dependent on the electronic nature of the aryl halide, with electron-poor systems generally reacting faster.[10][11]

Therefore, it is anticipated that bromoimidazo[1,2-a]pyridine carboxylates with the bromine on the pyridine ring (C5-C8) will exhibit higher reactivity in the Heck reaction compared to those with the bromine on the imidazole ring (C2-C3). The electron-withdrawing nature of the carboxylate group, depending on its position, can further enhance the reactivity of the C-Br bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][12][13] The catalytic cycle shares the initial oxidative addition step with the Suzuki and Heck reactions. Consequently, the reactivity of bromoimidazo[1,2-a]pyridine carboxylate isomers in this reaction is expected to follow a similar trend.

A practical study on the Buchwald-Hartwig amination of 2-bromopyridines has demonstrated the feasibility of this reaction on pyridine-like systems.[14] The efficiency of the reaction is influenced by the ligand choice and the nature of the amine. For bromoimidazo[1,2-a]pyridine carboxylates, isomers with the bromine on the pyridine ring are predicted to be more amenable to C-N bond formation under standard Buchwald-Hartwig conditions.

Experimental Protocols: A Self-Validating System

To provide a practical framework, the following are detailed, self-validating experimental protocols for assessing the reactivity of bromoimidazo[1,2-a]pyridine carboxylate isomers in a Suzuki-Miyaura coupling reaction. This protocol is designed to allow for a direct comparison of different isomers under identical conditions.

General Protocol for Comparative Suzuki-Miyaura Coupling

Materials:

  • Bromoimidazo[1,2-a]pyridine carboxylate isomer (e.g., ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (for GC or HPLC analysis, e.g., dodecane)

Procedure:

  • To a sealed reaction vial, add the bromoimidazo[1,2-a]pyridine carboxylate isomer (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol, 2 mol%), and base (2.0 mmol).

  • Add the internal standard (0.5 mmol).

  • De-gas the vial by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (5 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h) and analyzing them by GC or HPLC to determine the conversion of the starting material and the yield of the product.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

By running this protocol in parallel for different isomers, a direct and quantitative comparison of their reactivity can be obtained.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Logical Flow of Reactivity Comparison

G cluster_0 Isomer Synthesis & Characterization cluster_1 Parallel Reactivity Screening cluster_2 Data Analysis & Comparison cluster_3 Mechanistic Rationale Isomer_Synthesis Synthesis of Positional Isomers (e.g., 3-bromo, 6-bromo, 8-bromo) Suzuki Suzuki-Miyaura Coupling Isomer_Synthesis->Suzuki Identical Reaction Conditions Heck Heck Reaction Isomer_Synthesis->Heck Identical Reaction Conditions Buchwald Buchwald-Hartwig Amination Isomer_Synthesis->Buchwald Identical Reaction Conditions Kinetics Reaction Kinetics Analysis (Conversion vs. Time) Suzuki->Kinetics Heck->Kinetics Buchwald->Kinetics Yields Isolated Yield Comparison Kinetics->Yields Electronic Electronic Effects (DFT Calculations, Hammett Parameters) Yields->Electronic Steric Steric Hindrance Analysis Yields->Steric

Caption: Workflow for comparing isomer reactivity.

Generalized Catalytic Cycle for Cross-Coupling

G Generalized Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Complex OxAdd->Transmetal Nu-M RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 Ar-Nu

Caption: Key steps in Pd-catalyzed cross-coupling.

Conclusion and Future Directions

The positional isomerism of bromoimidazo[1,2-a]pyridine carboxylates has a profound impact on their reactivity in palladium-catalyzed cross-coupling reactions. A thorough understanding of the electronic and steric factors governing this reactivity is paramount for the strategic design of synthetic routes in drug discovery. Isomers with the bromine atom located on the electron-deficient pyridine ring (C5-C8) are generally more reactive than their counterparts with bromine on the electron-rich imidazole ring (C2-C3). The position of the electron-withdrawing carboxylate group further modulates this reactivity.

While this guide provides a framework based on established principles and available data, there is a clear need for direct, quantitative comparative studies on a comprehensive set of bromoimidazo[1,2-a]pyridine carboxylate isomers. Such studies would provide invaluable data for predictive modeling and the development of more efficient and selective synthetic methodologies for this important class of compounds.

References

A Comparative Guide to the Biological Activity of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate Derivatives as Potential ALK5 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential biological activity of novel Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate derivatives against known inhibitors of the Activin-like Kinase 5 (ALK5). As researchers and drug development professionals, understanding the landscape of kinase inhibitors is paramount. This document synthesizes data on the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry, and juxtaposes its potential with established ALK5 inhibitors, offering insights into future drug discovery efforts.[1][2][3]

The imidazo[1,2-a]pyridine core is a recurring motif in a multitude of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and antiviral properties.[4][5] Its rigid, planar structure and synthetic tractability make it an attractive scaffold for the design of kinase inhibitors.[6][7] The specific focus of this guide, the this compound framework, offers unique opportunities for chemical modification and optimization of biological activity.

The Therapeutic Target: Activin-like Kinase 5 (ALK5)

ALK5, also known as Transforming Growth Factor-β Type 1 Receptor (TGFβR1), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[8][9] This pathway is integral to a host of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[10][11] Dysregulation of the TGF-β/ALK5 signaling cascade is implicated in a variety of pathological conditions, most notably fibrosis and cancer progression.[12] Consequently, the development of potent and selective ALK5 inhibitors has emerged as a promising therapeutic strategy.[13]

The TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[8] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the downstream signaling proteins, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.[9][10]

TGF_beta_signaling cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII Receptor TGF_beta->TBRII ALK5 ALK5 (TβRI) Receptor TBRII->ALK5 Smad23 Smad2/3 ALK5->Smad23 Phosphorylation Smad_complex Smad2/3/4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_transcription Gene Transcription (Fibrosis, etc.) Smad_complex_n Smad2/3/4 Complex Gene_transcription_n Gene Transcription (Fibrosis, etc.) Smad_complex_n->Gene_transcription_n Regulation

Caption: Canonical TGF-β/ALK5 signaling pathway.

Comparative Analysis: this compound Derivatives vs. Known ALK5 Inhibitors

While direct experimental data for this compound derivatives as ALK5 inhibitors is not yet prevalent in the literature, a comparative analysis can be drawn based on the established activity of the imidazo[1,2-a]pyridine scaffold against other kinases and the structure-activity relationships (SAR) of known ALK5 inhibitors.

Many potent kinase inhibitors feature a heterocyclic core that can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The imidazo[1,2-a]pyridine scaffold is well-suited for this role. The 7-bromo substitution on this scaffold provides a valuable handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize potency and selectivity. The methyl ester at the 2-position can also be readily modified to introduce additional interaction points with the target protein.

Below is a table comparing the chemical structures and reported IC50 values of several known ALK5 inhibitors. This provides a benchmark against which the potential of novel imidazo[1,2-a]pyridine derivatives can be assessed.

InhibitorChemical StructureALK5 IC50 (nM)Reference
Galunisertib (LY2157299) 2-(6-methylpyridin-2-yl)-3-(pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine56[14]
SKI2162 Not publicly available94[14]
TP-008 Not publicly available25[13]
A 83-01 3-(6-Methyl-pyridin-2-yl)-4-(6-quinolyl)-1H-pyrazole12BPS Bioscience
LDN193189 4-(6-(4-(piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline420[15]
RepSox 2-(3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine23Selleckchem
SB431542 4-(4-(benzo[d][1][9]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide94Selleckchem

The diverse structures of these inhibitors highlight the various chemical scaffolds that can effectively target the ALK5 kinase domain. The development of this compound derivatives would aim to achieve similar or superior potency and selectivity.

Experimental Protocols

To facilitate the evaluation of novel compounds such as the this compound derivatives, standardized and robust experimental protocols are essential.

Synthesis of this compound

The synthesis of the core scaffold can be achieved through a cyclization reaction between a substituted 2-aminopyridine and an α-haloketone.[16]

Synthesis_Workflow start Starting Materials: 4-bromo-2-aminopyridine Methyl bromopyruvate reaction Cyclization Reaction (e.g., in Ethanol, reflux) start->reaction product This compound reaction->product derivatization Further Derivatization (e.g., Suzuki coupling at C7, Amide formation at C2) product->derivatization ALK5_Assay_Workflow compound_prep Prepare serial dilutions of This compound derivatives reaction_setup Incubate ALK5 with inhibitor compound_prep->reaction_setup enzyme_prep Prepare ALK5 enzyme and substrate/ATP solution enzyme_prep->reaction_setup reaction_init Initiate kinase reaction with ATP and substrate reaction_setup->reaction_init incubation Incubate at 30°C reaction_init->incubation reaction_term Terminate reaction and deplete remaining ATP with ADP-Glo™ Reagent incubation->reaction_term signal_gen Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal reaction_term->signal_gen readout Measure luminescence signal_gen->readout analysis Calculate IC50 values readout->analysis

References

A Comparative Guide to Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate as a PROTAC Linker Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[1][2][3] While often perceived as a simple spacer, the linker's composition, length, and rigidity profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5] This guide provides a comparative analysis of a novel building block for PROTAC linkers, Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate , against conventional linker classes, offering insights into its potential advantages and providing a framework for its experimental validation.

The Understated Importance of the PROTAC Linker

The linker is not a passive component; it plays an active and critical role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[4] Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, ultimately compromising degradation efficiency.[1][4]

The key characteristics of a PROTAC linker that dictate its performance include:

  • Length: The linker must be of an appropriate length to span the distance between the POI and the E3 ligase, a parameter that often requires empirical optimization.[1][5]

  • Flexibility and Rigidity: The degree of rigidity in the linker can influence the conformational freedom of the PROTAC, impacting the stability of the ternary complex.[1][]

  • Solubility and Physicochemical Properties: The linker's chemical makeup significantly affects the overall drug-like properties of the PROTAC, including its solubility and cell permeability.[1][7]

  • Vectoriality and Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand, as well as its three-dimensional orientation, are crucial for productive ternary complex formation.[5]

Introducing this compound: A Novel Building Block

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in several approved drugs and clinical candidates.[8][9] This bicyclic heterocyclic system offers a unique combination of properties that make it an attractive candidate for incorporation into PROTAC linkers.

This compound presents several potential advantages as a PROTAC linker building block:

  • Defined Rigidity: Unlike flexible alkyl or polyethylene glycol (PEG) chains, the imidazo[1,2-a]pyridine core provides a semi-rigid scaffold.[] This can help to pre-organize the PROTAC molecule into a conformation conducive to ternary complex formation, potentially reducing the entropic penalty of binding.

  • Tunable Vectoriality: The scaffold offers distinct points for chemical modification. The bromine atom at the 7-position and the methyl carboxylate at the 2-position provide orthogonal handles for connecting to the warhead and the E3 ligase ligand, allowing for precise control over the exit vectors.

  • Modulation of Physicochemical Properties: The imidazo[1,2-a]pyridine core can influence the overall properties of the PROTAC. The nitrogen atoms can act as hydrogen bond acceptors, potentially improving solubility, while the aromatic nature of the ring system can contribute to favorable stacking interactions within the ternary complex. The physicochemical properties of imidazo[1,2-a]pyridine derivatives are known to be tunable, which can be advantageous in drug discovery.[10][11]

  • Synthetic Tractability: The synthesis of imidazo[1,2-a]pyridines is well-established, allowing for the efficient production of diverse linker analogues.[12][13]

A Comparative Analysis: Imidazo[1,2-a]pyridine vs. Conventional Linkers

To understand the potential benefits of incorporating the imidazo[1,2-a]pyridine scaffold, we compare it to two of the most commonly used linker classes: flexible alkyl chains and polyethylene glycol (PEG) linkers.[3][14]

FeatureFlexible Alkyl LinkersPolyethylene Glycol (PEG) LinkersThis compound
Flexibility HighHighSemi-rigid
Solubility Generally low (lipophilic)High (hydrophilic)Moderate, tunable
Conformational Control LowLowHigh
Potential for PPIs Low (van der Waals)Moderate (H-bonding)High (π-stacking, H-bonding)
Synthetic Complexity LowLow to moderateModerate
Metabolic Stability Variable, can be susceptible to oxidationGenerally stableExpected to be relatively stable

Experimental Validation: A Proposed Workflow

To empirically validate the performance of this compound as a PROTAC linker building block, a systematic experimental approach is required.

Diagram: Experimental Workflow for PROTAC Evaluation

G cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Evaluation s1 Synthesize Imidazo-Linker Core s2 Couple to Warhead s1->s2 s3 Couple to E3 Ligase Ligand s2->s3 s4 Purification & Characterization s3->s4 b1 Ternary Complex Formation Assay (e.g., SPR, TR-FRET) s4->b1 c1 Target Protein Degradation Assay (e.g., Western Blot, HiBiT) s4->c1 b2 Ternary Complex Stability Assay (e.g., DSF) b1->b2 c2 Dose-Response & Time-Course Studies c1->c2 c3 Selectivity Profiling c2->c3 c4 Cell Viability/Toxicity Assays c3->c4

Caption: A streamlined workflow for the synthesis and evaluation of PROTACs.

Protocol 1: Synthesis of a PROTAC Incorporating the Imidazo[1,2-a]pyridine Linker

This protocol outlines a general strategy for synthesizing a PROTAC using this compound. The specific reaction conditions will need to be optimized for the chosen warhead and E3 ligase ligand.

Step 1: Functionalization of the Imidazo[1,2-a]pyridine Core

  • Objective: To introduce orthogonal reactive handles for subsequent coupling reactions.

  • Procedure: a. Hydrolyze the methyl ester of this compound to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water). b. The bromine at the 7-position can be used for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a linker extension with a terminal amine or alkyne.

Step 2: Coupling to the Warhead

  • Objective: To attach the protein of interest (POI) ligand.

  • Procedure: a. If the warhead contains a suitable amine, it can be coupled to the carboxylic acid at the 2-position of the imidazo[1,2-a]pyridine linker using standard amide bond formation reagents (e.g., HATU, HOBt, EDC). b. Alternatively, if the linker was functionalized with an amine in Step 1, it can be coupled to a warhead containing a carboxylic acid.

Step 3: Coupling to the E3 Ligase Ligand

  • Objective: To attach the E3 ligase ligand.

  • Procedure: a. The remaining reactive handle on the linker (e.g., the bromine at the 7-position or the terminal group of the linker extension) is used for the final coupling step. b. For example, a Sonogashira coupling can be used to connect an alkyne-functionalized E3 ligase ligand to the 7-bromo position. "Click chemistry" is also a widely used method for this final conjugation.[15]

Step 4: Purification and Characterization

  • Objective: To isolate and verify the final PROTAC molecule.

  • Procedure: a. Purify the crude product using reverse-phase HPLC. b. Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Ternary Complex Formation and Stability Assay

This protocol describes the use of a Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF) to assess the formation and stability of the ternary complex.

Step 1: Protein Preparation

  • Objective: To obtain pure, active POI and E3 ligase components.

  • Procedure: Express and purify the target POI and the relevant E3 ligase complex components (e.g., VHL/Elongin B/Elongin C or DDB1/CRBN).

Step 2: Assay Setup

  • Objective: To prepare the reaction mixtures for thermal denaturation.

  • Procedure: a. In a 96-well PCR plate, set up reactions containing the POI, the E3 ligase complex, and a range of concentrations of the PROTAC. b. Include control wells with only the POI, only the E3 ligase complex, and each protein with the PROTAC individually. c. Add a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

Step 3: Thermal Denaturation

  • Objective: To measure the melting temperature (Tm) of the proteins.

  • Procedure: a. Place the plate in a real-time PCR instrument. b. Gradually increase the temperature and monitor the fluorescence at each increment.

Step 4: Data Analysis

  • Objective: To determine the change in melting temperature (ΔTm).

  • Procedure: a. Plot fluorescence as a function of temperature to generate melting curves. b. Calculate the Tm for each condition. An increase in Tm in the presence of the PROTAC and both proteins indicates the formation of a stabilized ternary complex.[16]

Diagram: PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The design of effective PROTACs is a multifactorial challenge where the linker plays a decisive role.[2] While traditional flexible linkers have proven successful, there is a growing need for more sophisticated linker designs that offer greater control over the geometry and physicochemical properties of the PROTAC molecule.[2][3] This compound represents a promising new building block that provides a semi-rigid scaffold with tunable vectorality. Its incorporation into PROTAC design has the potential to enhance ternary complex stability and improve drug-like properties. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of this and other novel linker building blocks, paving the way for the next generation of targeted protein degraders.

References

Evaluating the metabolic stability of imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of methodologies for evaluating the metabolic stability of imidazo[1,2-a]pyridine derivatives. This scaffold is of significant interest in medicinal chemistry, appearing in a wide range of therapeutic candidates.[1][2] Understanding its metabolic fate is paramount for optimizing pharmacokinetic profiles and ensuring the successful progression of drug discovery projects.[3]

This document moves beyond simple protocol listing to explain the causality behind experimental choices, enabling researchers to design and interpret their studies with confidence.

The Strategic Importance of Metabolic Stability Assessment

In early drug discovery, the goal is to identify compounds with promising pharmacological activity. However, even a highly potent compound is destined to fail if it is metabolized too quickly in the body, leading to insufficient exposure at the target site. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical parameter that helps predict its in vivo half-life and clearance.[3][4] For heterocyclic scaffolds like imidazo[1,2-a]pyridine, which present multiple potential sites for enzymatic attack, a proactive and systematic evaluation of metabolic stability is not just recommended—it is essential for efficient lead optimization.[2][5] Early assessment allows for a structure-activity relationship (SAR) to be developed alongside a structure-metabolic stability relationship (SMSR), guiding chemists to design molecules with improved durability and bioavailability.[6][7]

Selecting the Appropriate In Vitro Test System: A Comparative Overview

The liver is the primary site of drug metabolism.[4][8] Therefore, in vitro studies predominantly utilize liver-derived systems. The three most common systems are liver microsomes, S9 fractions, and intact hepatocytes. The choice of system is a strategic one, dictated by the stage of research and the specific questions being addressed.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, containing the crucial Phase I drug-metabolizing cytochrome P450 (CYP) enzymes, as well as flavin-containing monooxygenases (FMOs) and some Phase II enzymes like UGTs.[4] They are cost-effective and well-suited for high-throughput screening to get an initial read on CYP-mediated metabolism.[9] However, they lack soluble enzymes found in the cytosol.

  • Liver S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomes and the cytosolic fraction.[10] This means it possesses a broader range of both Phase I and Phase II enzymes, including sulfotransferases (SULTs) and N-acetyltransferases (NATs).[10][11] It offers a more comprehensive, though still subcellular, view of hepatic metabolism than microsomes.[11][12]

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[4][13] They contain the full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters, all within a physiological cellular environment.[14][15] Hepatocyte assays account for cellular uptake and provide the most comprehensive data for predicting in vivo hepatic clearance.[15][16]

Causality Behind System Selection

The decision to use microsomes, S9, or hepatocytes is a trade-off between throughput, cost, and biological complexity.

  • Early-Stage Screening (High Throughput): Liver microsomes are ideal. The primary goal is to quickly rank-order large numbers of analogs based on their susceptibility to CYP-mediated oxidation, the most common metabolic pathway.[14]

  • Lead Optimization (Medium Throughput): S9 fractions become more valuable here. If a compound shows high stability in microsomes, it's crucial to determine if this is because it's genuinely stable or if it's cleared by cytosolic enzymes absent in the microsomal prep. S9 fractions answer this question.[17][18]

  • Candidate Nomination (Low Throughput): Hepatocytes are essential for late-stage compounds. They provide the most accurate in vitro estimation of intrinsic clearance (CLint), which can be scaled to predict human hepatic clearance.[16][19] This is critical for human dose prediction.

cluster_0 Decision Workflow: Choosing an In Vitro System Start New Imidazo[1,2-a]pyridine Derivative Synthesized Decision1 Assay Goal: High-Throughput Screening? Start->Decision1 Microsomes Use Liver Microsomes (Focus on Phase I CYP Metabolism) Decision1->Microsomes Yes Decision2 Assay Goal: Comprehensive Metabolism Screen? Decision1->Decision2 No End Report t½ and CLint Microsomes->End S9 Use S9 Fraction (Phase I + Cytosolic Phase II) Decision2->S9 Yes Decision3 Assay Goal: Predict In Vivo Clearance? Decision2->Decision3 No S9->End Hepatocytes Use Hepatocytes (Gold Standard - All Phases + Transport) Decision3->Hepatocytes Yes Decision3->End No Hepatocytes->End

Caption: Workflow for selecting the appropriate in vitro metabolic stability system.

Detailed Experimental Protocols

A self-validating protocol includes appropriate controls to ensure the assay is performing as expected. Key controls include:

  • Negative Control (Minus Cofactors): Shows that degradation is enzymatic and cofactor-dependent.

  • Negative Control (Heat-Inactivated): Confirms that metabolism is due to active enzymes.

  • Positive Control: A compound with a known, moderate rate of metabolism (e.g., Verapamil, Testosterone) is run in parallel to validate the activity of the liver preparation.

The disappearance of the parent compound over time is monitored by LC-MS/MS.[16][20] From this data, the half-life (t½) and in vitro intrinsic clearance (CLint) are calculated.[3]

Liver Microsomal Stability Assay Protocol

This assay is designed to assess Phase I metabolism, primarily by CYPs.[21]

Step-by-Step Methodology:

  • Prepare Reagents:

    • Phosphate Buffer (100 mM, pH 7.4): The standard physiological pH for these enzymes.

    • Test Compound Stock (e.g., 10 mM in DMSO): A high concentration stock for minimal solvent introduction.

    • Liver Microsomes (Human, Rat, etc.): Thaw on ice immediately before use. Dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[9][21]

    • NADPH Regenerating System: CYPs require NADPH as a cofactor. A regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) provides a sustained supply of NADPH for the duration of the incubation.[20][21] This is more efficient than adding a single large bolus of NADPH, which would be rapidly consumed.

  • Pre-incubation:

    • In a 96-well plate, add the diluted microsomes and the test compound (final concentration typically 1 µM).

    • Pre-incubate for 5-10 minutes at 37°C. This step allows the compound to partition into the microsomal membranes and equilibrate to the reaction temperature.

  • Initiate Reaction:

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[20]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into a separate plate/tube containing an ice-cold 'stop solution' (typically acetonitrile or methanol with an internal standard).[15][21] The cold organic solvent immediately precipitates the proteins, halting all enzymatic activity. The internal standard is crucial for accurate quantification by LC-MS/MS, correcting for any variations in sample processing or instrument response.

  • Sample Processing & Analysis:

    • Centrifuge the terminated samples to pellet the precipitated proteins.[20]

    • Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining percentage of the test compound at each time point.

S9 Fraction Stability Assay Protocol

This protocol is broader, capturing both microsomal and cytosolic metabolism.[11][12]

Step-by-Step Methodology:

  • Prepare Reagents:

    • Similar to the microsomal assay, but using S9 fraction (e.g., 1-2 mg/mL protein concentration).[10][18]

    • Cofactor Mix: This is the key difference. To assess both Phase I and major Phase II pathways, the mix must be comprehensive. It should include NADPH (for CYPs), UDPGA (for UGTs), PAPS (for SULTs), and GSH (for GSTs).[10][17] For imidazo[1,2-a]pyridines, which can be substrates for aldehyde oxidases (a cytosolic enzyme), ensuring the S9 fraction is used is particularly important.[11]

  • Pre-incubation, Initiation, Sampling, and Analysis:

    • The subsequent steps are identical to the microsomal assay. The reaction is initiated with the comprehensive cofactor mix, and samples are taken and processed in the same manner.

Hepatocyte Stability Assay Protocol

This "gold standard" assay measures metabolism in intact cells.[4][15]

Step-by-Step Methodology:

  • Prepare Hepatocytes:

    • Use cryopreserved suspension hepatocytes from the desired species. Thaw according to the supplier's protocol and perform a viability check (e.g., using Trypan Blue); viability should be >80%.

    • Resuspend the viable cells in pre-warmed incubation medium (e.g., Williams' Medium E) to a specific density (e.g., 0.5-1.0 million viable cells/mL).[16][22]

  • Incubation:

    • Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension in a multi-well plate.[14]

    • Incubate at 37°C in a humidified CO2 incubator, often with gentle shaking to keep the cells in suspension.[22] No external cofactors are needed as the intact cells have their own endogenous supply.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample and terminate the reaction as described for the microsomal assay, using an ice-cold organic stop solution with an internal standard.[14][15]

  • Sample Processing & Analysis:

    • The process is identical to the other assays: centrifuge to remove cell debris and proteins, then analyze the supernatant by LC-MS/MS.

cluster_1 General Metabolic Stability Assay Workflow A 1. Prepare Reagents (Enzyme/Cell Source, Buffer, Test Compound) B 2. Pre-Incubate (Mixture at 37°C) A->B C 3. Initiate Reaction (Add Cofactor Mix*) B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D note *Cofactors not added externally for hepatocyte assays. C->note E 5. Terminate Reaction (Ice-Cold Acetonitrile + Internal Standard) D->E F 6. Process Sample (Centrifuge to Pellet Protein) E->F G 7. Analyze Supernatant (LC-MS/MS) F->G H 8. Calculate Results (t½, CLint) G->H

Caption: A generalized workflow for in vitro metabolic stability assays.

Metabolic Landscape and Structure-Metabolic Stability Relationships (SMSR) of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a nitrogen-containing heterocycle. Metabolism often occurs via oxidation mediated by Cytochrome P450 enzymes.[23][24] The imidazole and pyridine rings both contain nitrogen atoms that can influence metabolism, and the various positions on the bicyclic system are susceptible to enzymatic attack.

Key metabolic transformations can include:

  • Hydroxylation: Addition of a hydroxyl (-OH) group to aromatic or aliphatic positions.

  • N-oxidation: Oxidation of the nitrogen atoms within the ring system.

  • N-dealkylation: Removal of alkyl groups attached to nitrogen atoms.

  • O-dealkylation: Removal of alkyl groups from ether substituents.

Studies have shown that human CYP1A1, CYP1A2, and CYP1B1 are involved in the metabolism of related phenylimidazo[4,5-b]pyridine structures, primarily through N-hydroxylation and hydroxylation of phenyl ring substituents.[23] The imidazole moiety itself can also act as a ligand to the heme iron of CYP enzymes, potentially leading to inhibition.[25]

Caption: Potential metabolic soft spots on the imidazo[1,2-a]pyridine scaffold.

SMSR Insights and Comparative Data

The metabolic stability of imidazo[1,2-a]pyridine derivatives can be profoundly influenced by the nature and position of substituents. Strategic blocking of metabolically liable sites ("soft spots") is a cornerstone of medicinal chemistry.

Key Observations from Published Data:

  • Lipophilicity: Increasing lipophilicity, for example by adding bulky biaryl ethers, can sometimes lead to potent compounds but may also increase susceptibility to metabolism or result in poor pharmacokinetic properties.[1][6]

  • Blocking Metabolic Sites: The introduction of metabolically robust groups, such as fluorine, can block potential sites of oxidation and enhance stability.[26] For example, fluorination of a piperidine ring attached to the core was shown to not only lower the pKa of a nearby amine (potentially reducing P-gp efflux) but also enhance metabolic stability.[26]

  • Steric Hindrance: Placing bulky groups near a potential metabolic site can sterically hinder the enzyme's access, thereby slowing the rate of metabolism. For instance, a 2-pyridyl substitution was found to be less susceptible to metabolism compared to a phenyl group, presumably due to both steric and electronic factors.[6]

  • Heteroatom Introduction: Incorporating heteroatoms can alter electronic properties and provide alternative metabolic handles. Replacing a phenyl ring with a piperidine or piperazine has been shown to improve microsomal stability in some antitubercular series.[1]

The following table summarizes representative metabolic stability data for various imidazo[1,2-a]pyridine derivatives, illustrating these principles.

Compound ID / Description Modification Assay System Key Stability Data (t½ or % remaining) Insight/Rationale Reference
Compound 5 (Antitubercular) Phenyl substituentRat Liver Microsomes29% remaining (high metabolism)The unsubstituted phenyl ring is likely a metabolic "soft spot" for hydroxylation.[6]
Compound 13 (Antitubercular) 2-pyridyl substituentRat Liver Microsomes81% remaining (low metabolism)The pyridine nitrogen likely alters electronics and sterics, reducing susceptibility to CYP metabolism compared to the phenyl analog.[6]
Compound 13 (Antitubercular) 2-pyridyl substituentHuman Liver Microsomes100% remaining (stable)Demonstrates significant species differences in metabolism, highlighting the importance of using human-derived systems for clinical prediction.[6]
Compound 8 (Antitubercular) 2-ethyl-6-chloro coreHuman/Mouse Microsomest½ = 83 min (human), 63 min (mouse)Shows good microsomal stability, but high lipophilicity led to other PK issues, showing stability is one piece of a larger puzzle.[1]
Compound 11 (PDGFR Inhibitor) Piperidine headgroupRat/Monkey MicrosomesHigh clearance predictedThe piperidine ring and adjacent moieties are likely sites of metabolism.[26]
Compound 28 (PDGFR Inhibitor) Fluorinated piperidineRat MicrosomesLower clearance than 11 Fluorination blocked a metabolic soft spot on the piperidine ring, significantly improving metabolic stability and oral bioavailability.[26]
Compound 22e (c-Met Inhibitor) Core with quinolineLiver MicrosomesMetabolite 33 identifiedA major NADPH-dependent metabolite was identified, guiding the next design cycle to block that specific metabolic site.[27]

Conclusion

The evaluation of metabolic stability is a critical, iterative process in the development of imidazo[1,2-a]pyridine derivatives. This guide provides a framework for selecting the appropriate in vitro system—from high-throughput microsomal screens to gold-standard hepatocyte assays—based on the specific research question and stage of discovery. By employing robust, well-controlled protocols and systematically analyzing the structure-metabolic stability relationship, researchers can rationally design next-generation compounds. Blocking identified metabolic soft spots, often through fluorination or steric hindrance, has proven to be a successful strategy for enhancing the metabolic durability and overall pharmacokinetic profile of this privileged scaffold, ultimately increasing the probability of advancing a successful drug candidate.

References

A Comparative Guide to the Definitive Structure Validation of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is non-negotiable. The biological activity of novel compounds, such as derivatives of the pharmacologically significant imidazo[1,2-a]pyridine scaffold, is intrinsically linked to their precise atomic arrangement.[1] While a suite of analytical techniques provides crucial pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for absolute structure validation.

This guide provides an in-depth comparison of X-ray crystallography against other common analytical methods for the structural elucidation of "Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate" and its analogues. We will explore the causality behind experimental choices, present detailed protocols, and use comparative data to illustrate why this technique is indispensable for achieving regulatory and scientific certainty.

The Challenge: Beyond Ambiguous Data

The synthesis of complex heterocyclic molecules often yields products where spectroscopic data from techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be ambiguous. For a molecule like this compound, key questions may remain:

  • Is the bromine atom definitively at the 7-position?

  • What is the precise conformation and packing of the molecule in the solid state?

  • Could an unexpected isomer have formed during the reaction?

While NMR provides information about the chemical environment of atoms in solution and MS confirms the molecular weight, neither can offer the definitive, high-resolution 3D structure that X-ray crystallography provides.[2][3] X-ray crystallography visualizes the electron density of the molecule, directly revealing the positions of atoms and the bonds between them, leaving no room for doubt.[3][4]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the preeminent technique for determining the atomic and molecular structure of a crystal.[4] It accounts for the vast majority of three-dimensional structures deposited into public databases like the Protein Data Bank (PDB) and the Cambridge Structural Database (CSD).[5][6] The method relies on the diffraction of an X-ray beam by a well-ordered crystal. By measuring the angles and intensities of these diffracted beams, a 3D map of the electron density within the crystal can be generated, and from this, a precise model of the molecular structure can be built and refined.[4]

The primary hurdle, and the most artful part of the process, is growing a single, diffraction-quality crystal.[4] For small molecules like our target compound, this is generally more straightforward than for large macromolecules.[4]

Experimental Workflow: From Powder to Structure

The path from a synthesized powder to a validated crystal structure is a systematic process. The causality behind each step is critical for success. For instance, the choice of solvent systems for crystallization is not random; it is a guided search based on the solubility properties of the compound, aiming for slow evaporation or cooling to allow molecules to organize into a well-ordered lattice.

G cluster_synthesis Phase 1: Preparation cluster_crystallization Phase 2: Crystallization cluster_diffraction Phase 3: Data Collection cluster_analysis Phase 4: Structure Determination synthesis Synthesized Compound (e.g., Methyl 7-bromoimidazo [1,2-a]pyridine-2-carboxylate) purification Purification (Column Chromatography) synthesis->purification screening Crystal Growth Screening (Vapor Diffusion, Evaporation) purification->screening optimization Optimization of Crystal Quality screening->optimization mounting Crystal Mounting optimization->mounting data_collection X-ray Diffraction Data Collection (Synchrotron/In-house) mounting->data_collection solve Structure Solution (Direct Methods) data_collection->solve refine Structure Refinement solve->refine validate Validation & CIF Report refine->validate

Caption: Workflow from synthesis to validated structure via X-ray crystallography.

Protocol 1: Single Crystal Growth by Slow Evaporation
  • Solvent Selection: Test the solubility of ~1-2 mg of purified this compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) to find a solvent in which it is moderately soluble. A mixture of solvents (e.g., dichloromethane/hexane) can also be effective.

  • Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system in a clean, small vial.

  • Evaporation: Cover the vial with a cap containing a few small pinholes or with parafilm punctured by a needle. This slows the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial daily for the formation of small, clear crystals with well-defined faces. This process can take several days to weeks.

Data Interpretation: A Self-Validating System

A solved crystal structure comes with a set of validation metrics. The Crystallographic Information File (CIF) contains all the data about the experiment and the final structure, including atomic coordinates, bond lengths, angles, and refinement statistics. Key quality indicators are the R-factors (R-work and R-free), which measure the agreement between the crystallographic model and the experimental diffraction data. Low R-factor values (typically < 0.05 for small molecules) indicate a high-quality structure.

ParameterTypical Value/MeaningSignificance for Validation
Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the symmetry operations within the unit cell.
Resolution (Å) < 1.0 ÅA measure of the level of detail observed. Lower values are better.
R-work < 0.05 (5%)Residual factor; agreement between observed and calculated structure factors.
R-free < 0.05 (5%)Same as R-work, but for a small subset of data not used in refinement, preventing model bias.
Goodness-of-Fit (GooF) ~ 1.0Indicates that the model is a good fit to the data.

Table 1: Key crystallographic parameters for assessing the quality of a solved structure.

Comparative Analysis: X-ray Crystallography vs. Alternatives

While X-ray crystallography is definitive, it is often used in conjunction with other techniques. Understanding the strengths and limitations of each is key to an efficient drug discovery workflow.

G cluster_info Type of Structural Information cluster_tech Analytical Technique MW Molecular Weight Formula Elemental Formula Connectivity Atom Connectivity (2D Structure) Stereochem Relative/Absolute Stereochemistry Conformation 3D Conformation & Packing MS Mass Spectrometry MS->MW EA Elemental Analysis EA->Formula NMR NMR Spectroscopy NMR->Connectivity XRAY X-ray Crystallography XRAY->Connectivity XRAY->Stereochem XRAY->Conformation

Caption: Relationship between analytical techniques and the structural information they provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the structure of molecules in solution, providing rich information about atom connectivity through correlations.[2][6] For imidazo[1,2-a]pyridine derivatives, ¹H and ¹³C NMR are routinely used to confirm that the core scaffold has been synthesized correctly.[7][8][9]

  • Strengths: Provides data on the dynamic solution-state of a molecule, which can be more physiologically relevant.[2][6] It is a non-destructive technique.[2]

  • Limitations: Can be difficult to interpret for complex molecules or mixtures of isomers. It does not directly provide the 3D spatial arrangement or information on crystal packing. For closely related isomers, NMR spectra can be nearly identical, leading to potential misassignment.

Mass Spectrometry (MS)

MS is essential for determining the molecular weight of a compound and can provide structural clues through fragmentation analysis.[10] For a halogenated compound like this compound, MS provides a distinct signature.

  • Strengths: High sensitivity, requires very little sample, and provides a precise molecular weight. The isotopic pattern of bromine is a key identifier. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[11][12] This results in a characteristic "M+2" peak in the mass spectrum that is nearly equal in intensity to the molecular ion (M) peak, confirming the presence of a single bromine atom.[11][13]

  • Limitations: MS is fundamentally a destructive technique. It does not provide information on the connectivity of atoms or the stereochemistry. It cannot distinguish between isomers that have the same molecular formula.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Output 3D atomic coordinatesChemical shifts, coupling constantsMass-to-charge ratio
Sample State Solid (single crystal)SolutionGas/Ionized
Resolution Atomic (<1 Å)Indirect, through-bond/spaceMolecular weight
Key Information Absolute 3D structure, conformation, packingAtom connectivity, solution dynamicsMolecular weight, elemental composition
Main Challenge Growing diffraction-quality crystals[4]Signal overlap, complex spectraInability to distinguish isomers
Destructive? NoNo[2]Yes

Table 2: Objective comparison of primary structure validation techniques.

Conclusion: The Indisputable Verdict

For researchers in drug development working with novel chemical entities like this compound derivatives, there is no substitute for the certainty provided by single-crystal X-ray crystallography. While NMR and MS are indispensable daily tools that confirm synthesis steps and molecular formulas, they leave open the possibility of structural ambiguity.

X-ray crystallography provides the final, indisputable verdict on the three-dimensional structure. This atomic-level blueprint is critical for understanding structure-activity relationships (SAR), guiding further molecular design, and meeting the stringent requirements for intellectual property claims and regulatory submissions. By integrating this powerful technique into the characterization workflow, scientists can build their research on a foundation of absolute structural truth.

References

A Comparative Guide to Purity Analysis of Synthesized "Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate" by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or a pivotal intermediate directly influences its safety, efficacy, and stability. This guide, curated for the discerning researcher, offers an in-depth exploration of purity analysis for the synthesized heterocyclic compound, "Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate," with a primary focus on High-Performance Liquid Chromatography (HPLC). Furthermore, we will objectively compare this "gold standard" technique with viable alternatives, providing the experimental rationale and data necessary for informed analytical strategy selection.[1]

The Criticality of Purity in Pharmaceutical Intermediates

"this compound" belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing heterocycles, a scaffold prevalent in a multitude of biologically active compounds.[2] Impurities in such intermediates can arise from various sources, including unreacted starting materials, by-products of the synthesis, and degradation products. These impurities, even at trace levels, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug substance. Therefore, a robust and validated analytical method for purity determination is not merely a quality control checkpoint but a cornerstone of drug development.[3]

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC is the most widely employed technique for the purity analysis of non-volatile and thermally labile compounds, making it ideally suited for "this compound".[1] Its high resolution, sensitivity, and quantitative accuracy provide a comprehensive impurity profile.

The Logic Behind the HPLC Method Development

A successful HPLC method hinges on the principles of chromatography, where the analyte and its impurities are separated based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like our target molecule, a reversed-phase (RP-HPLC) approach is the logical starting point. In RP-HPLC, a nonpolar stationary phase (typically C18-bonded silica) is used in conjunction with a polar mobile phase.

The selection of the mobile phase is critical for achieving optimal separation. A mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is commonly used. The buffer controls the pH of the mobile phase, which can significantly influence the retention and peak shape of ionizable compounds. The organic solvent modulates the elution strength. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities.

Detection is typically achieved using a UV-Vis detector, as the imidazo[1,2-a]pyridine core possesses a chromophore that absorbs UV radiation. The selection of the detection wavelength is based on the UV spectrum of the main compound to ensure maximum sensitivity for both the parent compound and its potential impurities.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is designed to be a starting point for the purity analysis of "this compound" and is intended to be stability-indicating, meaning it can resolve the main peak from its potential degradation products.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of the analyte and impurities, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% BA gradient is essential to elute both polar and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detector UV at 254 nmImidazo[1,2-a]pyridines typically exhibit strong absorbance around this wavelength.
Injection Volume 10 µLA standard injection volume.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized "this compound".

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies:

To validate the stability-indicating nature of this method, forced degradation studies should be performed. This involves subjecting the sample to various stress conditions to intentionally generate degradation products.

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, the stressed samples should be analyzed using the developed HPLC method to ensure that the degradation products are well-resolved from the main peak.

Comparative Analysis: HPLC vs. Alternative Purity Assessment Techniques

While HPLC is the workhorse for pharmaceutical purity analysis, other techniques offer orthogonal approaches and can be valuable for a comprehensive characterization.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For "this compound," direct analysis by GC might be challenging due to its relatively high molecular weight and potential for thermal degradation in the injector port. However, with careful method development, it could be a viable option, especially for detecting volatile impurities from the synthesis, such as residual solvents.

Advantages of GC:

  • High Efficiency: GC columns can be very long, providing excellent separation efficiency for complex mixtures of volatile compounds.

  • Sensitive Detectors: Detectors like the Flame Ionization Detector (FID) are highly sensitive to organic compounds.

  • Ideal for Volatile Impurities: GC is the preferred method for the analysis of residual solvents.

Disadvantages of GC:

  • Thermal Lability: The compound must be thermally stable and volatile enough to be vaporized without decomposition.

  • Derivatization: Non-volatile compounds may require derivatization to make them suitable for GC analysis, which adds a step to the sample preparation and can introduce variability.

Exemplary GC-FID Protocol:

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 280 °C (with careful evaluation for degradation)
Oven Program 50°C (hold 2 min), then ramp to 300°C at 15°C/min (hold 5 min)
Detector FID at 300 °C
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility.[4][5] It is a planar chromatographic technique where the separation occurs on a high-performance layer of sorbent.

Advantages of HPTLC:

  • High Throughput: Multiple samples can be analyzed simultaneously on a single plate.[5]

  • Cost-Effective: The solvent consumption per sample is significantly lower than in HPLC.

  • Versatility in Detection: After separation, the plate can be visualized under UV light or with various spray reagents, allowing for the detection of a wide range of compounds.

  • Orthogonal Separation Mechanism: HPTLC often utilizes normal-phase chromatography (silica gel stationary phase), providing a different separation mechanism compared to RP-HPLC, which can be useful for confirming purity.[4]

Disadvantages of HPTLC:

  • Lower Resolution: Generally, the separation efficiency of HPTLC is lower than that of HPLC.

  • Quantification Challenges: While quantitative analysis is possible with densitometry, it is often less precise than HPLC with UV detection.

Exemplary HPTLC Protocol:

ParameterRecommended Condition
Stationary Phase HPTLC silica gel 60 F₂₅₄ plates
Mobile Phase Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v)
Application Bandwise application using an automated applicator
Development In a twin-trough chamber saturated with the mobile phase
Detection Densitometric scanning at 254 nm

Summary of Method Comparison

FeatureHPLCGCHPTLC
Principle Partition chromatography in a columnPartition chromatography in a columnAdsorption/Partition chromatography on a plate
Applicability to Analyte Excellent for non-volatile, thermally labile compoundsSuitable for volatile, thermally stable compoundsGood for a wide range of compounds, especially for screening
Resolution Very HighHigh to Very HighModerate to High
Sensitivity HighVery High (with specific detectors)Moderate to High
Analysis Time Moderate (typically 20-60 min per sample)Fast (typically 5-30 min per sample)Fast (multiple samples run simultaneously)
Solvent Consumption HighLow (carrier gas)Very Low
Cost per Analysis ModerateLow to ModerateLow
Quantitative Accuracy HighHighModerate

Visualizing the Analytical Workflow

To better understand the decision-making process and the experimental flow, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: HPLC analysis workflow for "this compound".

Method_Selection start Purity Analysis Required analyte_props Analyte Properties (Volatility, Thermal Stability) start->analyte_props volatile Volatile & Thermally Stable? analyte_props->volatile screening High-Throughput Screening? analyte_props->screening hplc HPLC gc GC hptlc HPTLC volatile->hplc No volatile->gc Yes screening->hplc No screening->hptlc Yes

Caption: Decision tree for selecting an appropriate purity analysis technique.

Conclusion and Recommendations

For the routine and definitive purity assessment of synthesized "this compound," a validated stability-indicating RP-HPLC method is the recommended primary technique . Its high resolution, sensitivity, and quantitative accuracy make it the most suitable choice for ensuring the quality and consistency of this pharmaceutical intermediate.

Gas Chromatography (GC) serves as a valuable orthogonal technique , particularly for the analysis of volatile impurities and residual solvents that may not be detected by HPLC. Its use is recommended as a complementary method for a comprehensive impurity profile.

High-Performance Thin-Layer Chromatography (HPTLC) is an excellent screening tool , especially when a large number of samples need to be analyzed quickly and cost-effectively. It can also be employed as a secondary, orthogonal method to confirm the purity results obtained by HPLC, leveraging its different separation mechanism.

Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis, including the stage of drug development, the nature of the expected impurities, and the available instrumentation. A multi-faceted approach, employing a combination of these powerful analytical tools, will provide the most comprehensive and reliable assessment of the purity of "this compound," thereby ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Benchmarking Guide to Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthetic campaigns. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active agents.[1] The functionalization of this core structure through transition metal-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate , a key building block, benchmarking its performance in three critical reaction types: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

This guide will objectively compare the reactivity of the title compound with its positional isomers, Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate and Methyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate , as well as its chloro-analogue, Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate . The insights provided are grounded in established mechanistic principles and supported by representative experimental data to inform your selection of reagents and reaction strategies.

The Imidazo[1,2-a]pyridine Core and the Significance of Halogen Placement

The imidazo[1,2-a]pyridine system is a planar, electron-rich heterocycle. The reactivity of halogenated derivatives in palladium-catalyzed cross-coupling reactions is significantly influenced by the position of the halogen atom. This is due to a combination of electronic effects (electron density at the carbon-halogen bond) and potential steric hindrance from adjacent functionalities. The C7 position of the imidazo[1,2-a]pyridine nucleus offers a unique electronic environment, and understanding its reactivity relative to other positions is crucial for efficient synthetic planning.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C(sp²)-C(sp²) bonds, widely employed for the synthesis of biaryl and heteroaryl-aryl structures.[2] The reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[3]

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For nitrogen-containing heterocycles like imidazo[1,2-a]pyridines, which can act as ligands themselves and potentially inhibit the catalyst, the selection of a robust catalytic system is essential.[4]

  • Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) or palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium sources.[2][5] The choice of phosphine ligand is crucial; bulky, electron-rich ligands such as SPhos or XPhos often enhance catalytic activity, particularly for less reactive aryl chlorides or sterically hindered substrates.

  • Base: A base is required to activate the organoboron species.[6] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly employed to dissolve both the organic and inorganic reagents.

Performance Comparison in Suzuki-Miyaura Coupling

While specific, directly comparable experimental data for all four compounds under identical conditions is not available in a single source, we can extrapolate performance based on established reactivity principles and data from analogous systems.

SubstrateRelative ReactivityExpected YieldKey Considerations
This compound HighGood to ExcellentThe C7-Br bond is expected to be readily susceptible to oxidative addition.
Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylateHighGood to ExcellentSimilar reactivity to the 7-bromo isomer is anticipated.[5]
Methyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylateModerate to HighGoodPotential for steric hindrance from the adjacent ester group at C2 might require more forcing conditions or specialized ligands.
Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylateModerateModerate to GoodC-Cl bonds are generally less reactive than C-Br bonds and may require more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures.[3]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of bromo-imidazo[1,2-a]pyridine derivatives with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • In a separate vial, weigh the palladium(II) acetate and SPhos and add them to the reaction flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Combine Reactants: - Bromo-imidazo[1,2-a]pyridine - Arylboronic Acid - Base (K₂CO₃) Catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos Reactants->Catalyst Solvent Add Solvents: - 1,4-Dioxane - Water Catalyst->Solvent Degas Degas with Inert Gas Solvent->Degas Heat Heat to 80-100 °C Degas->Heat Workup Aqueous Workup Heat->Workup Purify Column Chromatography Workup->Purify Analysis Characterization (NMR, MS) Purify->Analysis

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[7] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[8]

Causality Behind Experimental Choices in Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the catalytic system and reaction conditions.

  • Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[8] The development of bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, has been instrumental in expanding the scope of this reaction to include challenging substrates and a wider variety of amines.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.

Performance Comparison in Buchwald-Hartwig Amination
SubstrateRelative ReactivityExpected YieldKey Considerations
This compound HighGood to ExcellentThe C7-Br bond is expected to undergo oxidative addition readily.
Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylateHighGood to ExcellentReactivity is anticipated to be similar to the 7-bromo isomer.
Methyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylateModerate to HighGoodSteric hindrance near the reaction center may necessitate the use of highly active catalyst systems.
Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylateModerateModerate to GoodRequires more specialized and highly active catalyst systems (e.g., those with Josiphos or Buchwald's biarylphosphine ligands) and potentially higher temperatures.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of bromo-imidazo[1,2-a]pyridine derivatives with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

  • Add this compound and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L₂Pd(II)(Ar)X OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR¹R² PdII_amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L₂Pd(II)(Ar)(NR¹R²) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR¹R² RedElim->Product

Catalytic Cycle of Buchwald-Hartwig Amination

Sonogashira Coupling: Synthesis of Alkynylated Heterocycles

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[11] This reaction is highly valued for its mild conditions and broad functional group tolerance.[12]

Causality Behind Experimental Choices in Sonogashira Coupling

The Sonogashira reaction relies on a dual catalytic system.

  • Palladium Catalyst: As with the other coupling reactions, a palladium(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a commonly used precatalyst.[12]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is typically used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.

  • Solvent: Anhydrous, aprotic solvents like THF or DMF are often used as co-solvents.

Performance Comparison in Sonogashira Coupling
SubstrateRelative ReactivityExpected YieldKey Considerations
This compound HighGood to ExcellentThe C7-Br bond is expected to be highly reactive under standard Sonogashira conditions.
Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylateHighGood to ExcellentSimilar reactivity to the 7-bromo isomer is anticipated.
Methyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylateModerate to HighGoodPotential for steric hindrance could be a factor, but the reaction is generally tolerant.
Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylateLow to ModerateLow to GoodC-Cl bonds are significantly less reactive in Sonogashira couplings and often require higher temperatures and more specialized catalytic systems. Copper-free conditions may be beneficial in some cases.
Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of bromo-imidazo[1,2-a]pyridine derivatives with a terminal alkyne.[12]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Diisopropylamine (i-Pr₂NH)

  • Anhydrous THF

Procedure:

  • To a solution of this compound in THF and diisopropylamine, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Catalytic_Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_halide L₂Pd(II)(Ar)X Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_alkynyl L₂Pd(II)(Ar)(C≡CR) PdII_halide->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_alkynyl->Product CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide + Alkyne, Base Cu_acetylide->PdII_halide Cu_acetylide->CuX To Pd Cycle Alkyne H-C≡CR Alkyne->Cu_acetylide

Simplified Catalytic Cycles in Sonogashira Coupling

Conclusion and Recommendations

This compound is a highly versatile and reactive building block for palladium-catalyzed cross-coupling reactions. Its performance is expected to be comparable to its 6-bromo positional isomer, offering excellent yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under standard conditions. The 8-bromo isomer may present some steric challenges, potentially requiring more tailored catalytic systems for optimal performance. As anticipated, the 7-chloro analogue represents a more economical but less reactive alternative, necessitating more robust catalyst systems and potentially harsher reaction conditions to achieve comparable efficacy.

For routine synthetic applications where cost is not the primary driver, This compound is a superior choice over its chloro-analogue due to its higher reactivity, which allows for milder reaction conditions and often leads to higher yields and cleaner reaction profiles. When comparing with its bromo-isomers, the choice between the 6- and 7-bromo derivatives will likely be dictated by the desired substitution pattern in the final target molecule, as their reactivity is expected to be similar.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS No: 1170024-19-7). As a brominated heterocyclic compound, this substance requires rigorous disposal protocols to ensure laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory standards.

Core Principles: Hazard Identification and Waste Characterization

Proper disposal begins with a thorough understanding of the material's properties and associated hazards. This compound is a solid, combustible organic compound. While specific toxicity data for this exact molecule is limited, its classification as a brominated organic compound and data from structurally similar imidazopyridine derivatives necessitate that it be handled as a hazardous substance.

Inferred Hazard Profile: Based on analogous compounds, this chemical should be treated as potentially:

  • Harmful if swallowed (H302)[1]

  • Causing skin irritation (H315)[1]

  • Causing serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

The primary characteristic guiding its disposal is its chemical structure: it is a halogenated organic compound . The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds due to their potential to form persistent and toxic byproducts if not treated properly.[2][3][4] Land disposal of such wastes is strictly restricted.[3]

PropertyDataSource
Chemical Name This compound
CAS Number 1170024-19-7
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Physical Form Solid
Storage Class 11 - Combustible Solids

Mandatory Safety Protocol: Personal Protective Equipment (PPE)

A self-validating safety system begins with rigorous personal protection. Before handling the compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][6]

  • Hand Protection: Use nitrile or butyl rubber gloves. Immediately change gloves if they become contaminated.[7]

  • Body Protection: A flame-retardant lab coat must be worn over full-length clothing to prevent skin exposure.[6][7]

  • Respiratory Protection: All handling of the solid compound that could generate dust must be conducted in a certified chemical fume hood.[7] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator should be used.[5][6]

Disposal Workflow: From Generation to Collection

The following diagram outlines the decision-making process for the proper segregation and collection of waste containing this compound. Adherence to this workflow is critical to prevent accidental chemical reactions and ensure regulatory compliance.

G start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_node Solid Waste (e.g., excess reagent, contaminated weigh paper, gloves, towels) waste_type->solid_node Solid liquid_node Liquid Waste (e.g., reaction mixtures, solutions, rinsates with organic solvents) waste_type->liquid_node Liquid sharps_node Contaminated Sharps (e.g., needles, broken glass, pipettes) waste_type->sharps_node Sharps solid_container Action: Place in a dedicated, sealed, and clearly labeled 'Halogenated Solid Waste' container. solid_node->solid_container liquid_container Action: Collect in a dedicated, sealed, and clearly labeled 'Halogenated Organic Liquid Waste' container. liquid_node->liquid_container sharps_container Action: Place in a puncture-proof, 'Chemical Contaminated Sharps' container. Do not autoclave. sharps_node->sharps_container end_node Store container in Satellite Accumulation Area for pickup by licensed hazardous waste disposer. solid_container->end_node liquid_container->end_node sharps_container->end_node

Caption: Disposal Decision Workflow for Brominated Waste.

Step-by-Step Disposal and Decontamination Procedures

Disposal of this compound is not a matter of choice but of regulatory mandate. The only acceptable method is through a licensed hazardous waste management company.

Primary Disposal Method: High-Temperature Incineration

Causality: Due to its classification as a halogenated organic compound, this compound requires disposal via high-temperature incineration.[2] This thermal treatment method is essential to break the stable carbon-bromine bonds, thereby preventing the formation of toxic and environmentally persistent organobromine compounds upon disposal.[2] Treatment facilities for such waste must be equipped with high-efficiency scrubbers to neutralize the resulting acid gases (e.g., hydrogen bromide).[2]

Procedure:

  • Segregate Waste: Following the workflow in Section 3, collect all waste streams (solid, liquid, sharps) into separate, appropriately labeled containers.[7]

  • Label Containers: Each container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Irritant, Combustible Solid).

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor. Do not attempt to dispose of this chemical via standard laboratory drains or trash.[8]

Decontamination Protocol

All non-disposable equipment and surfaces that have come into contact with the chemical must be thoroughly decontaminated.

  • Initial Rinse: Carefully rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining residue. Collect this rinsate as "Halogenated Organic Liquid Waste."

  • Wash: Wash the equipment with soap and warm water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Surface Cleaning: Decontaminate work surfaces, such as fume hood benches, by wiping with a cloth soaked in ethanol or another suitable solvent, followed by a soap and water wash. All cleaning materials (wipes, towels) must be disposed of as "Halogenated Solid Waste."[7]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]

  • Don PPE: Before addressing the spill, don the full PPE as described in Section 2.

  • Contain the Spill: For a solid spill, gently cover the material with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collect Material: Carefully sweep or scoop the spilled material and absorbent into a designated "Halogenated Solid Waste" container.[8] Avoid creating dust.

  • Decontaminate Area: Clean the spill area following the decontamination protocol in Section 4.2.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.